1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1,5-diphenyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)13-16-14(11-7-3-1-4-8-11)18(17-13)12-9-5-2-6-10-12/h1-10H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJKFWPNGGRTOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352807 | |
| Record name | 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24058-92-2 | |
| Record name | 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthetic pathway for 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid. This molecule is a significant scaffold in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole core in a wide range of therapeutic agents. The guide is intended for researchers, scientists, and professionals in the field of drug development. It details a logical and efficient two-step synthesis involving an initial cyclization to form the triazole ester, followed by hydrolysis to yield the target carboxylic acid. The document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and presents the data in a clear and accessible format to ensure reproducibility and a thorough understanding of the synthetic process.
Introduction and Strategic Overview
The 1,2,4-triazole nucleus is a cornerstone in the design of a multitude of biologically active compounds. Its unique structural features, including its aromaticity and ability to participate in hydrogen bonding, make it a privileged scaffold in medicinal chemistry. The target molecule, this compound, is a valuable building block for the synthesis of more complex pharmaceutical agents.
This guide outlines a robust and reproducible synthetic strategy. The chosen pathway is a convergent synthesis that first constructs the core triazole ring with a readily functionalizable ester group at the 3-position. This intermediate, ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate, is then hydrolyzed to the final carboxylic acid. This approach is advantageous as it allows for the purification of the stable ester intermediate before proceeding to the final, more polar product.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Mechanistic Insights and Rationale
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization. This section details the mechanistic pathways for the key transformations.
Formation of N-Phenylbenzohydrazide (Precursor)
The synthesis begins with the acylation of phenylhydrazine with benzoyl chloride. This is a classic nucleophilic acyl substitution reaction. The more nucleophilic terminal nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of benzoyl chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Cyclization to form Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate
This crucial step involves the reaction of N-phenylbenzohydrazide with ethyl chlorooxoacetate. The reaction proceeds through a series of nucleophilic substitution and intramolecular cyclization steps. The initial reaction is the acylation of the more nucleophilic nitrogen of the hydrazide with ethyl chlorooxoacetate. The resulting intermediate then undergoes a base-promoted intramolecular cyclization, followed by dehydration to yield the aromatic triazole ring. The use of a non-nucleophilic base is crucial to favor the cyclization pathway.
Caption: Simplified mechanism for the formation of the 1,2,4-triazole ring.
Hydrolysis of the Ester to Carboxylic Acid
The final step is the saponification of the ethyl ester to the carboxylic acid. This is a base-catalyzed hydrolysis reaction. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and protonation during acidic workup yields the desired carboxylic acid. The choice of base (e.g., NaOH, KOH) and solvent (e.g., ethanol/water mixture) is critical for achieving complete hydrolysis without unwanted side reactions.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and checkpoints for monitoring reaction progress.
Synthesis of N-Phenylbenzohydrazide
Materials:
-
Phenylhydrazine
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve phenylhydrazine (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.1 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-phenylbenzohydrazide as a solid.
Synthesis of Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate
Materials:
-
N-Phenylbenzohydrazide
-
Ethyl chlorooxoacetate
-
Triethylamine
-
Anhydrous acetonitrile
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-phenylbenzohydrazide (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (2.2 eq) and cool the mixture to 0 °C.
-
Add ethyl chlorooxoacetate (1.1 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with a saturated solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate.[1]
Synthesis of this compound
Materials:
-
Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate
-
Ethanol
-
10% Aqueous sodium hydroxide solution
-
2 M Hydrochloric acid
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and 10% aqueous NaOH solution.
-
Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Data Summary and Characterization
The following table summarizes the key physical and analytical data for the target compound and its precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| N-Phenylbenzohydrazide | C₁₃H₁₂N₂O | 212.25 | Solid |
| Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate | C₁₇H₁₅N₃O₂ | 293.32[1] | Solid |
| This compound | C₁₅H₁₁N₃O₂ | 265.27 | Solid |
Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, C=N).
-
Melting Point Analysis: To assess the purity of the solid products.
Conclusion
This technical guide has detailed a logical and efficient synthetic route for the preparation of this compound. By breaking down the synthesis into a two-step process, this guide provides a clear and reproducible methodology suitable for a laboratory setting. The mechanistic insights and detailed protocols are intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of novel derivatives. The successful synthesis of this versatile building block opens avenues for further exploration in the development of new therapeutic agents.
References
-
Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]
Sources
An In-depth Technical Guide to the Structure Elucidation of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid. As a molecule of interest in medicinal chemistry and materials science, a robust and unambiguous confirmation of its chemical structure is paramount. This document eschews a rigid template, instead presenting a logical workflow that mirrors the scientific process of discovery and verification. We will delve into the causality behind experimental choices, ensuring that each analytical step serves as a self-validating component of the overall structural proof.
Introduction
This compound (Molecular Formula: C₁₅H₁₁N₃O₂, Molecular Weight: 265.27 g/mol , CAS: 24058-92-2) belongs to the 1,2,4-triazole class of heterocyclic compounds.[1][2] This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of bioactive compounds.[3][4][5] The precise arrangement of the two phenyl rings and the carboxylic acid group on the triazole core dictates its physicochemical properties and biological activity. Therefore, a meticulous and systematic approach to structure elucidation is essential.
This guide will detail a synergistic application of synthetic chemistry, mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance spectroscopy to unequivocally determine the structure of the title compound.
I. Synthetic Pathway: Establishing the Molecular Framework
The logical starting point for structure elucidation is an understanding of the synthetic route used to create the molecule. A plausible and common method for the synthesis of 1,5-disubstituted-1,2,4-triazoles involves the reaction of an amidine with a hydrazine derivative. For our target molecule, a practical approach would be the condensation of a benzamidine derivative with a phenylhydrazine carboxylate, followed by cyclization and hydrolysis.
Experimental Protocol: Synthesis
-
Step 1: Formation of the N-benzoyl-N'-phenylhydrazine. To a solution of phenylhydrazine in a suitable solvent such as dichloromethane, an equimolar amount of benzoyl chloride is added dropwise at 0 °C. The reaction is stirred for 2-4 hours, allowing for the formation of the N-acylhydrazine intermediate.
-
Step 2: Cyclization to the triazole ring. The crude N-benzoyl-N'-phenylhydrazine is then reacted with an activated carboxylic acid equivalent, such as ethyl 2-chloro-2-oxoacetate, in the presence of a base like triethylamine. The mixture is refluxed until thin-layer chromatography (TLC) indicates the consumption of the starting materials. This step forms the ester of the target molecule.
-
Step 3: Hydrolysis to the carboxylic acid. The resulting ester is then subjected to basic hydrolysis using a solution of sodium hydroxide in a mixture of water and ethanol, followed by heating. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the final product, this compound. The solid is then collected by filtration, washed with water, and dried.
This synthetic pathway provides a strong logical basis for the expected connectivity of the atoms in the final molecule. The subsequent spectroscopic analyses will serve to confirm this proposed structure.
II. Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step to confirm the molecular formula of the synthesized compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Expected HRMS Data: The protonated molecule [M+H]⁺ is expected.
-
Calculated for C₁₅H₁₂N₃O₂⁺: m/z 266.0924
-
Found: A measured value within a few parts per million (ppm) of the calculated mass would confirm the elemental composition.
Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis: While ESI is excellent for determining the molecular ion, EI-MS provides valuable structural information through fragmentation patterns. The fragmentation of 1,2,4-triazoles is influenced by the substituents and can involve characteristic ring cleavages.
Table 1: Predicted Major Fragments in EI-MS of this compound
| m/z | Proposed Fragment | Plausible Origin |
| 265 | [M]⁺ | Molecular Ion |
| 220 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 193 | [C₁₃H₁₁N₂]⁺ | Loss of COOH and N₂ |
| 119 | [C₆H₅N₂]⁺ | Phenyl diazonium ion |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 91 | [C₆H₅N]⁺ | Phenylnitrene radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The observation of these fragments would provide strong evidence for the presence of the two phenyl groups and the carboxylic acid moiety attached to the triazole core.
III. Infrared (IR) Spectroscopy: Probing the Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The solid sample is intimately mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Vibrational Frequencies and Their Assignments:
-
~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing broad absorption due to hydrogen bonding.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the two phenyl rings.
-
~1720-1680 cm⁻¹: C=O stretching of the carboxylic acid. The conjugation with the triazole ring may shift this to the lower end of the range.
-
~1600, 1580, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1400-1300 cm⁻¹: In-plane O-H bending of the carboxylic acid.
-
~1250-1000 cm⁻¹: C-N and N-N stretching vibrations within the triazole ring.
-
~770-730 cm⁻¹ and ~710-690 cm⁻¹: Out-of-plane C-H bending for monosubstituted benzene rings.
The presence of these characteristic absorption bands provides corroborating evidence for the key functional groups of the molecule.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is employed for an unambiguous assignment of all signals.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar carboxylic acid and to allow observation of the acidic proton.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra should be acquired.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
Table 2: Predicted ¹H NMR Chemical Shifts and Assignments for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | broad singlet | 1H | COOH | Acidic proton, exchangeable with D₂O. |
| ~8.2-8.0 | multiplet | 2H | ortho-H of 5-phenyl | Deshielded by the triazole ring. |
| ~7.7-7.5 | multiplet | 8H | meta/para-H of 5-phenyl and ortho/meta/para-H of 1-phenyl | Complex overlapping region for the remaining phenyl protons. |
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum, often in conjunction with a DEPT-135 experiment (which distinguishes between CH, CH₂, and CH₃ carbons), provides a count of the unique carbon atoms.
Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~165 | C | C=O | Carboxylic acid carbonyl carbon. |
| ~158 | C | C3-triazole | Carbon bearing the carboxylic acid group. |
| ~154 | C | C5-triazole | Carbon bearing the phenyl group. |
| ~137 | C | C-ipso of 1-phenyl | Quaternary carbon of the N-phenyl ring. |
| ~131 | C | C-ipso of 5-phenyl | Quaternary carbon of the C-phenyl ring. |
| ~130-125 | CH | Phenyl carbons | Aromatic carbons from both phenyl rings. |
2D NMR Spectroscopy: Connecting the Pieces
2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It would confirm the coupling patterns within each of the phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the entire molecular structure.
Key Expected HMBC Correlations:
-
The ortho-protons of the 5-phenyl group should show a correlation to the C5 carbon of the triazole ring.
-
The ortho-protons of the 1-phenyl group should show a correlation to the N1-neighboring carbon of the triazole ring (C5).
-
The carboxylic acid proton, if observable, might show a weak correlation to the C3 and carbonyl carbons.
V. Integrated Structure Elucidation Workflow
The power of this multi-technique approach lies in the convergence of data from all experiments to support a single, unambiguous structure.
Caption: Workflow for the structure elucidation of this compound.
VI. Conclusion
The structural elucidation of a novel or synthesized compound is a systematic process of hypothesis testing. The proposed structure, based on a logical synthetic pathway, is rigorously examined using a suite of orthogonal analytical techniques. Mass spectrometry confirms the elemental composition and provides fragmentation clues. FT-IR spectroscopy verifies the presence of key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive proof of the atomic connectivity and completes the structural puzzle. By following the workflow outlined in this guide, researchers can confidently and robustly determine the structure of this compound, ensuring the scientific integrity of their work.
References
-
SpectraBase. 1H-1,2,4-Triazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-phenyl-, methyl ester. Available from: [Link]
- Li, J., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.
-
Supporting Information for a chemical study. Available from: [Link]
- Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science.
- Demirbas, N., et al. (2009). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Turkish Journal of Chemistry.
- Osolodkin, D. I., et al. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules.
- Palko, M., et al. (2007). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.
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Royal Society of Chemistry. Supporting Information: 1H and 13C NMR Data for triazole 1. Available from: [Link]
- Reddy, C. S., et al. (2022).
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Chemical Synthesis Database. This compound. Available from: [Link]
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de Oliveira, R. B., et al. (2018). 1H-[6][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society.
- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules.
- Mohammadi, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry.
- Singh, V., et al. (2022).
- Trade Science Inc. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Trade Science Inc.
- Ihnatova, T., et al. (2021). Synthesis and antioxidant properties of some new 5-phenethyl-3-thio-1,2,4-triazoles. Pharmacia.
- Golovko, A., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)
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Global Substance Registration System. METHYL 1-METHYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLATE. Available from: [Link]
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PubChem. Ethyl 5-[hydroxy(phenyl)methyl]-1h-1,2,4-triazole-3-carboxylate. Available from: [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid
A Note on Data Availability: As a Senior Application Scientist, a crucial aspect of my role is ensuring the accuracy and empirical validation of all data presented. In preparing this guide, a comprehensive search of scientific literature and spectral databases was conducted for experimentally-derived spectroscopic data for 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 24058-92-2). It must be noted that specific, published experimental spectra for this exact compound were not available at the time of this writing.
Therefore, this guide has been constructed to serve a dual purpose: first, to provide a robust theoretical framework for the expected spectroscopic characteristics of this molecule based on established principles and data from analogous structures. Second, to offer detailed, field-proven protocols for researchers to acquire and validate this data in a laboratory setting. This predictive and methodological approach is designed to empower researchers in their synthesis and characterization efforts.
Introduction and Molecular Overview
This compound is a heterocyclic compound featuring a central 1,2,4-triazole ring substituted with two phenyl groups and a carboxylic acid moiety. This combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science, where triazole rings often serve as bioisosteres for esters and amides, and carboxylic acids provide a handle for further derivatization or salt formation.[1] Accurate spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming structure, and enabling its use in further research and development.
Molecular Properties:
| Property | Value | Source(s) |
| CAS Number | 24058-92-2 | |
| Molecular Formula | C₁₅H₁₁N₃O₂ | [2] |
| Molecular Weight | 265.27 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)O |
Below is the chemical structure of the target compound.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups within a molecule. For the target compound, IR will definitively confirm the presence of the carboxylic acid and the aromatic rings.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) | This characteristically broad band is due to the strong hydrogen bonding between carboxylic acid dimers. [3] |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch | These signals appear just above 3000 cm⁻¹ and are characteristic of sp² C-H bonds in the phenyl rings. |
| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic acid) | The carbonyl stretch of a carboxylic acid is one of the most intense and recognizable peaks in an IR spectrum. [3] |
| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) | These absorptions are characteristic of the carbon-carbon stretching within the aromatic rings. |
| ~1400-1500 | Medium | C=N stretch (Triazole ring) | The stretching of the C=N bonds within the triazole ring is expected in this region. |
| 1210-1320 | Medium | C-O stretch (Carboxylic acid) | This band corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula.
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):
| Adduct | Predicted m/z (Monoisotopic) | Technique | Rationale |
| [M+H]⁺ | 266.0924 | ESI (+) | In positive ion mode, protonation of one of the basic nitrogen atoms in the triazole ring is highly likely. |
| [M-H]⁻ | 264.0778 | ESI (-) | In negative ion mode, deprotonation of the acidic carboxylic acid proton is the most probable ionization pathway. |
| [M+Na]⁺ | 288.0743 | ESI (+) | Formation of a sodium adduct is common, especially if sodium salts are present in the solvent or glassware. |
Fragmentation Analysis (Rationale): Upon fragmentation (e.g., in MS/MS experiments), common losses would be expected to include:
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of COOH (45 Da): Cleavage of the carboxylic acid radical.
-
Loss of C₆H₅ (77 Da): Cleavage of a phenyl group.
-
Fragmentation of the triazole ring: Leading to characteristic nitrogen-containing fragments.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Caption: Workflow for obtaining high-resolution mass spectrometry data.
Conclusion
While direct experimental spectra for this compound are not currently prevalent in the accessible literature, a comprehensive spectroscopic profile can be confidently predicted based on its constituent functional groups and data from analogous compounds. The NMR, IR, and MS techniques, when used in concert, provide a powerful and complementary toolkit for its unambiguous characterization. The protocols outlined in this guide represent standard, robust methodologies that will enable researchers to generate high-quality, publishable data, thereby confirming the synthesis of the target compound and paving the way for its application in drug discovery and materials science.
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Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide on the Biological Activity of 1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic Acid
The 1,2,4-triazole ring is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry, earning the designation of a "privileged scaffold".[1] This is attributed to its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability.[1] The triazole nucleus is a key component in numerous clinically approved drugs, demonstrating a wide array of pharmacological activities such as antifungal, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses on the biological potential of a specific derivative, This compound , a molecule that, based on the extensive research into its structural class, holds considerable promise for therapeutic applications. While direct studies on this exact compound are limited, a comprehensive analysis of closely related analogs provides a strong foundation for predicting its biological profile and guiding future research.
Predicted Biological Activities and Mechanistic Insights
The biological activities of 1,2,4-triazole derivatives are largely dictated by the nature and position of the substituents on the triazole core. For this compound, the presence of two phenyl groups and a carboxylic acid moiety suggests a high potential for several key biological activities.
Anti-inflammatory Activity
A significant body of evidence points to the potent anti-inflammatory properties of 1,2,4-triazole-3-carboxylic acid derivatives. A study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid, a close structural analog, revealed significant in vivo anti-inflammatory effects.[3][4] Derivatives of this compound were found to be as potent or even more potent than the standard non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Celecoxib in a carrageenan-induced rat paw edema model.[3][4]
Mechanism of Action: The anti-inflammatory activity of many 1,2,4-triazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. The carboxylic acid group on the triazole ring is a critical feature, as it can mimic the carboxylic acid of arachidonic acid, allowing it to bind to the active site of COX enzymes. Molecular docking studies on similar compounds have suggested a clear preference for COX-2 inhibition.[5]
Quantitative Data on Anti-inflammatory Activity of a Structural Analog:
| Compound Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference Drug |
| Analog 4 | 5 | 55 | Indomethacin |
| 10 | 70 | Celecoxib | |
| Analog 8 | 5 | 60 | Indomethacin |
| 10 | 75 | Celecoxib | |
| Data from Rabea et al., 2006.[3][4] |
Anticancer Potential
The 1,2,4-triazole scaffold is a common feature in many anticancer agents.[6][7][8][9] The antiproliferative effects of these compounds are often mediated through the inhibition of various protein kinases that are crucial for cancer cell survival and proliferation.[10]
Mechanism of Action: Focal Adhesion Kinase (FAK) Inhibition
One promising target for anticancer therapy is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many human cancers and plays a critical role in cell adhesion, migration, proliferation, and survival.[10] Studies on 5-pyridinyl-1,2,4-triazole derivatives containing a carboxylic acid moiety have demonstrated significant FAK inhibitory and antiproliferative activity.[10] Inhibition of FAK disrupts downstream signaling pathways, including the PI3K/Akt and STAT3 pathways, leading to apoptosis and cell cycle arrest in cancer cells.[10] The diphenyl substitution is a key structural feature that appears to be fundamental for this activity.[10]
FAK Signaling Pathway and Inhibition by 1,2,4-Triazole Derivatives
Caption: MTT assay workflow for cytotoxicity.
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound is not yet abundant in the public domain, the wealth of information available for structurally similar compounds strongly suggests its potential as a potent anti-inflammatory, anticancer, and antimicrobial agent. The diphenyl and carboxylic acid moieties are key pharmacophoric features that are likely to confer significant biological activity.
Future research should focus on the synthesis and in vitro and in vivo evaluation of this specific compound to validate these predictions. Mechanistic studies to identify its precise molecular targets, such as COX enzymes, protein kinases, or microbial enzymes, will be crucial for its further development as a potential therapeutic agent. The exploration of its structure-activity relationship through the synthesis of novel derivatives could lead to the discovery of even more potent and selective drug candidates.
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A Technical Guide to 1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and dipole character, allow for potent and specific interactions with biological targets.[3] This guide focuses on a specific, highly functionalized subclass: 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid and its analogs. We will dissect the synthetic rationale for accessing this core, explore the derivatization of the C3-carboxylic acid moiety, analyze the resultant biological activities, and elucidate the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers and drug development professionals seeking to leverage this versatile chemical architecture for novel therapeutic discovery.
Introduction: The Rationale for Targeting the 1,5-Disubstituted 1,2,4-Triazole Core
While the 1,2,4-triazole ring is common, the specific 1,5-disubstitution pattern offers distinct advantages in drug design. The substituents at the N1 and C5 positions provide well-defined vectors for exploring chemical space, directly influencing the molecule's steric and electronic profile. The introduction of two phenyl rings at these positions creates a rigid, lipophilic framework that can be tailored for specific receptor binding pockets.
The C3-carboxylic acid group is not merely a passive feature; it is a critical handle for both modulating physicochemical properties and establishing key interactions with biological targets. It serves as an excellent bioisostere for other functional groups and can be readily converted into esters, amides, hydrazides, and other derivatives, allowing for fine-tuning of solubility, cell permeability, and target affinity.[4][5] This strategic combination of a rigid diphenyl core and a versatile carboxylic acid handle makes this scaffold a compelling starting point for library synthesis and lead optimization.
Synthetic Strategies: Building the Core Scaffold
The efficient and regioselective synthesis of 1,5-disubstituted-1H-1,2,4-triazoles is paramount. Several methodologies have been developed, with the choice often depending on the availability of starting materials and the desired scale.
Primary Synthesis via Oxazolinone Rearrangement
A robust and frequently employed method involves the rearrangement of a 4-hydrazono-2-oxazolin-5-one intermediate. This pathway offers excellent control over the final substitution pattern. The causality behind this choice lies in its efficiency and the commercial availability of the precursors. A closely related synthesis for 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives provides a validated template for this approach.[5][6]
Experimental Protocol: Synthesis of Methyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate (A Representative Analog)
This protocol is adapted from the synthesis of analogous compounds.[5]
-
Step 1: Formation of the Hydrazono-oxazolinone Intermediate.
-
To a solution of hippuric acid (1 eq.) in acetic anhydride, add benzaldehyde (1 eq.) and anhydrous sodium acetate (1 eq.).
-
Heat the mixture under reflux for 1-2 hours. The mechanism involves the formation of an azlactone (oxazolin-5-one) via Erlenmeyer-Plochl synthesis.
-
Cool the reaction mixture and slowly add ethanol to precipitate the 2-phenyl-4-benzylidene-2-oxazolin-5-one.
-
Dissolve the purified oxazolinone in glacial acetic acid.
-
Add a solution of phenylhydrazine (1.1 eq.) in glacial acetic acid dropwise at room temperature.
-
Stir for 4-6 hours. The phenylhydrazine attacks the oxazolinone ring, leading to the formation of the 4-(phenyl-hydrazono)-2-phenyl-2-oxazolin-5-one intermediate.
-
Filter the resulting precipitate, wash with cold ethanol, and dry.
-
-
Step 2: Rearrangement and Esterification.
-
Suspend the dried hydrazono-oxazolinone intermediate (1 eq.) in a solution of sodium methoxide (1.5 eq.) in absolute methanol.
-
Heat the mixture under reflux for 8-12 hours. The basic conditions facilitate the rearrangement of the oxazolinone ring into the more stable 1,2,4-triazole ring system.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with glacial acetic acid.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield pure methyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate.
-
Synthesis via Amidine Reagents
An alternative and highly practical method utilizes the reaction of oxamide-derived amidine reagents with hydrazine salts.[7] This approach is lauded for its mild reaction conditions, high yields, and avoidance of harsh reagents, making it suitable for scalable synthesis.
Workflow: Amidine-Based Synthesis of 1,5-Disubstituted Triazoles
Caption: General workflow for the synthesis of 1,5-disubstituted 1,2,4-triazoles via amidine reagents.[7]
Biological Activities and Therapeutic Potential
The 1,2,4-triazole scaffold is a cornerstone of many therapeutic agents, exhibiting a vast range of biological activities.[8] Derivatives of the this compound core are predicted to be active in several key areas based on data from closely related analogs.
Anti-inflammatory Activity
A significant body of evidence points to the anti-inflammatory potential of this scaffold. Studies on a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, which are direct analogs of the diphenyl core, demonstrated potent anti-inflammatory effects in carrageenan-induced rat paw edema models.[5][6] Notably, the methyl ester and hydrazide derivatives were found to be equipotent or more potent than reference drugs like Indomethacin and Celecoxib, and crucially, they lacked ulcerogenic activity, a common side effect of NSAIDs.[5] This suggests that the core triazole structure may inhibit inflammatory pathways without causing significant gastrointestinal toxicity.
| Compound Derivative | Dose (mg/kg) | % Inhibition of Edema | Reference Drug (% Inhibition) |
| Methyl Ester (4) | 10 | 58.3 | Indomethacin (52.8) |
| Hydrazide (8) | 10 | 61.1 | Celecoxib (55.6) |
| Data adapted from a study on 5-phenyl-1-(3-pyridyl) analogs, demonstrating high potential for the diphenyl scaffold.[5] |
Anticancer Activity
Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, a validated anticancer mechanism.[9] These compounds compete with colchicine for its binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The rigid, aromatic nature of the 1,5-diphenyl scaffold is well-suited for insertion into the colchicine binding site. Further derivatization of the phenyl rings with electron-withdrawing or donating groups could optimize this interaction and enhance antiproliferative activity.[10]
Antimicrobial and Antifungal Activity
The 1,2,4-triazole ring is famously a key component of leading antifungal drugs like fluconazole and itraconazole.[1] While the mechanism in these drugs involves inhibition of fungal cytochrome P450 enzymes, the broader class of triazole derivatives, including sulfur-containing analogs (triazole-thiols), has shown extensive antimicrobial and antifungal properties against a wide range of pathogens.[11][12][13] The 1,5-diphenyl scaffold can be considered a foundational structure for developing new antimicrobial agents.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between molecular structure and biological activity is critical for rational drug design. For the this compound core, SAR can be analyzed at three primary positions.
Caption: Structure-Activity Relationship (SAR) map for the 1,5-diphenyl-1,2,4-triazole-3-carboxylic acid scaffold.
-
N1 and C5 Phenyl Rings (R1, R2): The electronic nature of these rings is a key determinant of activity. Quantitative structure-activity relationship (QSAR) studies on related 1,2,4-triazoles have shown that the introduction of electron-withdrawing groups can be favorable for biological activity.[10] Furthermore, the position of substituents (ortho, meta, para) will dictate the molecule's three-dimensional conformation and its ability to fit within a specific protein binding site.
-
C3 Carboxylic Acid Moiety (R3): This position is arguably the most critical for modulating pharmacokinetics and pharmacodynamics.
-
The Free Acid: Provides a strong hydrogen bond donor/acceptor site, which may be crucial for anchoring the molecule to a target receptor.
-
Esters (e.g., Methyl Ester): Increase lipophilicity, potentially enhancing cell membrane permeability. The ester can also act as a pro-drug, being hydrolyzed by intracellular esterases to release the active carboxylic acid. The methyl ester of the pyridyl analog showed potent anti-inflammatory activity.[5]
-
Amides and Hydrazides: Introduce additional hydrogen bonding opportunities and can significantly alter the molecule's interaction profile. The hydrazide derivative of the pyridyl analog was the most potent anti-inflammatory agent in its class.[5]
-
Future Directions and Conclusion
The this compound scaffold represents a promising and underexplored area for therapeutic development. Based on robust data from closely related analogs, this chemical core is primed for investigation as a source of novel anti-inflammatory, anticancer, and antimicrobial agents.
Future research should focus on:
-
Library Synthesis: Systematically synthesizing libraries of derivatives by modifying the N1 and C5 phenyl rings with diverse substituents and converting the C3-carboxylic acid into a wide range of amides, esters, and other functional groups.
-
Mechanism of Action Studies: Elucidating the precise molecular targets. For anti-inflammatory activity, this would involve screening against key enzymes like COX-1/COX-2 and cytokine production pathways. For anticancer potential, tubulin polymerization assays are a logical starting point.[9]
-
In Vivo Evaluation: Advancing the most potent and selective compounds from in vitro assays into preclinical animal models to evaluate efficacy, pharmacokinetics, and safety profiles.
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- 7. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 12. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis and Properties of C15H11N3O2: A Focus on Nitrazepam
Introduction
The molecular formula C15H11N3O2 represents a landscape of potential chemical entities, with the most prominent and pharmacologically significant being the benzodiazepine derivative, Nitrazepam.[1][2] This guide provides a comprehensive technical overview of the synthesis, properties, and mechanism of action of Nitrazepam, tailored for researchers, scientists, and professionals in drug development. Our exploration will delve into the causal relationships behind synthetic strategies and the intricate details of its pharmacological profile, offering field-proven insights to support laboratory and clinical research.
Synthetic Pathways to Nitrazepam (C15H11N3O2)
The synthesis of Nitrazepam is a multi-step process that hinges on the formation of a critical intermediate, 2-amino-5-nitrobenzophenone. The subsequent cyclization of this intermediate leads to the formation of the benzodiazepine ring system. We will explore two primary synthetic routes.
Synthesis of the Key Intermediate: 2-Amino-5-nitrobenzophenone
The industrial production of 2-amino-5-nitrobenzophenone is most commonly achieved through a Friedel-Crafts acylation reaction.[3][4] This method is favored for its regioselectivity, which effectively minimizes the formation of isomeric byproducts.[3]
Experimental Protocol: Friedel-Crafts Acylation for 2-Amino-5-nitrobenzophenone
-
Reaction Setup: A flask is charged with ortho-chlorobenzoyl chloride and anhydrous zinc chloride (a Lewis acid catalyst).[3]
-
Reagent Addition: The internal temperature is maintained at 130-140°C while para-nitroaniline is slowly added in portions over approximately 30 minutes.[3]
-
Reaction: The temperature is then raised to 200-205°C and held for one hour to drive the reaction to completion.[3]
-
Hydrolysis: The reaction mixture is cooled to 100-105°C, and a mixture of water and hydrochloric acid is carefully added to quench the reaction and hydrolyze the intermediate complex.[3]
-
Workup and Purification: The pH is adjusted with ammonium hydroxide to precipitate the product. The crude product is then extracted with hot toluene, and the organic extracts are combined and washed with water. The toluene is distilled off under reduced pressure, and the concentrated solution is cooled to crystallize the 2-amino-5-nitrobenzophenone. The crystals are filtered, washed with cold toluene, and dried.[3]
Diagram: Synthesis of 2-Amino-5-nitrobenzophenone
Caption: Synthesis of Nitrazepam via ammonolysis.
An alternative approach involves the direct nitration of the pre-formed benzodiazepine ring.
Experimental Protocol:
-
Nitration: The parent diazepinone is nitrated at the C7 position using potassium nitrate in sulfuric acid. [1]This position is more reactive, allowing for regioselective nitration.
Physicochemical Properties of Nitrazepam
A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for its development.
| Property | Value |
| Molecular Formula | C15H11N3O2 |
| Molecular Weight | 281.27 g/mol [2] |
| Appearance | A yellow, crystalline powder |
| Melting Point | 224-226 °C |
| Solubility | Practically insoluble in water, soluble in ethanol and acetone |
| LogP | 2.42 |
Pharmacological Properties and Mechanism of Action
Nitrazepam is a long-acting nitrobenzodiazepine with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. [1]
Mechanism of Action
Nitrazepam exerts its effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. [1][5]
-
Binding to GABA-A Receptor: Nitrazepam binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine receptor. [6][7]2. Enhancement of GABAergic Activity: This binding increases the affinity of GABA for its receptor, potentiating the inhibitory effects of GABA. [5][7]3. Chloride Ion Influx: The enhanced GABA binding leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane. [7]4. Neuronal Inhibition: This hyperpolarization makes the neuron less excitable, leading to the observed central nervous system depressant effects. [7]
Diagram: Mechanism of Action of Nitrazepam
Caption: Nitrazepam's modulation of the GABA-A receptor.
Pharmacokinetics
Nitrazepam is well-absorbed orally, with peak plasma concentrations reached in about 2 hours. [1]It is highly lipophilic, allowing for efficient penetration of the blood-brain barrier. [1][7]The half-life of Nitrazepam is approximately 29 hours in young adults and can be longer in the elderly. [1]Metabolism occurs primarily in the liver through oxidative pathways. [1]
Therapeutic Applications and Considerations
Nitrazepam is primarily indicated for the short-term treatment of severe, disabling anxiety and insomnia. [1]It is also used in the management of certain types of epilepsy, particularly infantile spasms and myoclonic seizures. [6] Common Adverse Effects:
-
Drowsiness
-
Dizziness
-
Ataxia
-
Impaired coordination [7] Long-term use can lead to tolerance, dependence, and withdrawal symptoms upon discontinuation. [7]
Conclusion
Nitrazepam, a key representative of the C15H11N3O2 molecular formula, remains a significant compound in the pharmaceutical landscape. A thorough understanding of its synthesis, from the strategic choice of the Friedel-Crafts acylation for its precursor to the final cyclization, provides a foundation for process optimization and the development of novel analogues. Its well-characterized physicochemical properties and its mechanism of action as a positive allosteric modulator of the GABA-A receptor continue to be subjects of research, particularly in the context of developing safer and more effective treatments for anxiety, insomnia, and seizure disorders. This guide serves as a foundational resource for professionals engaged in the multifaceted field of drug discovery and development.
References
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Wikipedia. Nitrazepam. [Link]
-
Pediatric Oncall. Nitrazepam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4506, Nitrazepam. [Link]
-
Patsnap Synapse. What is Nitrazepam used for? [Link]
-
Erowid. Synthesis of Nitrazepam. [Link]
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Patsnap Synapse. What is the mechanism of Nitrazepam? [Link]
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- 4. Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted 1,2,4-Triazole Carboxylic Acids
Introduction: The Enduring Significance of 1,2,4-Triazole Carboxylic Acids in Modern Drug Discovery
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The incorporation of a carboxylic acid moiety onto this heterocyclic core further enhances its potential by providing a key site for molecular interactions, improving pharmacokinetic properties, and enabling further derivatization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal synthetic methodologies for accessing substituted 1,2,4-triazole carboxylic acids. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss the strategic considerations behind the selection of a particular synthetic route.
Methodology 1: Direct Synthesis from Carboxylic Acids and Hydrazides
A straightforward and modular approach to substituted 1,2,4-triazoles involves the condensation of a carboxylic acid with a suitable hydrazine derivative, often facilitated by peptide coupling agents. This method is particularly advantageous for its operational simplicity and the ready availability of a wide array of starting materials, allowing for extensive diversification of the final products.
Causality Behind Experimental Choices
The use of coupling agents such as 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) in conjunction with 1-hydroxybenzotriazole (HOBT) is critical. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBT then reacts with this intermediate to generate an activated ester, which is less prone to racemization and side reactions, and readily undergoes nucleophilic attack by the hydrazine. This two-stage activation ensures a clean and efficient reaction, leading to higher yields of the desired triazole.[1]
Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative via EDC/HOBT Coupling
Materials:
-
Substituted Carboxylic Acid (1.0 eq)
-
Hydrazinophthalazine (or other suitable hydrazine) (1.0 eq)
-
1-Ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBT) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted carboxylic acid (1.0 eq) and HOBT (1.2 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to ensure complete activation of the carboxylic acid.
-
Add the hydrazinophthalazine (1.0 eq) to the reaction mixture and allow the reaction to warm to room temperature.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,2,4-triazole derivative.[1]
Methodology 2: Synthesis via Carboxamide Intermediates
An alternative and highly versatile strategy involves the initial synthesis of a 1,2,4-triazole carboxamide, which is subsequently hydrolyzed to the corresponding carboxylic acid. This approach is particularly useful when the desired substitution pattern on the triazole ring is more readily achieved with an ester or another precursor to the amide.
Causality Behind Experimental Choices
This two-step approach offers strategic advantages. The synthesis of the triazole ring can be optimized without the interference of a free carboxylic acid group, which can be reactive under certain conditions. The ammonolysis of a methyl or ethyl ester to the corresponding carboxamide is typically a high-yielding and clean reaction. The final hydrolysis of the stable carboxamide to the carboxylic acid can be achieved under either acidic or basic conditions, providing flexibility in the final deprotection step, which can be tailored to the overall stability of the molecule.[2]
Experimental Protocol: Synthesis of a 1,2,4-Triazole Carboxylic Acid via a Carboxamide Intermediate
Part A: Synthesis of 1-(Substituted)-1,2,4-triazole-3-carboxamide
-
Synthesize the corresponding methyl or ethyl 1-(substituted)-1,2,4-triazole-3-carboxylate using an appropriate method (e.g., alkylation of methyl 1,2,4-triazole-3-carboxylate).[2]
-
Dissolve the ester in a saturated solution of ammonia in methanol.
-
Stir the solution in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting carboxamide by recrystallization or column chromatography.[2]
Part B: Hydrolysis of the Carboxamide to the Carboxylic Acid
-
Suspend the 1-(substituted)-1,2,4-triazole-3-carboxamide in a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and adjust the pH to 2-3 with a concentrated aqueous solution of sodium hydroxide.
-
The product will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 1,2,4-triazole carboxylic acid.
Methodology 3: Cyclization of Thiosemicarbazide Derivatives
This classical approach involves the reaction of a thiosemicarbazide with a carboxylic acid, followed by cyclization to form the 1,2,4-triazole-3-thiol. The thiol can then be oxidized to the corresponding sulfonic acid or replaced to introduce other functionalities, although direct formation of the carboxylic acid is less common via this route, it is a foundational method for related structures.
Causality Behind Experimental Choices
The use of a dehydrating agent like polyphosphate ester (PPE) is crucial for the initial acylation of the thiosemicarbazide by the carboxylic acid.[3] The subsequent cyclodehydration is typically promoted by a base, which facilitates the intramolecular nucleophilic attack of a nitrogen atom on the newly formed carbonyl group, leading to the formation of the triazole ring.[3]
Experimental Protocol: Synthesis of a 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol
Materials:
-
Substituted Carboxylic Acid (1.0 eq)
-
4-Phenylthiosemicarbazide (1.0 eq)
-
Polyphosphate Ester (PPE)
-
Chloroform
-
Aqueous Potassium Hydroxide solution (2 M)
-
Aqueous Hydrochloric Acid (2 M)
Procedure:
-
In a round-bottom flask, suspend the substituted carboxylic acid (1.0 eq) and 4-phenylthiosemicarbazide (1.0 eq) in chloroform.
-
Add PPE to the mixture and heat to reflux for 4-6 hours.
-
Monitor the formation of the acylthiosemicarbazide intermediate by TLC.
-
Cool the reaction mixture and carefully quench with water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
To the crude acylthiosemicarbazide, add a 2 M aqueous solution of potassium hydroxide and heat to reflux for 2-4 hours to effect cyclization.
-
Cool the reaction mixture and acidify with 2 M hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1,2,4-triazole-3-thiol.[3]
Data Presentation
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Direct Synthesis | Carboxylic Acid, Hydrazine | EDC, HOBT | High modularity, operational simplicity | Cost of coupling agents |
| Via Carboxamide | Triazole Ester | Ammonia, Acid/Base | High yielding, versatile | Adds a synthetic step |
| Thiosemicarbazide Route | Carboxylic Acid, Thiosemicarbazide | PPE, Base | Access to thiol derivatives | Harsher reaction conditions |
Visualization of Synthetic Pathways
Diagram 1: General Scheme for Direct Synthesis via EDC/HOBT Coupling
Caption: Two-step synthesis via a carboxamide intermediate.
Conclusion and Future Perspectives
The synthesis of substituted 1,2,4-triazole carboxylic acids is a dynamic area of research, driven by the continued demand for novel therapeutic agents. The methods outlined in this application note represent robust and versatile strategies for accessing this important class of compounds. The choice of a particular synthetic route will be dictated by factors such as the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. Future advancements in this field are likely to focus on the development of more efficient, atom-economical, and environmentally benign catalytic methods, further expanding the chemical space accessible to medicinal chemists.
References
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link] [2]2. An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. SciELO. [Link] [1]3. Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Google Patents.
-
Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. Crystal Growth & Design. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link] [3]6. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. ResearchGate. [Link]
-
Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). Organic Communications. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Synthesis of Fused Bicyclic-[1][2][4]Triazoles from Amino Acids. ACS Publications. [Link]
-
ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. ResearchGate. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Molecules. [Link]
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Application Notes and Protocols for the Analytical Characterization of 1,2,4-Triazoles
Introduction: The Significance of 1,2,4-Triazoles and the Imperative for Rigorous Characterization
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds, including widely used antifungal agents, and finding applications in agriculture and polymer science.[1][2][3] The therapeutic and functional efficacy of these molecules is intrinsically linked to their precise three-dimensional structure, purity, and physicochemical properties. Consequently, the unambiguous characterization of 1,2,4-triazole derivatives is a critical step in drug discovery, development, and quality control, demanding a multi-faceted analytical approach.
This comprehensive guide provides a detailed overview of the key analytical techniques employed for the structural elucidation and characterization of 1,2,4-triazoles. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices. The integration of spectroscopic and chromatographic techniques provides a self-validating system for confirming the identity, purity, and structure of newly synthesized or isolated 1,2,4-triazole compounds.[2]
Strategic Analytical Workflow for 1,2,4-Triazole Characterization
A robust characterization strategy for 1,2,4-triazoles typically involves a combination of techniques to build a complete picture of the molecule. The workflow generally progresses from confirming the presence of functional groups and molecular weight to detailed structural elucidation and, finally, assessing purity.
Caption: A typical analytical workflow for the comprehensive characterization of 1,2,4-triazole derivatives.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide foundational information about the molecular structure of 1,2,4-triazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of 1,2,4-triazole derivatives in solution.[2] ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the molecule's connectivity.
Causality Behind Experimental Choices: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical and depends on the solubility of the triazole derivative. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for the observation of exchangeable protons (e.g., N-H).[2]
Expected Spectral Features for 1,2,4-Triazoles:
-
¹H NMR:
-
The protons directly attached to the triazole ring (C-H) typically appear as singlets in the aromatic region (δ 7.5-9.0 ppm).[4][5]
-
The N-H proton of an unsubstituted or N4-substituted 1,2,4-triazole can be observed as a broad singlet at a downfield chemical shift (δ 11.0-14.0 ppm), which is exchangeable with D₂O.[4][6]
-
The chemical shifts of substituents will be influenced by the electronic nature of the triazole ring.
-
-
¹³C NMR:
| Typical NMR Chemical Shifts (δ, ppm) for 1,2,4-Triazole Derivatives | |
| Proton (¹H) | |
| Triazole C-H | 7.5 - 9.0 |
| Triazole N-H | 11.0 - 14.0 (broad) |
| Carbon (¹³C) | |
| Triazole C-H | 140 - 155 |
| Triazole C-Substituted | 150 - 170 |
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,2,4-triazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[2]
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3][6]
-
Standard Parameters (¹H):
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
Standard Parameters (¹³C):
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure. Correlate ¹H and ¹³C signals using 2D NMR techniques (e.g., HSQC, HMBC) if necessary for complex structures.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of 1,2,4-triazole derivatives and providing structural information through fragmentation analysis.[9] Electrospray ionization (ESI) is commonly used for its soft ionization, which typically yields the protonated molecular ion [M+H]⁺, confirming the molecular mass.[10] Electron ionization (EI) is a higher-energy technique that induces more extensive fragmentation, providing a characteristic fingerprint of the molecule.[11]
Expected Fragmentation Patterns:
-
EI-MS: A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion at m/z 42 from the molecular ion at m/z 69.[9] For substituted triazoles, ring cleavage and loss of a nitrogen molecule (N₂) are common pathways.[9][11]
-
ESI-MS/MS: By varying the fragmentor voltage or using collision-induced dissociation (CID), controlled fragmentation can be achieved.[10][12] Common fragmentation pathways for substituted 1,2,4-triazoles include the loss of substituents and cleavage of the triazole ring. The fragmentation is highly dependent on the nature and position of the substituents.[9][12]
Protocol: HPLC-ESI-MS Analysis
This protocol combines the separation power of HPLC with the detection capabilities of MS.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer).[10]
-
HPLC Conditions:
-
Sample Preparation: Dissolve the 1,2,4-triazole derivative in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL. Filter the sample through a 0.45 µm syringe filter.
-
MS Conditions (Positive Ion Mode):
-
Ion Source: ESI.[9]
-
Capillary Voltage: 3000-4500 V.[10]
-
Drying Gas (Nitrogen) Flow: 5-12 L/min.[9]
-
Drying Gas Temperature: 300-350 °C.
-
Fragmentor Voltage: Scan at a low voltage (e.g., 70 V) to observe the molecular ion and at higher voltages (e.g., 150-250 V) to induce fragmentation.[10]
-
Scan Range: m/z 50-1000.
-
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion to confirm the molecular weight. Analyze the fragmentation patterns at higher energies to support the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 1,2,4-triazoles, it is particularly useful for confirming the presence of the heterocyclic ring and its substituents.
Expected Absorption Bands:
-
N-H Stretching: A broad peak in the range of 3100-3300 cm⁻¹ for N-H bonds within the triazole ring.[13][14]
-
C-H Aromatic Stretching: Peaks around 3000-3100 cm⁻¹.[13]
-
C=N and N=N Stretching: Characteristic absorptions in the 1400-1600 cm⁻¹ region are diagnostic for the triazole ring.[4][15]
-
C-N Stretching: Found in the 1300-1380 cm⁻¹ range.[4]
-
Other Functional Groups: Carbonyls (C=O), sulfhydryls (S-H), and other substituent groups will have their own characteristic absorption bands.[4][14]
| Characteristic FT-IR Absorption Bands (cm⁻¹) for 1,2,4-Triazoles | |
| N-H Stretch | 3100 - 3300 (often broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N / N=N Stretch | 1400 - 1600 |
| C-N Stretch | 1300 - 1380 |
Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the dry 1,2,4-triazole sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[2]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[16]
X-ray Crystallography
For crystalline 1,2,4-triazole derivatives, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional atomic arrangement.[17] This technique is the gold standard for structural validation, providing precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.[17][18]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 1,2,4-triazole derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is often used to minimize thermal motion. The diffractometer will rotate the crystal while irradiating it with X-rays, collecting the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group.[17][18] The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.
-
Data Analysis: Analyze the resulting structure to confirm the molecular connectivity, stereochemistry, and to study intermolecular interactions like hydrogen bonding and π-π stacking.[18]
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for determining the purity of 1,2,4-triazole compounds and for their quantification in various matrices.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of 1,2,4-triazoles due to its high resolution and sensitivity.[1] Both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed depending on the polarity of the analytes.[1][19]
Causality Behind Method Choice:
-
RP-HPLC: The standard method for moderately polar to nonpolar compounds. A C18 column is typically used with a polar mobile phase (e.g., water/acetonitrile).
-
HILIC: Ideal for very polar 1,2,4-triazole derivatives that show poor retention on RP columns.[19][20] It uses a polar stationary phase and a more nonpolar mobile phase.
Caption: Workflow for HPLC-MS analysis of 1,2,4-triazole compounds.
Protocol: Purity Determination by RP-HPLC-UV
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm), a pump, and an autosampler.[1]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of HPLC grade acetonitrile and water. A common starting point is a 60:40 (v/v) mixture.[1] The mobile phase should be filtered and degassed.
-
Standard and Sample Preparation:
-
Standard: Prepare a stock solution of a reference standard in a suitable solvent (e.g., 1 mg/mL in methanol). Prepare working standards by dilution.
-
Sample: Accurately weigh and dissolve the synthesized 1,2,4-triazole in the mobile phase to a known concentration (e.g., 0.1-1.0 mg/mL). Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for the specific triazole (often around 210 nm or 260 nm).[1]
-
-
Data Analysis: Run the sample and identify the main peak corresponding to the 1,2,4-triazole derivative. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Concluding Remarks: An Integrated Approach
No single technique is sufficient for the complete characterization of a 1,2,4-triazole derivative. A combination of spectroscopic and chromatographic methods is essential to build a comprehensive and validated data package. The workflow presented here, starting with fundamental spectroscopic analysis (NMR, MS, IR) and culminating in purity assessment (HPLC, GC) and, where possible, definitive structural determination (X-ray crystallography), provides a reliable framework for researchers in the pharmaceutical and chemical sciences. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is paramount for advancing research and development involving this important class of heterocyclic compounds.
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Ikizler, A. A., et al. Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3). Available from: [Link]
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ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. Available from: [Link]
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Logoyda, L., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmaceutical and Medicinal Research. Available from: [Link]
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SIELC Technologies. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available from: [Link]
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Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available from: [Link]
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Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6296. Available from: [Link]
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Al-Azzawi, A. M. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 3(3), 549-556. Available from: [Link]
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Borys, K. M., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. International Journal of Applied Pharmaceutics, 10(5), 241-248. Available from: [Link]
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Gholampour, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Chemistry Central Journal, 16(1), 187. Available from: [Link]
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Kumar, A., et al. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. International Journal of ChemTech Research, 14(4), 2723-2731. Available from: [Link]
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Application Notes & Protocols: The 1,2,4-Triazole Scaffold in Modern Medicinal Chemistry
Foreword: The Unrivaled Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often termed "privileged scaffolds" for their unique ability to interact with a wide range of biological targets in a specific and potent manner. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its remarkable success stems from a combination of favorable physicochemical properties: it is metabolically stable, capable of extensive hydrogen bonding as both a donor and acceptor, and can act as a bioisosteric replacement for amide, ester, or carboxyl groups.[1][2][3][4]
This unique combination of features has enabled the development of 1,2,4-triazole derivatives across an astonishingly broad spectrum of therapeutic areas, including antifungal, anticancer, antiviral, antimicrobial, and neuroprotective applications.[5][6] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of these applications, focusing on the underlying mechanisms of action, field-proven experimental protocols, and the rationale behind synthetic and evaluative strategies.
PART 1: Core Synthetic Methodologies
The therapeutic potential of the 1,2,4-triazole scaffold is unlocked through its chemical derivatization. The ability to strategically place various substituents around the core ring allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, thereby optimizing its pharmacological profile. One of the most robust and versatile methods for synthesizing the 1,2,4-triazole core, particularly 3-thiol derivatives which are common precursors, begins with thiosemicarbazides.
Caption: General workflow for synthesizing 1,2,4-triazole-3-thiol derivatives.
Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol details a common method for synthesizing a key triazole intermediate, which can be further modified. The causality behind each step is explained to provide a deeper understanding of the process.
Rationale: This multi-step synthesis first creates a thiosemicarbazide derivative from benzoic acid hydrazide. The subsequent intramolecular cyclization under basic conditions is a thermodynamically favorable process that forms the stable five-membered triazole ring.
Materials:
-
Benzoic acid hydrazide
-
Carbon disulfide (CS₂)
-
Absolute ethanol
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (80%)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Standard reflux and filtration apparatus
Step-by-Step Methodology:
-
Formation of Potassium Dithiocarbazinate:
-
Dissolve benzoic acid hydrazide (0.1 mol) in absolute ethanol containing potassium hydroxide (0.15 mol). Cool the solution in an ice bath.
-
Add carbon disulfide (0.1 mol) dropwise with continuous stirring. Maintain stirring for 10-12 hours at room temperature.
-
Causality: The highly nucleophilic hydrazide attacks the electrophilic carbon of CS₂ in a basic medium to form the dithiocarbazinate salt intermediate. The extended reaction time ensures complete formation.
-
Dilute the reaction mixture with dry ether and filter the precipitated solid. Wash with ether and dry.
-
-
Formation of Thiosemicarbazide:
-
To a solution of the potassium salt (0.1 mol) in water, add hydrazine hydrate (0.1 mol).
-
Reflux the mixture for 4-5 hours until the evolution of hydrogen sulfide (H₂S) gas ceases (can be tested with lead acetate paper).
-
Causality: Hydrazine hydrate displaces the potassium sulfide group to form the 4-amino-thiosemicarbazide derivative. Refluxing drives the reaction to completion by removing the H₂S byproduct.
-
-
Cyclization to 1,2,4-Triazole:
-
Cool the reaction mixture and dilute with cold water.
-
Acidify carefully with concentrated HCl. A white solid will precipitate out.
-
Causality: The basic conditions during reflux promote the intramolecular cyclization of the thiosemicarbazide. The terminal amino group attacks the thiocarbonyl carbon, leading to the elimination of water and formation of the triazole ring. Acidification protonates the triazole, causing it to precipitate from the aqueous solution.
-
Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
-
PART 2: Key Therapeutic Applications & In-Vitro Protocols
The true value of the 1,2,4-triazole scaffold is demonstrated by its integration into numerous clinically successful drugs. The following sections detail its primary applications, the mechanisms of action, and protocols for their evaluation.
Antifungal Agents: The Cornerstone Application
The most well-documented and commercially successful application of 1,2,4-triazoles is in the treatment of fungal infections.[7] Drugs like Fluconazole and Itraconazole revolutionized the management of systemic mycoses.[8]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary mechanism involves the potent and selective inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][9]
-
The N4 nitrogen of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of the CYP51 enzyme.[2]
-
This binding event blocks the enzyme's normal function, which is to convert lanosterol into ergosterol.
-
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane integrity and fluidity.[10]
-
The depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors disrupt the membrane structure, leading to increased permeability and ultimately, fungal cell death or growth inhibition.[7]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Table 1: Prominent 1,2,4-Triazole Antifungal Drugs
| Drug Name | Year Approved | Key Spectrum of Activity |
| Fluconazole | 1990 | Candida species (except C. krusei), Cryptococcus neoformans |
| Itraconazole | 1992 | Broader spectrum including Aspergillus species, Blastomyces, Histoplasma |
| Voriconazole | 2002 | Excellent activity against Aspergillus species, including resistant strains |
| Posaconazole | 2006 | Broadest spectrum, including Zygomycetes |
Protocol 2: In-Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus.[2]
Rationale: The broth microdilution method is a standardized and quantitative technique to assess the potency of an antifungal agent. By exposing the fungus to a serial dilution of the test compound, we can precisely identify the concentration at which its growth is inhibited.
Materials:
-
96-well microtiter plates
-
Test 1,2,4-triazole derivative (stock solution in DMSO)
-
Standard antifungal drug (e.g., Fluconazole) as a positive control
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium
-
Spectrophotometer or plate reader (optional, for quantitative reading)
-
Incubator (35°C)
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the wells.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
In the first well of a row, add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to achieve an initial concentration of 128 µg/mL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a concentration gradient (e.g., 128, 64, 32... µg/mL).
-
Repeat for the positive control drug in a separate row.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (or significant inhibition compared to the growth control). This can be assessed visually or by reading the optical density at 600 nm.
-
Anticancer Agents: A Multi-Pronged Attack
1,2,4-triazole derivatives have emerged as powerful anticancer agents that act through a variety of mechanisms.[11] This versatility allows them to target different hallmarks of cancer. FDA-approved drugs like Letrozole and Anastrozole are used in the treatment of hormone-responsive breast cancer.[3][11]
Diverse Mechanisms of Action:
-
Enzyme Inhibition:
-
Aromatase Inhibition: Letrozole and Anastrozole inhibit aromatase, the enzyme responsible for converting androgens to estrogens, thereby starving estrogen-receptor-positive breast cancers of their growth signal.[3]
-
Kinase Inhibition: Many derivatives are designed to inhibit specific kinases (e.g., EGFR, VEGFR) that are overactive in cancer cells and drive proliferation and angiogenesis.[12]
-
Topoisomerase Inhibition: Some compounds can interfere with topoisomerase enzymes, preventing DNA replication and leading to cell death.[12]
-
-
Apoptosis Induction: Certain derivatives can trigger programmed cell death (apoptosis) in cancer cells by modulating pathways involving proteins like Bcl-2 and caspases.[12]
-
Tubulin Polymerization Inhibition: Similar to drugs like vinca alkaloids, some triazoles can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Protocol 3: In-Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or anti-proliferative effects.[13]
Rationale: The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test 1,2,4-triazole derivative (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates, incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
Causality: This incubation period allows the compound to exert its effect on cell proliferation and viability. The duration can be optimized based on the cell line's doubling time and the compound's expected mechanism.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Causality: During this time, mitochondrial dehydrogenases in living cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Antibacterial and Antiviral Applications
The 1,2,4-triazole scaffold is also a key component in agents targeting infectious diseases beyond fungi.
-
Antibacterial Agents: The rise of antibiotic resistance is a critical global health threat.[14] 1,2,4-triazole derivatives, particularly when hybridized with other known antibacterial pharmacophores like quinolones, have shown potent activity against resistant bacterial strains.[14][15] These hybrid molecules can possess multiple mechanisms of action, making it more difficult for bacteria to develop resistance. Their efficacy is typically evaluated using MIC determination protocols similar to the one described for fungi.[5]
-
Antiviral Agents: The most prominent example is Ribavirin , a broad-spectrum antiviral drug featuring a 1,2,4-triazole-carboxamide moiety.[8][16] It is active against a wide range of RNA and DNA viruses.[17][18] Its mechanism involves interference with the synthesis of viral genetic material and the induction of lethal mutations in the viral genome.
PART 3: Summary and Future Perspectives
The 1,2,4-triazole nucleus is undeniably a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of life-saving drugs. Its synthetic accessibility and versatile physicochemical properties have enabled its application across diverse therapeutic fields.
Table 2: Summary of Biological Activities and Key Molecular Targets
| Therapeutic Area | Primary Mechanism(s) | Key Molecular Target(s) | Example Drug(s) |
| Antifungal | Enzyme Inhibition | Lanosterol 14α-demethylase (CYP51)[2] | Fluconazole, Voriconazole |
| Anticancer | Enzyme Inhibition, Apoptosis Induction | Aromatase, Kinases, Tubulin[3][12] | Letrozole, Anastrozole |
| Antiviral | Nucleic Acid Synthesis Inhibition | Viral RNA Polymerase[16] | Ribavirin |
| Antibacterial | DNA Gyrase Inhibition (Hybrids) | DNA Gyrase, Topoisomerase IV[14] | (Experimental Hybrids) |
| Neuroprotection | Anti-aggregation, Nrf2 Activation | α-Synuclein, Tau, Nrf2[19][20] | (Experimental) |
| Anti-inflammatory | Enzyme Inhibition | COX, 15-LOX[21] | (Experimental) |
The future of 1,2,4-triazole research remains bright. Current efforts are focused on designing novel derivatives to overcome drug resistance, developing multi-target agents that can address complex diseases like cancer or neurodegeneration, and improving the pharmacokinetic and safety profiles of new candidates. The continued exploration of this remarkable scaffold promises to yield the next generation of innovative therapeutics.
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Center for Biotechnology Information. [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. National Center for Biotechnology Information. [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. scilit.net. [Link]
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Anticancer Properties of 1,2,4-Triazoles. isres.org. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. [Link]
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(PDF) Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. ResearchGate. [Link]
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A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate. [Link]
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Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]
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Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. ACS Publications. [Link]
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Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Publications. [Link]
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A biochemistry‐oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Taylor & Francis Online. [Link]
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Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. PubMed. [Link]
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Application Notes and Protocols: Determination of Antimicrobial Activity of Novel Triazole Compounds
Introduction
Triazole compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Derivatives of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms, are foundational to many pharmaceutical agents with applications as antifungal, antibacterial, anti-inflammatory, and analgesic agents.[1][3] The global challenge of increasing antimicrobial resistance necessitates the continuous development of new, effective therapeutic agents, making the exploration of novel triazole derivatives a critical area of research.[3][4]
The primary mechanism of action for most triazole antifungal agents involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6][7][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][7][9] By disrupting ergosterol synthesis, triazoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[5][7] While this is the most well-established mechanism, some studies suggest that triazoles may also exert their effects through other pathways, such as the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[9] The antibacterial activity of certain triazole derivatives is also a growing area of investigation, with various compounds showing promising activity against both Gram-positive and Gram-negative bacteria.[3][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the antimicrobial activity of novel triazole compounds. The protocols detailed herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure the generation of reproducible and reliable data.[11][12][13]
Core Concepts in Antimicrobial Susceptibility Testing
The fundamental objective of antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). This value is a critical parameter in assessing the potency of a novel compound. The primary methods for determining MIC are broth microdilution and agar dilution. For a qualitative assessment of antimicrobial activity, the agar well diffusion method can be employed.
Visualizing the Core Logic of Antimicrobial Evaluation
The following diagram illustrates the logical workflow from a novel compound to the determination of its antimicrobial efficacy.
Caption: Workflow for evaluating the antimicrobial activity of novel triazole compounds.
Detailed Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative antimicrobial susceptibility testing. It determines the MIC of a compound in a liquid medium.
Materials and Reagents:
-
Novel triazole compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standard control antibiotics (e.g., Ampicillin for bacteria, Fluconazole for fungi)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C for bacteria, 35°C for Candida spp.)
-
Micropipettes and sterile tips
-
Spectrophotometer or microplate reader (optional)
Step-by-Step Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the novel triazole compound in sterile DMSO to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution. This will serve as the primary stock solution.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
In the first well of each row to be tested, add 100 µL of the compound stock solution, effectively creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series. This will create a range of decreasing compound concentrations.
-
-
Inoculation:
-
Add 10 µL of the prepared microbial inoculum to each well containing the compound dilutions and the control wells.
-
Controls:
-
Positive Control: Broth with inoculum and a standard antibiotic.
-
Negative/Growth Control: Broth with inoculum but no compound.
-
Sterility Control: Broth only, with no inoculum or compound.
-
-
-
Incubation:
-
Cover the plates and incubate at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for Candida spp.).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14] This can be determined visually as the first clear well in the dilution series.
-
Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm to quantify growth inhibition.
-
Protocol 2: Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.
Materials and Reagents:
-
Novel triazole compound stock solution (as prepared in Protocol 1)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Test microorganisms and standardized inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Standard control antibiotics
Step-by-Step Procedure:
-
Preparation of Agar Plates:
-
Prepare a microbial lawn by evenly streaking a sterile swab dipped in the standardized inoculum across the entire surface of the agar plate. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.
-
-
Creation of Wells:
-
Use a sterile cork borer (e.g., 6 mm diameter) to create uniform wells in the agar.
-
-
Application of Compound:
-
Add a fixed volume (e.g., 50-100 µL) of the novel compound solution at a known concentration to a designated well.
-
Add a standard antibiotic solution to another well as a positive control.
-
Add the solvent (e.g., DMSO) to a well as a negative control.
-
-
Incubation:
-
Allow the plates to sit at room temperature for about 30 minutes to allow for diffusion of the compounds into the agar.
-
Invert the plates and incubate under the same conditions as described in Protocol 1.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Data Presentation and Interpretation
Quantitative data from the broth microdilution assay should be summarized in a clear and structured table for easy comparison.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for a Novel Triazole Compound (NTC-1)
| Test Microorganism | Gram Stain/Type | NTC-1 MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 | Ampicillin | 0.25 |
| Escherichia coli ATCC 25922 | Gram-negative | 32 | Ampicillin | 8 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | Ciprofloxacin | 0.5 |
| Candida albicans ATCC 90028 | Yeast | 4 | Fluconazole | 1 |
| Aspergillus niger ATCC 16404 | Mold | 16 | Amphotericin B | 2 |
Interpretation of Results:
-
The MIC values for the novel triazole compound should be compared to those of the standard drugs.
-
Lower MIC values indicate higher potency.
-
The spectrum of activity can be determined by observing the range of microorganisms inhibited by the compound.
-
It is crucial to adhere to CLSI guidelines for interpreting susceptibility, which may include categories such as Susceptible (S), Intermediate (I), and Resistant (R) based on established breakpoints for standard drugs.[15]
Mechanism of Action: A Visual Representation
The primary mechanism of action for many antifungal triazoles is the inhibition of ergosterol biosynthesis.
Caption: Inhibition of ergosterol biosynthesis by a novel triazole compound.
Conclusion
The protocols outlined in these application notes provide a standardized framework for the initial evaluation of the antimicrobial activity of novel triazole compounds. Adherence to these methodologies, particularly those endorsed by the CLSI, is essential for generating high-quality, comparable data. The determination of MIC values is a critical first step in the drug discovery process, providing the foundation for further preclinical and clinical development. The continued exploration of novel triazole derivatives holds significant promise for addressing the urgent global need for new and effective antimicrobial agents.
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Application Notes and Protocols for the Synthesis of 1,5-Disubstituted-1,2,4-Triazoles
Abstract
The 1,2,4-triazole scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry, agrochemicals, and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1] The specific substitution pattern on the triazole ring profoundly influences its physicochemical properties and biological activity. This document provides detailed application notes and robust protocols for the regioselective synthesis of 1,5-disubstituted-1,2,4-triazoles, a key isomeric class. We will explore several field-proven methodologies, from classical approaches to modern catalytic and microwave-assisted techniques, offering researchers a comprehensive guide to selecting and implementing the optimal synthetic strategy. Each protocol is presented with an emphasis on the underlying mechanistic principles, providing a self-validating framework for experimental design and troubleshooting.
Introduction: The Significance of the 1,5-Disubstituted-1,2,4-Triazole Core
The 1,2,4-triazole ring can exist in several isomeric forms when disubstituted. The precise placement of substituents at the 1- and 5-positions creates a unique chemical architecture that is often sought after in drug design for its ability to act as a stable, non-classical bioisostere for amide bonds. This specific arrangement allows for the orientation of functional groups in a defined three-dimensional space, which is critical for molecular recognition and interaction with biological targets. Gaining control over the regiochemistry of triazole synthesis is therefore a paramount challenge and a primary focus of this guide.
Caption: Isomeric forms of disubstituted 1,2,4-triazoles.
This guide will detail three primary strategies for achieving the 1,5-disubstituted pattern, each with its own set of advantages and considerations.
Methodology I: Synthesis from Amidines and Hydrazines
A highly reliable and regioselective method for the synthesis of 1,5-disubstituted-1,2,4-triazoles involves the condensation of amidine reagents with monosubstituted hydrazines.[2][3] This approach is particularly powerful as it often proceeds under mild conditions with high yields and excellent control over the final substitution pattern.
Principle and Mechanism
The reaction proceeds via the nucleophilic attack of the substituted nitrogen of the hydrazine onto the carbon of the amidine. This is followed by an intramolecular cyclization with the elimination of ammonia, leading directly to the desired 1,5-disubstituted-1,2,4-triazole. The regioselectivity is inherently controlled by the structure of the starting materials, making it a predictable and robust method.[2]
Caption: Reaction mechanism for triazole synthesis from amidines.
Experimental Protocol: General Procedure
This protocol is based on a method described for synthesizing functionalized 1,5-disubstituted-1,2,4-triazoles from oxamide-derived amidine reagents.[2][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the amidine reagent (1.0 eq) in a suitable polar solvent such as isopropanol (i-PrOH) or acetic acid (AcOH).
-
Addition of Hydrazine: Add the substituted hydrazine hydrochloride salt (1.0-1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to a temperature between 60-80 °C. The use of acetic acid as a solvent can accelerate the reaction rate.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether or ethanol) or by recrystallization to afford the pure 1,5-disubstituted-1,2,4-triazole.
Data Presentation: Substrate Scope and Yields
| Entry | R1-Substituent (Hydrazine) | R5-Substituent (from Amidine) | Conditions | Yield (%) | Reference |
| 1 | Phenyl | -COOEt | i-PrOH, 80 °C, 2 h | 85 | [2] |
| 2 | 4-Fluorophenyl | -COOEt | i-PrOH, 80 °C, 2 h | 88 | [2] |
| 3 | 2-Methylphenyl | -COOEt | i-PrOH, 80 °C, 2 h | 86 | [2] |
| 4 | Benzyl | -COOEt | i-PrOH, 80 °C, 2 h | 75 | [2] |
| 5 | Phenyl | -CONHPh | AcOH, 60 °C, 2 h | 92 | [2] |
Advantages and Limitations
-
Advantages: High regioselectivity, mild reaction conditions, good to excellent yields, and readily available starting materials. The method is scalable and avoids the use of harsh reagents.[2]
-
Limitations: The synthesis of the amidine reagent is an additional step. While the substrate scope is broad, highly sterically hindered or electronically deactivated hydrazines may react more slowly.
Methodology II: The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction is a classical method for synthesizing 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[5][6] While it can produce isomeric mixtures, understanding the factors that control its regioselectivity allows for the targeted synthesis of 1,5-disubstituted isomers.
Principle and Mechanism
The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the imide. A series of condensation and cyclization steps follows, ultimately leading to the formation of the triazole ring.[7] When an unsymmetrical imide is used, the regioselectivity is determined by the relative electrophilicity of the two carbonyl carbons. The hydrazine will preferentially attack the more electron-deficient carbonyl group.[5] To favor the 1,5-isomer, the R5 group should be more electron-withdrawing than the other acyl group, which is subsequently eliminated.
Caption: Generalized mechanism of the Einhorn-Brunner reaction.
Experimental Protocol: General Procedure
-
Reaction Setup: Combine the diacylamine (imide) (1.0 eq) and the substituted hydrazine (1.1 eq) in a round-bottom flask containing a solvent such as glacial acetic acid or a high-boiling alcohol.[5]
-
Heating: Heat the mixture to reflux (typically 110-140 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole.
Data Presentation: Representative Examples
| Entry | R1-Substituent (Hydrazine) | R5-Substituent (from Imide) | Conditions | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | Acetic Acid, Reflux | Moderate-Good | [5][7] |
| 2 | Methyl | Phenyl | Acetic Acid, Reflux | Moderate-Good | [7] |
| 3 | 4-Tolyl | Phenyl | Acetic Acid, Reflux | Moderate-Good | [8] |
(Note: Specific yield data for the 1,5-isomer from the Einhorn-Brunner reaction is often reported as part of a mixture. The yields here are generalized from literature descriptions.)
Advantages and Limitations
-
Advantages: A classical and well-established method. It can be performed with relatively simple starting materials and without the need for expensive catalysts.
-
Limitations: The primary drawback is the potential for the formation of isomeric mixtures, which necessitates careful purification.[5] The reaction often requires high temperatures and long reaction times.
Methodology III: Modern Catalytic and Energy-Enhanced Protocols
Recent advances in organic synthesis have led to the development of more efficient and environmentally benign methods for constructing 1,2,4-triazoles. These include copper-catalyzed reactions and microwave-assisted protocols, which offer significant advantages in terms of reaction time, yield, and substrate scope.
Copper-Catalyzed Synthesis
Copper catalysts have been shown to be effective in promoting the synthesis of 1,2,4-triazoles from various starting materials, such as amidines and nitriles.[9] Catalyst-controlled regioselectivity has also been reported, where the choice of metal catalyst (e.g., Ag(I) vs. Cu(II)) can direct the reaction to favor different isomers.[10]
Protocol Highlight: Copper-Catalyzed Synthesis from Amidines and Nitriles
This method involves a copper-catalyzed tandem addition-oxidative cyclization.[9]
-
Setup: In a reaction vial, combine the amidine (1.0 eq), nitrile (1.5 eq), CuBr (10 mol%), and a base such as Cs2CO3 (2.0 eq) in a solvent like 1,2-dichlorobenzene (DCB).
-
Reaction: Seal the vial and heat the mixture at 140 °C under an atmosphere of air for 24 hours.
-
Workup and Purification: After cooling, the reaction mixture is typically purified directly by column chromatography on silica gel to isolate the desired 1,2,4-triazole.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[11] For the synthesis of 1,2,4-triazoles, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[1][12]
Protocol Highlight: Microwave-Assisted Synthesis from Hydrazines and Formamide
A simple and catalyst-free method for synthesizing 1-substituted-1,2,4-triazoles has been reported using microwave irradiation.[11]
-
Setup: In a microwave process vial, add the substituted hydrazine (1.0 eq) and formamide (20 eq).
-
Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160 °C for 10-15 minutes.
-
Workup and Purification: After cooling, the excess formamide is typically removed under vacuum, and the residue is purified by column chromatography to yield the product.
Caption: General experimental workflow for triazole synthesis.
Conclusion and Outlook
The synthesis of 1,5-disubstituted-1,2,4-triazoles can be achieved through a variety of effective methods. For applications demanding high regioselectivity and mild conditions, the condensation of amidines and hydrazines stands out as a superior choice. The classical Einhorn-Brunner reaction, while historically significant, presents challenges in controlling isomer formation but remains a viable option. Modern approaches utilizing copper catalysis and microwave assistance offer significant improvements in efficiency and align with the principles of green chemistry, providing rapid access to these valuable heterocyclic compounds. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. Future research will likely focus on developing even more efficient, selective, and sustainable catalytic systems to further broaden the accessibility and application of this important class of molecules.
References
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Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]
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Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical synthesis of functionalized 1,5-disubstituted 1,2,4-triazole derivatives. PubMed. [Link]
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Wikipedia. (n.d.). Einhorn–Brunner reaction. In Wikipedia. Retrieved January 15, 2026, from [Link]
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PubMed. (2010). Practical synthesis of functionalized 1,5-disubstituted 1,2,4-triazole derivatives. PubMed. [Link]
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Xu, H., Ma, S., Xu, Y., Bian, L., Ding, T., Fang, X., Zhang, W., & Ren, Y. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789–1794. [Link]
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Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]
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Rost, M., & Fokin, V. V. (2020). Access to 1,3- and 1,5-Disubstituted 1,2,4-Triazoles by Condensation of Acyl Hydrazides with Formamidinium Acetate. Semantic Scholar. [Link]
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ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES. [Link]
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Singh, A., Sharma, P., & Kumar, A. (2023). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Green Chemistry. [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
National Institutes of Health. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. NIH. [Link]
-
Wiley Online Library. (n.d.). Einhorn-Brunner Reaction. Wiley. [Link]
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PubMed. (n.d.). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. PubMed. [Link]
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PubMed. (2015). Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. PubMed. [Link]
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ResearchGate. (2025). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Organic Chemistry Portal. [Link]
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Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]
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Lin, Y.-I., Lang, S. A., Jr., Lovell, M. F., & Perkinson, N. A. (1980). New synthesis of 1,2,4-triazoles and 1,2,4-oxadiazoles. The Journal of Organic Chemistry, 45(24), 4857-4860. [Link]
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National Institutes of Health. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. NIH. [Link]
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PubMed. (2009). Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization. PubMed. [Link]
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ResearchGate. (2025). Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. NIH. [Link]
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ResearchGate. (n.d.). a) Regiospecific access to 1,5‐disusbtituted triazoles.... ResearchGate. [Link]
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National Institutes of Health. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. NIH. [Link]
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MDPI. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. MDPI. [Link]
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ACS Publications. (n.d.). Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. ACS Publications. [Link]
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Application Notes & Protocols: Computational Studies and Molecular Docking of 1,2,4-Triazole Derivatives
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with diverse therapeutic applications, including antifungal, anticancer, and antiviral activities.[1][2][3][4][5] This versatility stems from the triazole ring's unique physicochemical properties, which facilitate strong interactions with biological targets.[3] Structure-based drug design, particularly molecular docking, has become an indispensable computational technique to accelerate the discovery and optimization of novel 1,2,4-triazole derivatives.[6][7] This guide provides an in-depth, experience-driven framework for researchers, detailing the strategic considerations and step-by-step protocols for conducting molecular docking studies on this important class of compounds.
Introduction: The Rationale Behind Docking 1,2,4-Triazole Derivatives
The central goal of molecular docking is to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[7] This computational simulation saves significant time and resources by prioritizing promising compounds for synthesis and experimental validation.[6][8]
For 1,2,4-triazoles, docking studies are particularly powerful. For instance, in the development of antifungal agents like fluconazole, the triazole's nitrogen atoms coordinate with the heme iron of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[3][4] Docking can precisely model this key interaction, allowing chemists to design derivatives with enhanced potency and selectivity. Similarly, in cancer therapy, triazole derivatives have been designed as inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR).[9][10]
This guide will use AutoDock Vina , a widely adopted, validated, and open-source docking engine, as the primary tool for our protocols.[11] Its robust scoring function and efficient search algorithm make it an excellent choice for both single-molecule docking and virtual screening campaigns.
The Computational Workflow: A Self-Validating System
A successful docking study is not a linear process but a cycle of preparation, simulation, analysis, and refinement. Each step is designed to ensure the chemical and structural integrity of the system, thereby building confidence in the final results.
Caption: High-level workflow for a molecular docking study.
Phase 1: Meticulous Preparation - The Foundation of Accuracy
The quality of your input determines the quality of your output. Garbage in, garbage out. This phase is the most critical for ensuring a chemically and structurally realistic simulation.
Target Identification and Structure Retrieval
Expertise: Your study begins with a biological hypothesis. Which protein are you targeting? For 1,2,4-triazoles, common targets include fungal CYP51, viral proteases, or human kinases like EGFR.[3][9]
Protocol:
-
Identify Target: Based on literature and project goals, select your protein target.
-
Access RCSB PDB: Navigate to the RCSB Protein Data Bank (rcsb.org).
-
Search and Select: Search for your target. Prioritize high-resolution (<2.5 Å) X-ray crystal structures. If available, choose a structure that is co-crystallized with a ligand similar to your triazole series, as this provides a validated binding pocket. For this guide, let's consider a hypothetical kinase target.
-
Download: Download the structure in PDB format.
Receptor (Protein) Preparation
Trustworthiness: Raw PDB files are not ready for docking.[12] They often contain non-essential water molecules, co-factors, and lack hydrogen atoms. The following protocol ensures the receptor is "computationally clean."[13][14]
Protocol (Using UCSF Chimera and AutoDockTools):
-
Load PDB in UCSF Chimera: Open the downloaded PDB file in Chimera.
-
Clean the Structure:
-
Delete all water molecules (Select -> Residue -> HOH, then Actions -> Atoms/Bonds -> delete).
-
Remove any co-factors, ions, or alternate conformations not relevant to your study.[15] If the PDB contains multiple protein chains (e.g., a dimer), retain only the chain containing the binding site of interest.[12]
-
-
Add Hydrogens: Use the Dock Prep tool (Tools -> Structure Editing -> Dock Prep). This will add hydrogens, repair missing side chains, and assign partial charges.[15] For AutoDock Vina, explicit charges are not strictly necessary as its scoring function is more empirical, but it's good practice.[15]
-
Save the Prepared Receptor: Save the cleaned protein as a .pdb file.
-
Convert to PDBQT: Open the prepared receptor .pdb file in AutoDockTools (ADT).
-
Go to Edit -> Hydrogens -> Add -> Polar Only.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Save the final receptor file in the required format: Grid -> Macromolecule -> Choose, select your protein, and save it as receptor.pdbqt.[13]
-
Ligand (1,2,4-Triazole Derivative) Preparation
Expertise: Your ligand must be in a realistic 3D conformation with correct stereochemistry and protonation state (typically at pH 7.4). Starting from a 2D drawing is common.
Protocol:
-
Draw the 2D Structure: Use software like ChemDraw or MarvinSketch to draw your 1,2,4-triazole derivative.
-
Convert to 3D: Use a program like Avogadro or the 3D conversion tools within your drawing software to generate an initial 3D structure.
-
Energy Minimization: This is a crucial step to relax the structure into a low-energy conformation. Use a force field like MMFF94 or UFF in Avogadro. This ensures realistic bond lengths and angles.[12]
-
Save as .pdb: Save the minimized 3D structure as a .pdb file.
-
Convert to PDBQT in ADT:
-
Open the ligand .pdb file in AutoDockTools (Ligand -> Input -> Open).
-
ADT will automatically detect the root and the number of rotatable bonds. This flexibility is key to the docking process.
-
Save the final ligand file: Ligand -> Output -> Save as PDBQT, naming it ligand.pdbqt.
-
Defining the Search Space (Grid Box)
Trustworthiness: Instead of searching the entire protein surface, you must define a 3D search space (a "grid box") where Vina will attempt to place the ligand. This dramatically increases efficiency. The most reliable way to define this box is by using the position of a known ligand from a crystal structure.
Protocol (Using AutoDockTools):
-
Load Receptor: Open your receptor.pdbqt in ADT.
-
Define Grid Box: Go to Grid -> Grid Box....
-
Position the Box: A box will appear in the viewer. Adjust the center_x, center_y, center_z coordinates and the size_x, size_y, size_z dimensions. The box should be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not excessively large. A good starting point is a 20-25 Å cube centered on the known ligand's position.
-
Record Coordinates: Note down the center and size coordinates. You will need them for the Vina configuration file.
Phase 2: Molecular Docking Simulation
This is the core computational step where AutoDock Vina explores possible binding poses.
Protocol (Command-Line Execution):
-
Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to run the simulation.[16]
-
Run Vina: Open a terminal or command prompt in your working directory and execute the following command:[18][19]
-
Await Completion: Vina will run the simulation and generate two output files: ligand_out.pdbqt (containing the coordinates of the predicted binding poses) and ligand_log.txt (containing the binding affinity scores).
Phase 3: Post-Docking Analysis & Validation
Expertise: Docking scores are not absolute truth. They are predictions that must be interpreted in a biological context. The goal is to use the scores and visual inspection to build a compelling hypothesis about how your triazole derivative binds.
Interpreting the Results
The ligand_log.txt file will contain a table of the top binding poses (modes) ranked by affinity.
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.85 | 2.45 |
| 3 | -7.9 | 2.10 | 3.01 |
-
Binding Affinity (ΔG): This score, in kcal/mol, is an estimate of the binding free energy.[20] More negative values indicate stronger predicted binding.[21] This is the primary metric for ranking different compounds.[22]
-
Root Mean Square Deviation (RMSD): RMSD measures the distance between the atoms of the docked pose and a reference (in this case, the top-ranked pose, hence its RMSD is 0).[20][21] Low RMSD values (< 2.0 Å) between multiple high-ranking poses suggest the simulation has converged on a stable binding mode.[21][23]
Visualization of Binding Interactions
Trustworthiness: A good score is meaningless without plausible interactions. You must visually inspect the top-ranked poses to see how the ligand is interacting with the protein.
Caption: Decision logic for validating a docked pose.
Protocol (Using PyMOL or BIOVIA Discovery Studio Visualizer):
-
Load Structures: Open the receptor.pdbqt and the ligand_out.pdbqt files in your visualization software. The output file contains multiple poses; you can select which one to view.
-
Focus on the Binding Site: Center the view on the ligand in the active site.
-
Identify Key Interactions: Use the software's tools to find and display interactions.[24]
-
Hydrogen Bonds: Are there H-bonds between the ligand's donors/acceptors and protein residues? For triazoles, the nitrogen atoms are key H-bond acceptors.
-
Hydrophobic Interactions: Do non-polar parts of your ligand sit in greasy pockets of the receptor, interacting with residues like Leucine, Valine, or Phenylalanine?
-
Pi-Stacking: Does an aromatic ring on your derivative stack with a Phenylalanine, Tyrosine, or Tryptophan residue?
-
-
Validate the Hypothesis: Does the observed binding mode make chemical sense? Does it align with known structure-activity relationship (SAR) data for this target? A pose that buries a polar group in a hydrophobic pocket, for example, is likely incorrect, regardless of its score.
Conclusion and Forward Look
Molecular docking is a powerful predictive tool, not a crystal ball. The protocols and analysis framework outlined here provide a robust system for generating and validating hypotheses about how 1,2,4-triazole derivatives interact with their biological targets. The most promising candidates identified through this workflow should then be prioritized for chemical synthesis and subsequent in vitro and in vivo experimental validation to confirm their activity.
References
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Pathak, C., Matore, B. W., Singh, J., Roy, P. P., & Kabra, U. D. (2024). Discovery of potential 1,2,4-triazole derivatives as aromatase inhibitors for breast cancer: pharmacophore modelling, virtual screening, docking, ADMET and MD simulation. Journal of Biomolecular Structure and Dynamics. [Link]
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Gomas, F. P., et al. (2022). Software for molecular docking: a review. Biophysics and Reviews. [Link]
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Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico Blog. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,2,4-Triazole in Modern Pharmaceutical Synthesis. PharmaChem. [Link]
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Pathak, C., et al. (2024). Discovery of potential 1,2,4-triazole derivatives as aromatase inhibitors for breast cancer. Taylor & Francis Online. [Link]
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MDPI. (2024). A Comprehensive Review on Molecular Docking in Drug Discovery. MDPI. [Link]
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Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design. [Link]
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The Scripps Research Institute. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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Wisdomlib. (2025). 1, 2, 4-triazole derivatives: Significance and symbolism. Wisdomlib. [Link]
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Sahoo, R., et al. (2022). Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Semantic Scholar. [Link]
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Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]
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YouTube. (2021). Multiple Ligand Docking by Autodock Vina through command line in UNIX/LINUX. YouTube. [Link]
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ResearchGate. (2021). A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. ResearchGate. [Link]
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ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]
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ScotChem. (n.d.). Preparing the protein and ligand for docking. ScotChem. [Link]
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YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]
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Richardson, R. J. (2019). Reply to: How to prepare proteins for molecular docking?. ResearchGate. [Link]
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Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. [Link]
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The Scripps Research Institute. (2020). AutoDock Vina Manual. The Scripps Research Institute. [Link]
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Schrödinger. (n.d.). Protein Preparation Workflow. Schrödinger. [Link]
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ResearchGate. (n.d.). Pharmacophore model for the rational optimization of triazole antifungal agents. ResearchGate. [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
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The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
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Unknown. (n.d.). Molecular Docking Tutorial. Unknown Source. [Link]
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El-Sherief, H. A. M., et al. (2018). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Bioorganic chemistry. [Link]
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ResearchGate. (2018). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors | Request PDF. ResearchGate. [Link]
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ResearchGate. (2023). RMSD and docking score. ResearchGate. [Link]
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Galaxy Training Network. (2019). Protein-ligand docking. Galaxy Training. [Link]
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YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. [Link]
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Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
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Reddit. (2022). RMSD value molecular docking. r/bioinformatics. [Link]
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Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Al-Ostath, R. A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research. [Link]
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ResearchGate. (2023). (PDF) An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. ResearchGate. [Link]
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Application Notes and Protocols for Evaluating the Antiproliferative Activity of 1,2,4-Triazole Derivatives
Introduction: The Therapeutic Promise of 1,2,4-Triazoles in Oncology
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its unique physicochemical properties and its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocyclic ring, containing three nitrogen atoms, is metabolically stable and can act as a pharmacophore, interacting with biological targets through hydrogen bonding and metal coordination.[2][3][4] These characteristics have led to the development of numerous 1,2,4-triazole derivatives with a broad spectrum of biological activities, including antifungal, antiviral, anti-inflammatory, and notably, anticancer properties.[1][5][6]
In the realm of oncology, several FDA-approved drugs, such as the aromatase inhibitors letrozole and anastrozole, incorporate the 1,2,4-triazole moiety, highlighting its clinical significance in treating hormone-dependent breast cancer.[1][3][7] The versatility of the triazole core allows for the synthesis of a vast library of derivatives that can be tailored to interact with various cancer-specific targets. This has spurred extensive research, revealing that these compounds can exert their antiproliferative effects through diverse mechanisms of action. These include the inhibition of crucial enzymes like kinases (e.g., EGFR, BRAF, c-Met, CDKs), disruption of microtubule dynamics by targeting tubulin, and induction of programmed cell death (apoptosis).[2][5][8][9][10][11][12][13][14]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antiproliferative activity of novel 1,2,4-triazole derivatives. We will delve into the underlying principles of the most common assays, provide detailed, field-proven protocols, and discuss the interpretation of the generated data. The aim is to equip researchers with the necessary tools to rigorously assess the anticancer potential of this promising class of compounds.
Mechanisms of Antiproliferative Action
The efficacy of 1,2,4-triazole derivatives as anticancer agents stems from their ability to modulate a variety of cellular processes critical for cancer cell survival and proliferation. Understanding these mechanisms is crucial for rational drug design and the interpretation of experimental results.
1. Tubulin Polymerization Inhibition:
A significant number of 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization.[9][10][11][15][16] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and the mitotic spindle.[9] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to a cascade of events including:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to cell cycle arrest, typically at the G2/M phase.[7][10][11]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[10][11]
The 1,2,4-triazole ring often serves to mimic the cis-stilbene configuration of natural tubulin inhibitors like combretastatin A-4, providing a stable and synthetically accessible scaffold.[9]
2. Kinase Inhibition:
Protein kinases are a large family of enzymes that play a pivotal role in signal transduction pathways regulating cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[4] 1,2,4-triazole derivatives have been successfully designed to inhibit a range of kinases, including:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), BRAF, and c-Met, which are often overexpressed or mutated in various tumors.[5][8]
-
Cyclin-Dependent Kinases (CDKs): Particularly CDK4 and CDK6, which are key regulators of the cell cycle. Inhibition of these kinases can induce cell cycle arrest in the G0/G1 phase.[12][17]
The nitrogen atoms of the triazole ring can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, contributing to their inhibitory activity.[13]
3. Aromatase Inhibition:
Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. In hormone receptor-positive breast cancers, estrogen acts as a potent mitogen.[7] Non-steroidal aromatase inhibitors like letrozole and anastrozole utilize a nitrogen atom of the 1,2,4-triazole ring to coordinate with the heme iron atom of the aromatase enzyme, effectively blocking its catalytic activity.[1][7]
Below is a diagram illustrating the major antiproliferative mechanisms of 1,2,4-triazole derivatives.
Caption: Major antiproliferative mechanisms of 1,2,4-triazole derivatives.
Experimental Workflow for Antiproliferative Evaluation
A systematic approach is essential for the comprehensive evaluation of novel 1,2,4-triazole derivatives. The following workflow outlines a typical screening and validation process.
Caption: A typical experimental workflow for evaluating antiproliferative agents.
Protocols for Antiproliferative Activity Assessment
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[18][20][21] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[18][21]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)[7][22][23]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom tissue culture plates
-
1,2,4-Triazole derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[21]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[21][24]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-triazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.[21]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
Data Analysis:
-
Calculate Percent Viability:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[21]
-
-
Determine IC50:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value (the concentration that inhibits cell growth by 50%) can be determined from this dose-response curve using non-linear regression analysis.[21]
-
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[25][26] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[26][27] The amount of bound dye is directly proportional to the cell mass.[26] This assay is less sensitive to metabolic fluctuations compared to the MTT assay.
Materials:
-
Cancer cell lines and culture reagents (as for MTT assay)
-
96-well plates
-
1,2,4-Triazole derivatives
-
0.057% or 0.4% (w/v) SRB solution in 1% (v/v) acetic acid[27][28]
-
1% (v/v) Acetic acid
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Removal of Unbound Dye:
-
Solubilization of Bound Dye:
-
Absorbance Measurement:
Data Analysis:
-
Data analysis is performed similarly to the MTT assay to calculate percent viability and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[30] Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified. The fluorescence intensity of the stained cells is directly proportional to the amount of DNA they contain, allowing for the discrimination of cell cycle phases. This is crucial for determining if a 1,2,4-triazole derivative induces cell cycle arrest at a specific phase.[30]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
1,2,4-Triazole derivative
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
PI Staining Solution:
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Cell Harvesting and Fixation:
-
Collect both the culture medium (containing floating apoptotic cells) and the adherent cells by trypsinization.[30]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[30]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.[30]
-
While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[30][31][32]
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).[30][31][32]
-
-
Propidium Iodide Staining:
-
Flow Cytometry Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis:
-
The resulting DNA content histograms are analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo).
-
The software de-convolutes the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.
Data Presentation
Summarizing quantitative data in a structured table allows for easy comparison of the antiproliferative activity of different 1,2,4-triazole derivatives.
Table 1: Antiproliferative Activity (IC50) of Exemplary 1,2,4-Triazole Derivatives against Various Cancer Cell Lines.
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference Compound (IC50, µM) |
| TP6 | B16F10 (Melanoma) | 48 | 41.12 | Doxorubicin (Not Specified) |
| 8c | MCF-7 (Breast) | 48 | 3.6 | Doxorubicin (0.85) |
| 8d | MCF-7 (Breast) | 48 | 4.1 | Doxorubicin (0.85) |
| 10a | Hela (Cervical) | 48 | 5.6 | Doxorubicin (0.78) |
| 10d | Hela (Cervical) | 48 | 9.8 | Doxorubicin (0.78) |
| 4g | HT-29 (Colon) | 72 | 12.69 | Cisplatin (14.01) |
| Vf | MDA-MB-231 (Breast) | 48 | 1.914 | Staurosporine (4.385) |
| Vg | MCF-7 (Breast) | 48 | 0.891 | Staurosporine (3.144) |
| 9p | HeLa (Cervical) | 48 | ~0.1-1.0 | Doxorubicin (Not Specified) |
| 12 | HeLa (Cervical) | 48 | 0.15 | Colchicine (0.09) |
Note: The data in this table is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions.[7][8][10][16][17][22][33]
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in the quest for novel anticancer agents.[34] The synthetic tractability and diverse mechanisms of action make these compounds highly attractive for drug development. The protocols detailed in these application notes provide a robust framework for the initial screening and mechanistic elucidation of new 1,2,4-triazole derivatives. By employing these standardized assays, researchers can generate reliable and reproducible data to identify promising lead compounds for further preclinical and clinical development. Future efforts will likely focus on the development of derivatives with enhanced potency and selectivity for specific cancer targets, as well as the exploration of their potential in combination therapies to overcome drug resistance.
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Youssif, B. G., Abdel-Zaher, A. O., El-Sayed, I. E., & Abul-Khair, H. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 76, 314-325. [Link]
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Patel, R. P., Patel, M. P., & Patel, R. G. (2018). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 5(2), 45-51. [Link]
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Emami, S., Foroumadi, A., Falahati, M., Larijani, B., & Mohammadi-Farani, A. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC chemistry, 16(1), 1-18. [Link]
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Xu, Z., Liu, H., Li, Y., Zhang, Y., & Wang, Y. (2022). Synthesis and anticancer activity of[8][15][29] triazole [4,3-b][8][9][15][29] tetrazine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(2), 123-128. [Link]
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Kumar, A., Sharma, S., & Sharma, V. (2018). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Bioactive Compounds, 14(4), 304-327. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, Y., & Liu, H. (2021). Discovery of novel indole-1, 2, 4-triazole derivatives as tubulin polymerization inhibitors. Drug development research, 82(7), 1008-1020. [Link]
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Emami, S., Foroumadi, A., Falahati, M., Larijani, B., & Mohammadi-Farani, A. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. [Link]
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Yang, F., Jian, X. E., Chen, L., Ma, Y. F., Liu, Y. X., You, W. W., & Zhao, P. L. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. New Journal of Chemistry. [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry Core. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Kaur, R., & Kumar, R. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic chemistry, 104, 104223. [Link]
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Springer Nature. (2026). MTT Assay Protocol. Springer Nature Experiments. [Link]
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Hotsulia, A., & Vasylyeva, N. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science, (2 (48)), 35-43. [Link]
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El-Sayed, N. F., & El-Bendary, E. R. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Chemistry, 29(12), 1045-1065. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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El-Naggar, M. A., Abdu-Allah, H. H., El-Shorbagi, A. A., & El-Gendy, M. A. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC medicinal chemistry, 14(7), 1335-1354. [Link]
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ResearchGate. (n.d.). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. [Link]
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Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ostoot, F. H., Al-Ghorbani, M., & Marzouk, M. (2025). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2415678. [Link]
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Singh, R., & Kaur, A. (2021). A Comprehensive review on 1, 2, 4 Triazole. IOSR Journal of Pharmacy and Biological Sciences, 16(3), 25-36. [Link]
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Wnorowski, A., Zadrożna, M., Broda, K., Wujec, M., & Paneth, A. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9355. [Link]
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Li, J., Wang, Y., & Liu, X. (2025). Design, synthesis, and antiproliferative activity of novel 1,2,4-triazole-chalcone compounds. ResearchGate. [Link]
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El-Naggar, M. A., Abdu-Allah, H. H., El-Shorbagi, A. A., & El-Gendy, M. A. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Medicinal Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,4-Triazole Derivatives
Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this critical heterocyclic scaffold. The 1,2,4-triazole core is a key pharmacophore in numerous therapeutic agents, valued for its diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of these important compounds. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes, increase yields, and ensure the purity of your target molecules.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Low Yield & Incomplete Reactions
Question: My reaction is giving a very low yield of the desired 1,2,4-triazole, or my starting materials are not being fully consumed. What are the likely causes and how can I improve the conversion?
Answer: Low yields are a frequent challenge in 1,2,4-triazole synthesis and can stem from several factors, often related to reaction conditions and the stability of intermediates.
Causality & Explanation:
Many classical methods for 1,2,4-triazole synthesis, such as the Pellizzari or Einhorn-Brunner reactions, require harsh conditions like high temperatures.[1][2] These conditions can lead to the degradation of starting materials or products. Furthermore, the cyclization-dehydration steps are often equilibrium processes. If the removal of byproducts like water is inefficient, the reverse reaction can suppress the formation of the triazole ring.[1] The purity of starting materials is also critical; impurities can interfere with the reaction or poison catalysts.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield issues.
Recommended Actions & Protocols:
-
Verify Starting Material Purity:
-
Protocol: Before starting the reaction, analyze your starting materials (e.g., amidrazones, hydrazides, imides) by ¹H NMR and LC-MS to confirm their identity and purity. Ensure they are thoroughly dried, as moisture can hinder the reaction.[1] Hydrazines and their derivatives can be particularly unstable; using a fresh or properly stored source is recommended.[4]
-
-
Optimize Reaction Conditions:
-
Temperature: For thermally driven reactions like the Pellizzari, which often require temperatures of 220-250°C, a systematic temperature screen is crucial.[1] Gradually increase the temperature in 10-20°C increments, monitoring the reaction by TLC or LC-MS.[1]
-
Reaction Time: If the reaction is sluggish, extend the reaction time.[1] Take aliquots periodically to determine the point of maximum product formation before degradation begins.[5]
-
Water Removal: In reactions that produce water, such as the Pellizzari mechanism, its efficient removal is key to driving the equilibrium towards the product.[2] If the reaction is run in a suitable solvent, a Dean-Stark apparatus can be effective.[1]
-
Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can significantly reduce reaction times and increase yields by promoting rapid, uniform heating, often at lower overall temperatures than conventional methods.[2][6]
-
-
Re-evaluate Catalytic Systems:
Formation of Side Products & Isomers
Question: My reaction is producing a significant amount of a side product, or I'm getting a mixture of regioisomers. How can I improve the selectivity?
Answer: The formation of side products, particularly regioisomers or alternative heterocyclic systems like 1,3,4-oxadiazoles, is a common challenge in 1,2,4-triazole synthesis.
Causality & Explanation:
-
Regioisomerism: In syntheses like the Einhorn-Brunner or Pellizzari reactions with unsymmetrical precursors, the reaction can proceed through different cyclization pathways, leading to a mixture of isomers.[1][4] For instance, in the Einhorn-Brunner reaction, the regioselectivity is influenced by the acidity of the groups on the imide; the stronger acidic group preferentially ends up at the 3-position of the triazole.[4][9] In some modern syntheses, the choice of metal catalyst can dictate the isomeric outcome.[4][8]
-
1,3,4-Oxadiazole Formation: This is a classic competing pathway when using acylhydrazines. Under dehydrating conditions, the acylhydrazine can undergo intramolecular cyclization to form the highly stable 1,3,4-oxadiazole ring, especially at high temperatures.[10]
Troubleshooting Strategies:
| Problem | Probable Cause | Recommended Solution & Rationale |
| Mixture of Regioisomers | Unsymmetrical Precursors (e.g., Einhorn-Brunner) | Carefully select the diacylamine starting material. The acyl group from the stronger corresponding carboxylic acid will preferentially be at the 3-position of the triazole.[10][11] This allows for predictable control over the major isomer. |
| Mixture of Regioisomers | Catalyst-Controlled Reaction (e.g., [3+2] cycloaddition) | Switch the metal catalyst. For the cycloaddition of isocyanides with diazonium salts, using a Ag(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, while a Cu(II) catalyst favors the 1,5-disubstituted isomer.[4][8][12] |
| 1,3,4-Oxadiazole Impurity | Intramolecular cyclization of acylhydrazine | Modify reaction conditions to favor the intermolecular reaction. Lowering the reaction temperature, ensuring strictly anhydrous conditions, and carefully selecting the coupling partner can minimize this side reaction.[10][13] |
| Acyl Group Interchange | High temperatures in Pellizzari reaction | Optimize the reaction temperature to the lowest effective point.[1] High heat can promote a transamination side reaction, scrambling the acyl groups and leading to a mixture of three different triazoles if the starting materials are unsymmetrical.[1] |
Purification Difficulties
Question: I'm struggling to purify my 1,2,4-triazole product. It's either an oil when I expect a solid, or it won't separate from impurities on a silica column.
Answer: Purification of 1,2,4-triazoles can be challenging due to their polarity and the nature of potential impurities.
Causality & Explanation:
1,2,4-triazoles are often polar compounds due to the presence of multiple nitrogen atoms. This can lead to strong interactions with silica gel, causing streaking and poor separation during column chromatography.[14] The presence of unreacted starting materials, isomeric byproducts, or residual metal catalysts can further complicate purification.[14] "Oiling out" during crystallization is often a sign of persistent impurities that depress the melting point.[14]
Purification Strategies:
-
For Highly Polar Compounds:
-
Reverse-Phase Chromatography: If standard silica gel chromatography fails, reverse-phase (C18) chromatography is an excellent alternative for polar compounds.[14]
-
Modified Normal Phase: Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine to your silica gel eluent can significantly improve peak shape and separation for polar, basic compounds.[14]
-
-
Removing Metal Catalysts:
-
Protocol: If you've used a metal catalyst (e.g., copper), residual metal can be a stubborn impurity. After the reaction, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash the solution with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid).[14] This will sequester the metal ions into the aqueous phase.
-
-
Dealing with "Oiling Out":
-
Protocol: If your product oils out instead of crystallizing, try re-dissolving the oil in a minimal amount of a good solvent. Then, slowly add a poor solvent (an "anti-solvent") in which your product is insoluble but the impurities are soluble, until the solution becomes turbid. Allow this to stand, often at reduced temperature, to induce crystallization. This technique is known as trituration or anti-solvent crystallization.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 1,2,4-triazoles? There are several established methods, each with its own advantages and challenges. The most common include the Pellizzari reaction (condensation of an amide and an acylhydrazide), the Einhorn-Brunner reaction (condensation of an imide with a hydrazine), and various methods starting from amidrazones.[2][9][12] More modern approaches often involve metal-catalyzed reactions, such as the [3+2] cycloaddition of isocyanides with diazonium salts, which can offer greater control over regioselectivity.[8][12]
Q2: My starting amidrazone seems unstable. How can I handle it? Amidrazones are key intermediates but can be prone to decomposition.[15] It is often best to generate them in situ and use them immediately in the subsequent cyclization step without isolation. For example, they can be formed from the corresponding hydrazones via chlorination followed by reaction with an amine, or from the treatment of imidoyl chlorides with a hydrazine derivative.[15]
Q3: How can I effectively monitor the progress of my 1,2,4-triazole synthesis? A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.[5]
-
TLC: Use a suitable eluent system to track the disappearance of starting materials and the appearance of the product spot. Staining with iodine or potassium permanganate can help visualize spots that are not UV-active.[5]
-
¹H NMR: Periodically take aliquots from the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent. The emergence of characteristic peaks for the triazole ring protons and shifts in the signals of the substituents provide clear evidence of product formation.[5]
Q4: Can solvent choice significantly impact my reaction? Absolutely. The solvent can affect the solubility of reactants, reaction rate, and even the reaction mechanism. For instance, in some copper-catalyzed syntheses of 1,2,4-triazoles from amidines, polar aprotic solvents like DMSO have been found to be particularly effective.[7] It is always advisable to perform a solvent screen during reaction optimization.
References
- BenchChem Technical Support. (2025). Purification of Substituted 1,2,4-Triazoles.
- BenchChem Technical Support. (2025). Pellizzari Reaction for 1,2,4-Triazole Synthesis.
- Wikipedia. (n.d.). Pellizzari reaction.
- BenchChem Technical Support. (2025). Common challenges in the synthesis of 1,2,4-triazole derivatives.
- BenchChem Technical Support. (2025). Troubleshooting common issues in 1,2,4-triazole synthesis pathways.
- BenchChem Technical Support. (2025). Reaction condition optimization for 1H-1,2,4-triazole derivative synthesis.
- Chemical Communications (RSC Publishing). (n.d.). Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles.
- ResearchGate. (n.d.). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO.
- ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
- Thieme. (n.d.). 1,2,4-Triazole Synthesis via Amidrazones.
- Wikipedia. (n.d.). Einhorn–Brunner reaction.
- PMC - NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- BenchChem Technical Support. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
- BenchChem Technical Support. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.
- BenchChem Technical Support. (2025). Troubleshooting side reactions in 1,2,4-triazole synthesis.
- BenchChem Technical Support. (2025). Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols.
- Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
- BenchChem Technical Support. (2025). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
- Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. (2010). ARKIVOC.
- Journal of Chemistry. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
- Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
- ResearchGate. (2023). SYNTHETIC STRATEGIES DUE TO NEW 1,2,4-TRIAZOLES GETTING (LITERATURE REVIEW).
- ResearchGate. (2020). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities.
- ResearchGate. (2023). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review.
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Technical Support Center: Optimization of Reaction Conditions for Triazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of modern chemistry's most robust reactions. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies effectively. The primary focus will be on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a "click reaction," while also addressing broader challenges in triazole synthesis.[1][2]
Part 1: Troubleshooting Guide for Common Experimental Issues
This section addresses specific issues you may encounter during triazole synthesis. Each problem is analyzed by its potential causes, followed by recommended solutions and detailed protocols.
Issue 1: Low or No Yield of the Desired Triazole Product
This is one of the most common frustrations in the lab. A low yield can stem from multiple, often interconnected, factors.
Potential Causes & Solutions
-
Catalyst Inactivity (Oxidation of Cu(I)) : The catalytically active species in CuAAC is Cu(I).[3] It is prone to oxidation to the inactive Cu(II) state by dissolved oxygen, which impedes the reaction.[1] Furthermore, Cu(I) can be unstable in aqueous solutions and may disproportionate into Cu(II) and Cu(0).[2]
-
Solution 1: In Situ Reduction. The most convenient and common method is to start with a stable Cu(II) salt (e.g., CuSO₄·5H₂O) and add a reducing agent to generate Cu(I) in situ. Sodium ascorbate is the most popular choice for this purpose.[1][2][4] This method ensures a constant supply of the active Cu(I) catalyst and scavenges dissolved oxygen.[2]
-
Solution 2: Use of Ligands. Accelerating ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), chelate the copper ion.[5] This stabilizes the Cu(I) oxidation state, prevents it from forming unproductive aggregates, and increases the reaction rate.[4][5][6]
-
Solution 3: Degassing. While the use of sodium ascorbate mitigates the need for strictly air-free conditions, minimizing oxygen exposure is always good practice.[4][7] For sensitive reactions, degassing the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding reagents can be beneficial.
-
-
Poor Reagent Quality or Stability : Azides, especially low molecular weight ones, can be unstable. Starting materials may contain impurities that interfere with the reaction.
-
Solution : Use freshly prepared or purified starting materials. Ensure the purity of your azide and alkyne via NMR or other appropriate analytical techniques. Phosphine reagents, sometimes used as reducing agents, are prone to air oxidation and should be handled accordingly.[8]
-
-
Sub-Optimal Reaction Conditions : Incorrect temperature, reaction time, or concentration can lead to incomplete reactions.
-
Solution : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] While many click reactions are complete within 1-8 hours at room temperature, some sterically hindered substrates may require longer times or gentle heating (e.g., 40-60°C).[10] Ensure that the reagent concentrations are appropriate, as recommended by established protocols.[11]
-
Experimental Protocol: A General Procedure for a High-Yield CuAAC Reaction
This protocol utilizes the robust CuSO₄/Sodium Ascorbate system with a stabilizing ligand.
-
Reagent Preparation :
-
In a suitable vial, dissolve your alkyne (1.0 eq) and azide (1.0-1.2 eq) in a solvent system. A common choice is a mixture of t-BuOH/H₂O (1:1) or DMSO.[12][13]
-
Prepare fresh stock solutions of:
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): 100 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water.
-
Ligand (e.g., THPTA): 100 mM in deionized water.
-
-
-
Reaction Assembly (Order of Addition is Critical) :
-
To the stirred solution of alkyne and azide, add the ligand solution (e.g., 5 mol %).
-
Next, add the CuSO₄ solution (1-5 mol %). The mixture may turn a pale blue. It is recommended to premix the copper source with the ligand before adding it to the main reaction flask.[3][4]
-
Initiate the reaction by adding the sodium ascorbate solution (10-50 mol %). The color should disappear as Cu(II) is reduced to Cu(I).
-
-
Reaction and Monitoring :
-
Seal the vial to minimize oxygen ingress and stir the reaction at room temperature.[4]
-
Monitor progress every 1-2 hours via TLC or LC-MS until the starting material is consumed.
-
-
Workup :
-
Upon completion, the workup depends on the product's properties. Often, the product can be precipitated by adding water and collected by filtration.[9] Alternatively, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Issue 2: Formation of Side Products
The beauty of the CuAAC reaction is its high specificity, but side reactions can still occur, complicating purification and reducing yield.
Potential Causes & Solutions
-
Alkyne Homocoupling (Glaser Coupling) : This is the most common side reaction, resulting in a diyne byproduct. It is promoted by oxygen and catalyzed by Cu(II) ions.[4][14]
-
Solution : The same strategies that ensure high yield also prevent Glaser coupling. Maintain a reducing environment with an adequate amount of sodium ascorbate to keep the copper in the +1 oxidation state.[2] Using a stabilizing ligand also helps suppress this side reaction.
-
-
Formation of 1,3,4-Oxadiazole : In the synthesis of some 1,2,4-triazoles (not via CuAAC), particularly when starting from acyl hydrazides, a competing cyclization can lead to the formation of a 1,3,4-oxadiazole.[15][16]
-
Formation of Isomeric Mixtures : The uncatalyzed, thermal Huisgen cycloaddition often produces a mixture of 1,4- and 1,5-disubstituted triazoles.[1][17]
-
Solution : For high regioselectivity, a catalyzed reaction is strongly recommended.[17]
-
Issue 3: Purification Challenges - Removing Copper
A frequent post-reaction challenge is the contamination of the final product with copper, which can be coordinated to the nitrogen atoms of the triazole ring.[19] This is particularly problematic for biological applications where copper ions are cytotoxic.[8][14]
Potential Causes & Solutions
-
Strong Chelation of Copper by the Triazole Product : The triazole ring itself is an excellent ligand for copper ions.
-
Solution 1: Aqueous EDTA Wash. After the reaction, dilute the mixture with an organic solvent and wash with an aqueous solution of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester the copper ions into the aqueous phase.[19]
-
Solution 2: Use of Heterogeneous Catalysts. Employing a solid-supported copper catalyst (e.g., copper on charcoal) allows for easy removal of the catalyst by simple filtration at the end of the reaction.[20]
-
Solution 3: Activated Carbon. Filtering the crude product solution through a pad of activated carbon can sometimes help remove residual copper.[19]
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic planning and execution of triazole syntheses.
Q1: How do I choose the right reaction components (Catalyst, Ligand, Solvent)?
A1: The choice of components is critical for success and depends on your specific substrates and application.
-
Catalyst Source : While direct Cu(I) sources like CuI or CuBr can be used, they are often less soluble and stable.[1] The combination of CuSO₄ and sodium ascorbate is highly recommended for its convenience, reliability, and effectiveness in maintaining the active Cu(I) state.[1][2]
-
Ligands : For many simple reactions, a ligand may not be strictly necessary. However, for challenging substrates, low concentrations, or biological applications, a ligand is crucial. Ligands accelerate the reaction and protect the substrate from oxidative damage.[4][7]
-
Solvent : The CuAAC reaction is remarkably versatile and works in a wide range of solvents.[2] The choice often depends on the solubility of the starting materials.
| Component | Common Options | Key Considerations |
| Copper Source | CuSO₄ + Na-Ascorbate | Most common and reliable; generates Cu(I) in situ.[1] |
| CuI, CuBr | Direct Cu(I) source; can have lower solubility.[1] | |
| Copper(0) metal (wire/powder) | Heterogeneous; can be slow.[21] | |
| Ligand | THPTA | Highly water-soluble; ideal for bioconjugation.[5] |
| TBTA | Soluble in organic solvents; classic choice.[1] | |
| Bathophenanthroline | Effective but can be oxygen-sensitive.[7] | |
| Solvent | H₂O, t-BuOH/H₂O, EtOH/H₂O | Often accelerates the reaction; green solvent.[18] |
| DMSO, DMF | Good for dissolving a wide range of substrates.[12][13] | |
| CH₃CN, THF | Common organic solvents; effective but can sometimes compete for copper coordination.[22] |
Q2: Does the order of reagent addition matter for CuAAC reactions?
A2: Yes, absolutely. To avoid premature catalyst degradation or side reactions, a specific order is recommended. The reducing agent (sodium ascorbate) should be added last. A preferred sequence is to mix the azide, alkyne, and ligand in the solvent first, followed by the copper(II) source, and finally, initiate the reaction with the addition of sodium ascorbate.[3]
Q3: My substrates have functional groups like thiols or amines. Will this interfere with the reaction?
A3: It can. Functional groups that can coordinate strongly to copper can inhibit or poison the catalyst.
-
Thiols (-SH) : Strong copper binding can sequester the catalyst. Using an accelerating ligand and sometimes an excess of copper can help overcome this inhibition.[4]
-
Amines/Histidine : Can coordinate to copper and potentially slow the reaction. Buffers like Tris, which are chelating, can also have an inhibitory effect.[4] In bioconjugation, using a ligand like THPTA is highly recommended to outcompete these interactions.
Q4: How can I synthesize the 1,5-triazole isomer instead of the 1,4-isomer?
A4: The 1,5-regioisomer is accessible through the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Catalysts like Cp*RuCl(PPh₃)₂ selectively produce the 1,5-disubstituted product.[2][17][23] This reaction complements the CuAAC and provides access to the full range of triazole isomers.
Part 3: Visualizations and Workflows
CuAAC Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, highlighting the key intermediates.
Caption: Simplified catalytic cycle for the CuAAC reaction.
Troubleshooting Workflow for Low Reaction Yield
This flowchart provides a logical decision-making process for diagnosing and solving low-yield issues in triazole synthesis.
Caption: Troubleshooting flowchart for low yield in triazole synthesis.
References
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Bioconjugation Protocols (pp. 147-157). Humana Press. Available from: [Link]
-
Chi, T. C., Yang, P. C., Hung, S. K., Wu, H. W., Wang, H. C., Liu, H. K., ... & Chou, H. H. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
-
Diez-Gonzalez, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Current Organic Chemistry, 15(16), 2830-2845. Available from: [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
University of Houston. (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. Retrieved from [Link]
-
A recent concept of importance: Click Chemistry. (2023). World Journal of Advanced Research and Reviews, 18(3), 1146-1157. Available from: [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of chemical research, 43(10), 1339-1350. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Azide-Alkyne Huisgen Cycloaddition. Retrieved from [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available from: [Link]
-
Cazin, C. S. (Ed.). (2018). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Available from: [Link]
-
Al-Masum, M. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2684. Available from: [Link]
-
Cárdenas-Galindo, P. A., Paz-Carrillo, C. I., Chávez-Salgado, A. M., González-García, M., & Sánchez-Viesca, F. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30006-30014. Available from: [Link]
-
Ohta, Y., Kamijo, S., & Ogoshi, T. (2018). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers, 10(12), 1362. Available from: [Link]
-
ResearchGate. (2017). Does anyone have any tips or advice for small scale click reactions? Retrieved from [Link]
-
Azofra, L. M., Grancha, T., & Mata, J. A. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2005-2016. Available from: [Link]
-
baseclick GmbH. (n.d.). Click Reaction Protocol Kits for Imaging, Cytometry & HTS. Retrieved from [Link]
-
ResearchGate. (2025). Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids. Retrieved from [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. (n.d.). Stanford Chemicals. Retrieved from [Link]
-
Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]
-
ResearchGate. (n.d.). Multicomponent reactions for the synthesis of fused-triazoles. Retrieved from [Link]
-
Ji, P., Atherton, J. H., & Page, M. I. (2012). Copper catalysed azide–alkyne cycloaddition (CuAAC) in liquid ammonia. Organic & Biomolecular Chemistry, 10(39), 7993-7999. Available from: [Link]
-
Ballesteros-García, D., Blanco, M. G., & García, J. I. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 10(10), 1146. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? Retrieved from [Link]
-
ResearchGate. (2025). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Retrieved from [Link]
-
Ning, X., & Yao, S. Q. (2016). Copper-catalyzed click reaction on/in live cells. Chemical Science, 7(12), 6893-6905. Available from: [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2020). International Journal of Molecular Sciences, 21(18), 6667. Available from: [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
YouTube. (2021). Unbelievable Challenges in Triazole Synthesis! Retrieved from [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
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- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 14. pcbiochemres.com [pcbiochemres.com]
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- 20. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) | MDPI [mdpi.com]
- 21. Copper catalysed azide–alkyne cycloaddition (CuAAC) in liquid ammonia - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. reddit.com [reddit.com]
- 23. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Purification of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid
Welcome to the technical support guide for the purification of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of purifying this compound. Our focus is on the "why" behind each step, ensuring you have the foundational knowledge to adapt and optimize these protocols for your specific needs.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect when synthesizing this compound?
Understanding the potential impurities is the first step in developing a robust purification strategy. The impurities in your crude product are directly linked to your synthetic route. Common impurities can include:
-
Unreacted Starting Materials: Depending on your synthesis, these could be amidines, hydrazides, or nitriles.[1]
-
Partially Reacted Intermediates: The cyclization reaction to form the triazole ring may not go to completion, leaving stable intermediates in your mixture.
-
Regioisomers: In some synthetic pathways, cyclization can occur at different positions, leading to isomeric triazole products that can be difficult to separate.[1]
-
Byproducts from Side Reactions: A classic side reaction, particularly when using acylhydrazines, is the formation of 1,3,4-oxadiazoles through intramolecular cyclization.[2]
-
Residual Metal Catalysts: If your synthesis involves a metal catalyst, such as copper, residual metal ions can contaminate your final product.[1]
FAQ 2: My crude product is a dark oil, but the literature reports a solid. What should I do?
This is a common issue known as "oiling out," and it's often caused by the presence of impurities that depress the melting point of your compound.[1] Here’s a systematic approach to address this:
-
Solvent Trituration: Try stirring your oil with a solvent in which your desired compound is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often wash away the impurities, inducing crystallization.
-
Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble, like methanol or ethyl acetate) and then slowly add a "poor" solvent (an anti-solvent like hexanes or water) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can promote the formation of crystals.
-
Column Chromatography: If simpler methods fail, the impurities are likely too similar in properties to your product. In this case, purification by column chromatography is the most effective solution.
FAQ 3: I am struggling with streaking and poor separation during silica gel column chromatography. What can I do to improve this?
The carboxylic acid moiety in your target compound makes it quite polar. This high polarity can lead to strong interactions with the silica gel, causing the compound to streak down the column rather than eluting as a sharp band.[1] Here are some proven strategies to overcome this:
-
Modify the Eluent: Add a small amount of a polar modifier to your mobile phase.
-
Acetic Acid or Formic Acid (0.5-2%): Adding a volatile acid protonates the carboxylate, reducing its interaction with the silica and leading to sharper peaks.
-
Methanol (1-5%): A small amount of methanol can help to elute highly polar compounds more effectively.
-
-
Consider Alternative Stationary Phases:
-
Reverse-Phase Chromatography (C18): This is an excellent alternative for highly polar compounds.[1] You would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating polar compounds.[1]
-
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to common purification challenges.
Problem 1: Low Yield After Recrystallization
Symptoms: You have successfully crystallized your product, but the final isolated mass is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Solution |
| Solvent Choice | The chosen recrystallization solvent may be too good, meaning your product has significant solubility even at low temperatures. | Select a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures. A two-solvent system (one "good" solvent, one "poor" solvent) often provides the best results.[3] |
| Premature Crystallization | Crystals may have formed too quickly during the hot filtration step, leading to loss of product on the filter paper. | Ensure your solution is fully saturated and use a pre-heated funnel and flask for the hot filtration to prevent a sudden drop in temperature. |
| Insufficient Cooling | The crystallization process may not have been allowed to proceed to completion. | After initial cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to maximize crystal formation. |
Problem 2: Persistent Impurity Detected by NMR/LC-MS After Purification
Symptoms: Analytical data shows a persistent impurity despite purification attempts.
Possible Causes & Solutions:
-
Co-eluting Impurity: The impurity may have a very similar polarity to your product, making separation by standard chromatography difficult.
-
Solution: Optimize your chromatography. Experiment with different solvent systems, consider switching to reverse-phase chromatography, or use a shallower gradient during elution.
-
-
Isomeric Impurity: You may have a regioisomer that is chemically very similar to your desired product.[1]
-
Solution: Isomers can sometimes be separated by careful recrystallization from a highly selective solvent system. This may require screening several different solvents.
-
-
Complex with Metal Catalyst: If a metal catalyst was used in the synthesis, it might form a stable complex with your triazole.
-
Solution: Wash an organic solution of your product with an aqueous solution of a chelating agent like EDTA to sequester and remove the metal ions.[1]
-
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: Optimized Recrystallization of this compound
This protocol assumes you have a crude solid that is mostly your desired product but contains minor impurities.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexanes).[3] The ideal solvent will dissolve the compound when hot but show poor solubility when cold. A mixture of ethanol and water is often a good starting point for polar compounds.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the compound. Use a magnetic stir bar and a hot plate.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visual Workflow: Troubleshooting Purification
The following diagram outlines a decision-making process for troubleshooting the purification of your target compound.
Caption: A step-by-step guide for troubleshooting the purification of this compound.
References
Sources
Technical Support Center: 1,2,4-Triazole Synthesis Pathways
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with antifungal, antiviral, and antidepressant properties.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
General Synthesis & Monitoring
Q1: I'm starting a 1,2,4-triazole synthesis. How can I effectively monitor the reaction's progress?
A1: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective strategy.[3]
-
TLC: Use an appropriate eluent system to track the consumption of starting materials and the emergence of the product spot.[3] If your compounds are not UV-active, staining with iodine or potassium permanganate can aid in visualization.[3]
-
¹H NMR: Periodically, you can take a small aliquot from the reaction, remove the solvent, and dissolve the residue in a suitable deuterated solvent. The appearance of characteristic peaks for the triazole ring protons and shifts in the signals of your substituents will provide clear confirmation of product formation.[3]
Q2: My TLC plate shows multiple spots immediately after starting the reaction. What could be the cause?
A2: This common observation can point to a few issues:
-
Impure Starting Materials: Always verify the purity of your reactants before beginning the synthesis.[3]
-
Decomposition: Your starting materials or intermediates might be decomposing under the initial reaction conditions.[3] Consider lowering the temperature or employing a milder catalyst if one is being used.[3]
-
TLC System: Ensure your mobile phase is optimized for good separation of all components.[3]
Troubleshooting Specific Synthesis Pathways
This section delves into common issues associated with well-established 1,2,4-triazole synthesis routes and provides actionable solutions.
The Pellizzari Reaction
The Pellizzari reaction is a classic method involving the condensation of an amide and an acylhydrazide, typically at high temperatures.[2][4]
Q3: I am experiencing very low to no yield in my Pellizzari reaction. What are the likely causes and how can I improve it?
A3: Low yields are a frequent challenge with the Pellizzari reaction, often stemming from its demanding conditions.[3][4] Here’s a breakdown of potential causes and solutions:
| Probable Cause | Recommended Solution |
| Insufficient Temperature | Gradually increase the reaction temperature. The Pellizzari reaction often requires high temperatures, sometimes exceeding 200°C.[2][4] |
| Short Reaction Time | Extend the reaction time and monitor progress by TLC.[2][4] |
| Inefficient Water Removal | The reaction generates water as a byproduct, which can inhibit the reaction. If applicable to your solvent system, use a Dean-Stark trap to remove water as it forms.[4] |
| Low Purity of Starting Materials | Ensure your amide and acylhydrazide are of high purity.[2][4] |
Q4: My Pellizzari reaction with different acyl groups on the amide and acylhydrazide is producing a mixture of triazoles. What is happening?
A4: You are likely observing an "interchange of acyl groups."[2][3] At the high temperatures required for the Pellizzari reaction, a transamination or acyl interchange can occur, leading to a mixture of three different triazole products.[2] To mitigate this, consider the following:
-
Symmetrical Synthesis: If your target molecule allows, use an amide and acylhydrazide with identical acyl groups.[2][3]
-
Microwave Synthesis: Microwave irradiation can significantly shorten reaction times and may allow for lower temperatures, reducing the likelihood of acyl interchange.[1][2][3]
Workflow for Optimizing a Low-Yield Pellizzari Reaction
Caption: Decision workflow for troubleshooting low yields in the Pellizzari reaction.
The Einhorn-Brunner Reaction
This reaction synthesizes 1,2,4-triazoles from the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[5][6][7]
Q5: My Einhorn-Brunner reaction is producing a mixture of isomers. How can I control the regioselectivity?
A5: The formation of isomeric mixtures is a known issue, especially with unsymmetrical diacylamines.[5][7][8] The regioselectivity is governed by the electronic properties of the acyl groups. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon.[7] Therefore, the acyl group from the stronger corresponding carboxylic acid will preferentially be at the 3-position of the triazole ring.[5][6][8]
-
Strategic Starting Material Selection: To favor a specific isomer, carefully choose your diacylamine based on the electronic nature of its substituents.[8] An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and direct the initial attack of the hydrazine.
Mechanism Overview of the Einhorn-Brunner Reaction
Caption: Simplified mechanism of the Einhorn-Brunner reaction.
Synthesis from Nitriles
Various methods exist for synthesizing 1,2,4-triazoles from nitriles, often involving hydrazines or other nitrogen sources.[9]
Q6: I am attempting a copper-catalyzed synthesis of a 1,2,4-triazole and my product is contaminated with residual copper. How can I remove it?
A6: Residual metal catalysts are a common impurity in such reactions.[10] An effective method for removal is to wash the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).[10] This will sequester the copper ions into the aqueous phase, which can then be separated.
General Purification Challenges
Q7: My 1,2,4-triazole product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?
A7: Highly polar compounds can indeed be challenging to purify on standard silica.[10] Consider these alternatives:
-
Reverse-Phase Chromatography (C18): This is often a good choice for polar compounds.[10]
-
Modified Eluent: Adding a small amount of a polar solvent like methanol or a base like triethylamine to your standard eluent can sometimes improve peak shape and separation on silica gel.[10]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective purification method.
Q8: My purified product is an oil, but I was expecting a solid. What should I do?
A8: The phenomenon of "oiling out" instead of crystallizing is often due to the presence of impurities that depress the melting point.[10] Try re-dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (an anti-solvent) dropwise to try and induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also sometimes initiate crystal formation.
Experimental Protocols
Protocol 1: Microwave-Assisted Pellizzari Reaction
This protocol offers a more efficient alternative to conventional heating for the Pellizzari reaction, often resulting in shorter reaction times and higher yields.[1][3]
Materials:
-
Aromatic hydrazide (1.0 eq)
-
Substituted nitrile (1.1 eq)
-
Potassium carbonate (1.1 eq)
-
n-Butanol (solvent)
-
Microwave reaction vessel
Procedure:
-
In a microwave reaction vessel, combine the aromatic hydrazide (e.g., 0.005 mol) and the substituted nitrile (e.g., 0.0055 mol) in n-butanol (10 mL).[3]
-
Add potassium carbonate (0.0055 mol) to the mixture.[3]
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for a designated time (e.g., 2 hours, but this should be optimized).[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate has formed, collect the product by filtration.[4] If not, proceed with standard aqueous workup and extraction.
Protocol 2: General Procedure for the Einhorn-Brunner Reaction
This protocol outlines a general approach for the synthesis of a 1,3,5-trisubstituted-1,2,4-triazole.[6]
Materials:
-
Diacylamine (e.g., Dibenzamide) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Round-bottom flask with reflux condenser
Procedure:
-
Combine the diacylamine and substituted hydrazine in a round-bottom flask containing glacial acetic acid.[6]
-
Heat the mixture to reflux and maintain for a set period (e.g., 4 hours), monitoring by TLC.[6]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[6]
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.[7]
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.[6][7]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[6]
References
- Technical Support Center: Purification of Substituted 1,2,4-Triazoles - Benchchem.
-
Pellizzari reaction - Wikipedia. Available from: [Link]
- Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols - Benchchem.
- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis - Benchchem.
- "common challenges in the synthesis of 1,2,4-triazole derivatives" - Benchchem.
- troubleshooting common issues in 1,2,4-triazole synthesis pathways - Benchchem.
-
synthesis of 1,2,4 triazole compounds - ISRES. Available from: [Link]
-
Einhorn–Brunner reaction - Wikipedia. Available from: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. Available from: [Link]
-
Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts - MDPI. Available from: [Link]
-
One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides - Organic Chemistry Portal. Available from: [Link]
-
One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides | Organic Letters - ACS Publications. Available from: [Link]
-
Pellizzari Reaction. Available from: [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Available from: [Link]
-
Synthesis of 1,2,4-Triazoles by Annulation of Nitriles with Hydrazines - ResearchGate. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. Available from: [Link]
-
The Einhorn-Brunner Reaction. Available from: [Link]
- The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research - Benchchem.
- Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis - Benchchem.
Sources
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity Control in Triazole Synthesis
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for troubleshooting and optimizing the regioselectivity of azide-alkyne cycloaddition reactions. In the synthesis of 1,2,3-triazoles, controlling which of the two possible regioisomers—1,4-disubstituted or 1,5-disubstituted—is formed is paramount for the efficacy and structure of your target molecules. This center provides in-depth, experience-driven advice to navigate the common challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding regioselectivity in triazole synthesis.
Q1: What is the fundamental difference between thermal, copper-catalyzed, and ruthenium-catalyzed azide-alkyne cycloadditions?
A1: The choice of reaction conditions dictates the regiochemical outcome. The thermal Huisgen 1,3-dipolar cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers because the activation energy barriers for both pathways are similar.[1][2] For precise control, catalyzed reactions are necessary.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," almost exclusively yields the 1,4-disubstituted 1,2,3-triazole.[1][3][4]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides complementary regioselectivity, producing the 1,5-disubstituted 1,2,3-triazole.[1][5][6]
Q2: Why is CuAAC so selective for the 1,4-isomer?
A2: The high regioselectivity of CuAAC stems from its unique mechanism. Unlike the concerted thermal cycloaddition, the copper-catalyzed reaction proceeds through a stepwise pathway.[7][8][9] Computational studies, specifically Density Functional Theory (DFT) calculations, have elucidated that the mechanism involves the formation of a copper acetylide intermediate.[7][8][9] This intermediate then reacts with the azide in a manner where the terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to a six-membered copper metallacycle that, upon rearrangement and protonolysis, yields the 1,4-isomer.[1][7] This pathway is kinetically favored over the one that would lead to the 1,5-isomer.
Q3: What is the mechanism behind the 1,5-selectivity in RuAAC reactions?
A3: The RuAAC reaction also follows a distinct mechanistic path that dictates its regioselectivity. The proposed mechanism involves the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate.[1][5] In this intermediate, the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[1] Subsequent reductive elimination from this ruthenacycle intermediate yields the 1,5-disubstituted triazole product.[1][5]
Q4: Can I use internal alkynes in these reactions?
A4: This is a key distinction between the two catalytic systems.
-
CuAAC: This reaction is generally limited to terminal alkynes .[6]
-
RuAAC: A significant advantage of the ruthenium-catalyzed method is its ability to effectively react with both terminal and internal alkynes , providing access to fully substituted 1,2,3-triazoles.[1][5][6]
Q5: How do steric and electronic effects of the substrates influence regioselectivity?
A5: While the catalyst is the primary determinant of regioselectivity, substrate properties can play a role, particularly in less-defined systems or uncatalyzed reactions.
-
Steric Hindrance: In CuAAC, while generally tolerant of steric bulk, extremely hindered substrates may experience reduced reaction rates.[10] In RuAAC, steric factors can influence the approach of the reactants to the metal center, but the catalyst's mechanistic preference typically dominates.[11]
-
Electronic Effects: The electronic properties of the alkyne and azide can modulate reactivity. In thermal cycloadditions, electron-withdrawing groups on the alkyne can favor the formation of the 1,4-isomer.[12] In catalyzed reactions, while the catalyst's influence is overriding, substrates with extreme electronic properties might require optimization of reaction conditions.
Troubleshooting Guides
This section provides practical solutions to common experimental problems encountered during triazole synthesis.
Problem 1: My CuAAC reaction is producing a mixture of 1,4- and 1,5-isomers.
This is an unusual outcome for a standard CuAAC reaction and suggests a deviation from the expected catalytic cycle.
Possible Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Inefficient Catalyst Activity | The active catalyst in CuAAC is Cu(I). If Cu(I) is oxidized to inactive Cu(II), the catalyzed reaction slows down, and the background thermal cycloaddition, which produces a mixture of isomers, can become competitive. |
| Solution: Ensure the use of a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.[1] Degas solvents to remove dissolved oxygen, which can oxidize the catalyst. | |
| Reaction Temperature Too High | Elevated temperatures can promote the uncatalyzed thermal cycloaddition, leading to the formation of the 1,5-isomer as a byproduct.[1] |
| Solution: CuAAC reactions are typically efficient at room temperature.[1][3] Avoid unnecessary heating unless working with highly unreactive substrates, and even then, increase the temperature cautiously. | |
| Incorrect Ligand or Solvent System | The choice of ligand and solvent is crucial for stabilizing the Cu(I) catalyst and facilitating the reaction.[13] An inappropriate combination can lead to poor catalyst performance. |
| Solution: For aqueous or partially aqueous systems, tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective ligand. In organic solvents, ligands like N-heterocyclic carbenes (NHCs) can be highly effective.[3] Ensure your ligand is soluble and stable in the chosen solvent. |
Problem 2: My RuAAC reaction is sluggish or has a low yield.
While RuAAC is a powerful tool, its efficiency can be sensitive to several factors.
Possible Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst Choice and Activity | Not all ruthenium complexes are equally effective. The ligand environment around the ruthenium center is critical for catalytic activity. |
| Solution: CpRuCl(PPh₃)₂ and CpRuCl(COD) are commonly used and highly effective catalysts.[5][14] The latter is often more active at ambient temperatures.[5][14] For problematic aryl azides, the tetrameric complex [CpRuCl]₄ may offer improved performance.[6][14][15] | |
| Substrate Reactivity | Certain substrates can be challenging for RuAAC. For instance, tertiary azides and some electron-deficient aryl azides can be less reactive.[5][15] |
| Solution: For unreactive aryl azides, consider using the [CpRuCl]₄ catalyst and performing the reaction in DMF under microwave irradiation, which can lead to higher yields and shorter reaction times.[6] | |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. Protic solvents are generally unsuitable for RuAAC.[15] |
| Solution: Non-polar aprotic solvents like toluene, benzene, or THF are commonly used.[16] For certain substrates, polar aprotic solvents such as DMF may be beneficial, especially in combination with microwave heating.[6][16] |
Problem 3: My reaction with an internal alkyne is not working with a copper catalyst.
This is an expected outcome based on the mechanism of CuAAC.
Explanation & Solution:
The CuAAC mechanism requires the formation of a copper acetylide from a terminal alkyne. Internal alkynes lack the terminal proton necessary for this step and are therefore generally unreactive in CuAAC.[6]
Solution: To synthesize a fully substituted triazole from an internal alkyne, you must use the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , which is well-suited for this transformation.[1][5][6]
Experimental Protocols & Visualizations
Workflow for Catalyst System Selection
The choice between a copper and ruthenium catalyst is the primary decision point for controlling regioselectivity.
Caption: Catalyst selection workflow based on the desired triazole isomer.
Catalytic Cycles and Regioselectivity Determination
The distinct mechanisms of CuAAC and RuAAC are the origin of their orthogonal regioselectivity.
Caption: Simplified catalytic cycles of CuAAC and RuAAC.
General Protocol for a CuAAC Reaction
This protocol is a starting point and may require optimization based on the specific substrates.
-
To a reaction vessel, add the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification can be achieved by column chromatography if necessary.
General Protocol for a RuAAC Reaction
This protocol is a general guideline and may need adjustment for specific substrates.
-
In a glovebox or under an inert atmosphere, add the ruthenium catalyst (e.g., Cp*RuCl(COD), 0.01-0.05 equiv) to a reaction vessel.
-
Add the azide (1.0 equiv) and the alkyne (1.0-1.2 equiv) followed by an anhydrous, degassed non-polar solvent (e.g., toluene).
-
Stir the reaction mixture at the designated temperature (room temperature to 80 °C, depending on substrate reactivity and catalyst).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Domingo, L. R., & Anane, H. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(1), 1-13.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496.
-
Anane, H., Stiriba, S. E., & Domingo, L. R. (2018). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. ResearchGate. Retrieved from [Link]
-
Anane, H., Stiriba, S. E., & Domingo, L. R. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Publishing. Retrieved from [Link]
-
Taylor, M. S., & Jorgensen, W. L. (2018). Steric and Electronic Control of 1,3-Dipolar Cycloaddition Reactions in Carbon Nanotube Nanoreactors. SciSpace. Retrieved from [Link]
- Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337–5339.
- Bugden, F. E., Bage, A. D., Bajaj, A., Wang, B., & Greenhalgh, M. D. (2025). Ruthenium‐Catalyzed Azide‐Selenoalkyne Cycloadditions: A Combined Synthetic–Computational Study into Reaction Scope, Mechanism, and Origins of Regioselectivity.
-
Request PDF. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). ResearchGate. Retrieved from [Link]
- Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999.
- Díez-González, S., & Nolan, S. P. (2008). Copper(I) N-heterocyclic carbene complexes in catalysis. Coordination Chemistry Reviews, 252(10-11), 1179-1190.
-
Request PDF. (2025). Reaction mechanism of ruthenium-catalyzed azide–alkyne cycloaddition reaction: A DFT study. ResearchGate. Retrieved from [Link]
- Wang, D., & Li, Y. (2013). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition.
- Straub, B. F. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(1), 475-520.
-
Straub, B. F. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. Retrieved from [Link]
-
Best solvent for azide alkyne cycloaddition? (2018). ResearchGate. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]
-
On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? (2022). ACS Publications. Retrieved from [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026). ACS Publications. Retrieved from [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (n.d.). RSC Publishing. Retrieved from [Link]
-
Effect of Solvent on the Reaction a. (n.d.). ResearchGate. Retrieved from [Link]
-
Request PDF. (n.d.). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ResearchGate. Retrieved from [Link]
-
Regioselectivity issue in Click reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. (n.d.). Chemical Science Review and Letters. Retrieved from [Link]
Sources
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- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Triazole Click Chemistry
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your work in achieving consistent and high-yielding cycloadditions.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is not working or giving very low yields. What are the most common initial checks?
A1: Inconsistent or failed CuAAC reactions often stem from a few common culprits. Start by verifying the following:
-
Catalyst Activity: The active catalyst is Copper(I). Ensure your copper source is competent and the reducing agent, typically sodium ascorbate, is fresh and used in sufficient excess to maintain the Cu(I) oxidation state.[1][2][3]
-
Oxygen Exclusion: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[1][4][5] While many reactions are fast enough to tolerate some air, it is good practice to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for slow reactions or sensitive substrates.[1][4]
-
Reagent Quality: Verify the purity and integrity of your azide and alkyne. Azides can be unstable, so proper storage (cold and protected from light) is crucial.[4]
-
Buffer and Additive Compatibility: Some common buffer components, like Tris, can chelate the copper catalyst and inhibit the reaction.[4] Opt for non-coordinating buffers such as HEPES or phosphate buffer (pH 7-7.5 is generally recommended).[1][6]
Q2: What is the role of a ligand in the CuAAC reaction, and is it always necessary?
A2: Ligands are critical for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[1][7][8][9][10] While some simple CuAAC reactions may proceed without a ligand, their use is highly recommended, especially in biological applications or when working with complex molecules. The appropriate ligand can significantly enhance reaction efficiency and reproducibility.[7][9][11]
Q3: I'm seeing an unexpected side product. What could it be?
A3: A common side reaction is the Glaser-Hay coupling, which is the oxidative homocoupling of your alkyne starting material.[1][12] This is often promoted by the presence of oxygen and Cu(II). Ensuring a sufficient concentration of the reducing agent and minimizing oxygen exposure can help suppress this side reaction.[1] In bioconjugation, reactive oxygen species (ROS) generated by the copper/ascorbate system can lead to oxidative damage of sensitive amino acid residues like histidine, methionine, and cysteine.[3][13][14][15]
Q4: How can I monitor the progress of my click reaction?
A4: Several analytical techniques can be used to monitor your reaction's progress:
-
Thin-Layer Chromatography (TLC): A quick and easy method for small molecules, allowing you to visualize the consumption of starting materials and the appearance of the product spot.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for complex mixtures and biological samples, providing high sensitivity and selectivity to track reactants and products.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A quantitative method that can be used to determine reaction conversion by integrating reactant and product signals.[17]
-
In-situ FTIR Spectroscopy: Allows for real-time analysis of reaction kinetics and profiling.[18]
In-Depth Troubleshooting Guides
Issue 1: Complete Reaction Failure or Very Low Conversion
If your initial checks from the FAQs did not resolve the issue, a more systematic approach is needed.
Question: I've confirmed my reagents are good and I'm excluding oxygen, but my reaction still fails. What are the next steps?
Answer:
This situation points towards more subtle issues with your reaction components or conditions. Let's break down the possibilities and solutions.
Causality-Driven Troubleshooting Workflow
Caption: A workflow for troubleshooting CuAAC reaction failures.
Detailed Explanations and Solutions
-
Catalyst System Inactivation:
-
Probable Cause: The Cu(I) catalyst is the lynchpin of the reaction. Its inactivation is the most frequent cause of failure. Oxidation to Cu(II) by dissolved oxygen is a primary concern.[1][4] Additionally, some buffer components or even functional groups on your substrate (e.g., thiols, histidines) can sequester the copper, rendering it catalytically inactive.[12][19]
-
Recommended Solutions:
-
Fresh Reducing Agent: Prepare a fresh stock solution of sodium ascorbate for each experiment. It can degrade over time in solution. Use a 3- to 10-fold excess relative to the copper catalyst.[15]
-
Ligand Optimization: Ligands are crucial for protecting Cu(I).[7][9] If you are not using one, add one. If you are, consider if it's optimal for your system. For bioconjugation in aqueous media, water-soluble ligands like THPTA or BTTAA are excellent choices.[1][7][9][10] The ligand-to-copper ratio is also important; a 5:1 ratio is often recommended for bioconjugations to protect sensitive biomolecules.[1]
-
Alternative Copper Sources: While generating Cu(I) in situ from a Cu(II) salt (like CuSO₄) and sodium ascorbate is most common, you can also use a direct Cu(I) source like CuBr or CuI.[1][3] However, be aware that iodide ions from CuI can sometimes inhibit the reaction.[1]
-
-
-
Substrate-Related Issues:
-
Probable Cause: The physical properties of your azide or alkyne can prevent the reaction. Poor solubility in the reaction solvent is a common problem, leading to a heterogeneous mixture and slow or no reaction.[12][20] For large biomolecules, the reactive group might be sterically hindered or buried within the molecule's tertiary structure, making it inaccessible to the catalyst.[1][12]
-
Recommended Solutions:
-
Improve Solubility: Add a co-solvent like DMSO or t-BuOH to improve the solubility of hydrophobic reactants. Acetonitrile has also been shown to act as a ligand, potentially simplifying the system.[21]
-
Address Steric Hindrance: For biomolecules, consider performing the reaction under denaturing conditions (e.g., adding DMSO or urea) to expose the reactive handles.[1] Introducing a PEG linker between your molecule and the reactive group can also alleviate steric hindrance.[12]
-
-
Issue 2: Presence of Side Products and Difficult Purification
Question: My reaction works, but I'm getting significant side products, making purification difficult. How can I improve the reaction's cleanliness?
Answer:
Side product formation is often linked to oxidative processes or reactions with buffer components. Optimizing for a cleaner reaction profile involves mitigating these issues.
Common Side Reactions and Mitigation Strategies
Caption: Common side reactions in CuAAC and their solutions.
Detailed Explanations and Solutions
-
Glaser Coupling:
-
Mechanism: This is the oxidative homodimerization of terminal alkynes, catalyzed by copper ions in the presence of oxygen.[1][12] It competes with the desired click reaction for your alkyne.
-
Prevention: The most effective way to prevent Glaser coupling is to rigorously exclude oxygen from your reaction.[1] Using a sufficient excess of sodium ascorbate also helps by keeping the copper in the +1 oxidation state.
-
-
Oxidative Damage to Biomolecules:
-
Mechanism: The Cu(I)/ascorbate system can react with molecular oxygen to produce reactive oxygen species (ROS) like hydrogen peroxide and superoxide radicals.[3][14][15] These ROS can damage sensitive amino acid residues, particularly histidine, methionine, cysteine, and arginine, leading to loss of biological activity.[3][13][15]
-
Prevention:
-
Anaerobic Conditions: Performing the reaction in an anaerobic environment is the most direct way to prevent ROS formation.[5]
-
Protective Ligands: Using a higher ratio of a protective ligand like THPTA (e.g., 5 equivalents per copper) can shield the biomolecule from damage.[1] The ligand can act as a sacrificial reductant.[1]
-
Additives: Aminoguanidine can be added to the reaction mixture. It helps suppress side reactions between dehydroascorbate (an oxidation product of ascorbate) and protein side chains, particularly arginine.[1][3][19]
-
-
Data & Protocols
Table 1: Common CuAAC Ligands and Their Characteristics
| Ligand | Common Name | Key Features | Recommended Use |
| Tris(benzyltriazolylmethyl)amine | TBTA | One of the first widely used ligands. Low aqueous solubility. | Organic solvents. |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | High water solubility, protective against oxidative damage.[1] | Aqueous bioconjugation.[7][9] |
| Bathophenanthroline disulfonate | BPS | Water-soluble, but the catalyst can be oxygen-sensitive.[3] | Aqueous reactions, requires careful oxygen exclusion. |
| Tris((1-(β-carboxyethyl)-1H-1,2,3-triazol-4-yl)methyl)amine | BTTAA | High water solubility and accelerates the reaction.[9] | Demanding aqueous bioconjugations. |
Experimental Protocol: Standard CuAAC for Bioconjugation
This protocol is a general starting point for conjugating an azide-modified small molecule to an alkyne-functionalized protein in an aqueous buffer.
Materials:
-
Alkyne-functionalized protein (e.g., 1 mg/mL solution)
-
Azide-modified small molecule (e.g., 10 mM stock in DMSO)
-
HEPES buffer (e.g., 100 mM, pH 7.4)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 50 mM in water)
-
Sodium Ascorbate (NaAsc) solution (e.g., 100 mM in water, prepare fresh )
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-protein solution (e.g., to a final concentration of 10-50 µM).
-
HEPES buffer to adjust the volume.
-
Azide-small molecule (add to a final concentration of 2-10 equivalents relative to the alkyne).
-
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[1] This creates a 1:5 copper-to-ligand ratio. Let it sit for 1-2 minutes.
-
Add Catalyst: Add the catalyst premix to the reaction mixture. The final copper concentration is often in the range of 50-250 µM.[22]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. A final concentration of 1-5 mM is typical.[22]
-
Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can vary from 30 minutes to a few hours. Protect the reaction from light if using fluorescent probes. Capping the tube minimizes further oxygen ingress.[1]
-
Monitoring and Work-up: Monitor the reaction progress using an appropriate technique (e.g., LC-MS or SDS-PAGE).
-
Purification: Once complete, remove excess reagents and copper. For proteins, this is often achieved using size-exclusion chromatography (SEC), dialysis, or molecular weight cut-off (MWCO) centrifugation.[23] For small molecules, purification may involve precipitation or standard chromatography (e.g., RP-HPLC).[24][25]
References
-
Presolski, S. I., Hong, V. P., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Afsar, N., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Molecules, 28(5), 2305. [Link]
-
Li, Y. (2015). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. University of Houston. [Link]
-
Mettler Toledo. (n.d.). Click Reactions and Click Chemistry Tools for In-Situ Monitoring. Retrieved from [Link]
-
Al-Shuaeeb, R. A. A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]
-
Li, Y., et al. (2013). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Bioconjugate Chemistry, 24(9), 1576-1591. [Link]
-
Li, N., et al. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry, 27(11), 2791-2800. [Link]
-
Various Authors. (n.d.). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Various Sources. [Link]
-
Paredes, E., & Das, S. R. (2011). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Methods in Molecular Biology, 764, 237-247. [Link]
-
ResearchGate. (n.d.). Optimization of the click reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]
-
Au, Y. S., et al. (2010). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. Organic & Biomolecular Chemistry, 8(19), 4349-4353. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076-1101. [Link]
-
Accel-Hevia, A., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 35(1), 2-15. [Link]
-
Alonso, F., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 11(10), 1184. [Link]
-
Kim, H., et al. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 7(10), 2056-2061. [Link]
-
Roy, P., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(15), 5801-5810. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Retrieved from [Link]
-
Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]
-
Preprints.org. (2023). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition) ?. Retrieved from [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Retrieved from [Link]
Sources
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Technical Support Center: Catalyst Selection for Efficient 1,2,4-Triazole Synthesis
Prepared by the Senior Application Scientist Team
Introduction: The Central Role of Catalysis in 1,2,4-Triazole Synthesis
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science, celebrated for its broad spectrum of biological activities and diverse applications.[1][2][3] The efficiency, regioselectivity, and overall success of synthesizing these vital heterocyclic compounds are critically dependent on the judicious selection of a catalyst. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies to navigate the complexities of catalyst selection for 1,2,4-triazole synthesis. We will delve into the causality behind experimental choices, providing a framework for rational catalyst selection and optimization.
Catalyst Selection Guide: Frequently Asked Questions
This section addresses common questions encountered during the planning and execution of 1,2,4-triazole synthesis, focusing on how to make an informed catalyst choice from the outset.
Q1: What are the primary classes of catalysts used for 1,2,4-triazole synthesis?
The catalytic landscape for 1,2,4-triazole synthesis is diverse, encompassing several major classes:
-
Copper-Based Catalysts: Copper is one of the most versatile and widely used metals for these transformations.[4][5] Common sources include CuBr, Cu(II) acetate, and various copper complexes.[4][6] Copper catalysts are particularly effective in oxidative cyclization reactions, often utilizing air or oxygen as a green oxidant.[1][5][7]
-
Silver-Based Catalysts: Silver(I) catalysts have carved out a niche in controlling regioselectivity, particularly in [3+2] cycloaddition reactions of isocyanides and diazonium salts.[1][7]
-
Iron-Based Catalysts: As an earth-abundant and low-toxicity metal, iron is an attractive "green" alternative. Iron catalysts have been successfully employed in various C-H functionalization and cyclization strategies to build the triazole ring.[8][9]
-
Metal-Free Catalytic Systems: These systems offer the significant advantage of avoiding metal contamination in the final product. Common metal-free promoters include iodine and strong acids like HClO₄-SiO₂.[6][7] Reactions can also be mediated by strong bases or proceed under catalyst-free conditions, sometimes with microwave assistance.[2][10][11]
-
Heterogeneous Catalysts: These catalysts, such as copper-zinc supported on Al₂O₃–TiO₂, offer simplified product purification and catalyst recycling, aligning with the principles of sustainable chemistry.[12]
Q2: How does my desired substitution pattern influence catalyst selection?
The choice of catalyst is a powerful tool for directing the regiochemical outcome of the reaction.[13] Different catalytic systems exhibit distinct preferences for forming specific isomers.
`dot graph "Catalyst_Regioselectivity" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_reactants" { label="Common Reactants"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; reactants [label="Aryl Diazonium Salts\n+ Isocyanides"]; }
subgraph "cluster_catalysts" { label="Catalyst Choice"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Cu_II [label="Cu(II) Catalysis"]; Ag_I [label="Ag(I) Catalysis"]; }
subgraph "cluster_products" { label="Regioisomeric Products"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; isomer_1_5 [label="1,5-Disubstituted\n1,2,4-Triazole"]; isomer_1_3 [label="1,3-Disubstituted\n1,2,4-Triazole"]; }
reactants -> Cu_II [label="[3+2] Cycloaddition"]; reactants -> Ag_I [label="[3+2] Cycloaddition"]; Cu_II -> isomer_1_5 [label="Yields up to 79%[1][6]"]; Ag_I -> isomer_1_3 [label="Yields up to 88%[1][6]"]; } ` Caption: Catalyst-controlled regioselectivity in disubstituted 1,2,4-triazole synthesis.
As illustrated, for the [3+2] cycloaddition of aryl diazonium salts and isocyanides, a Cu(II) catalyst will preferentially yield the 1,5-disubstituted isomer, while a Ag(I) catalyst selectively produces the 1,3-disubstituted product.[1][7][13] For 1,3,5-trisubstituted triazoles, copper-catalyzed oxidative functionalization of amidines or iodine-mediated reactions of hydrazones and amines are highly effective.[6][7]
Q3: What are the key advantages of metal-free synthesis and when should I consider it?
Metal-free synthesis is a crucial strategy, particularly in late-stage drug development where avoiding metal contamination is paramount. The primary advantages are:
-
Product Purity: Eliminates the need for post-synthesis purification steps to remove residual metal catalysts.
-
Reduced Toxicity: Avoids the use of potentially toxic heavy metals.
-
Cost-Effectiveness: Reagents like iodine or simple bases are often cheaper than transition metal complexes.[7]
-
Simplified Procedures: Many metal-free methods boast simple operating conditions and are insensitive to air and moisture.[7]
Consider a metal-free approach when your target molecule is intended for biological applications or when the substrate scope is well-tolerated by the specific non-metallic conditions, such as iodine-mediated oxidative cyclization or base-mediated annulation.[6][10]
Q4: My synthesis involves expensive or sensitive substrates. When is a heterogeneous catalyst the right choice?
Heterogeneous catalysts are ideal for optimizing reactions and improving the overall process economy, especially in larger-scale syntheses. You should opt for a heterogeneous system when you need to:
-
Maximize Catalyst Recovery: Solid-supported catalysts can be easily filtered off from the reaction mixture and reused multiple times without a significant loss in activity.[12]
-
Simplify Product Purification: Eliminates the challenge of separating a soluble catalyst from the product and byproducts.
-
Enhance Sustainability: Aligns with green chemistry principles by minimizing waste and allowing for continuous flow processes.[11][12]
A prime example is the use of copper–zinc supported on Al₂O₃–TiO₂, which efficiently catalyzes the synthesis of 1,2,4-triazoles using air as the oxidant under ligand- and base-free conditions.[12]
Catalyst Performance: A Comparative Overview
To facilitate a rapid comparison, the following table summarizes the performance and key features of prominent catalytic systems.
| Catalyst System | Reactants | Product | Yield (%) | Key Advantages |
| Copper(II) | Aryl Diazonium Salts & Isocyanides | 1,5-Disubstituted 1,2,4-Triazoles | up to 79%[1][6] | High yield for 1,5-isomers. |
| Silver(I) | Aryl Diazonium Salts & Isocyanides | 1,3-Disubstituted 1,2,4-Triazoles | up to 88%[1][6] | High yield and selectivity for 1,3-isomers. |
| Copper(II) Acetate | Nitriles & Hydroxylamine | 3,5-Disubstituted 1,2,4-Triazoles | Moderate to Good[6] | One-pot synthesis from readily available materials.[6] |
| Iodine (Metal-free) | Hydrazones & Amines | 1,3,5-Trisubstituted 1,2,4-Triazoles | up to 92%[6][7] | Metal-free, simple operating conditions, wide substrate scope.[6][7] |
| Base-mediated (e.g., K₃PO₄) | Amidines & Trialkylamines | 1,3-Disubstituted 1,2,4-Triazoles | Good to Excellent | Avoids transition metals, often uses O₂ as the oxidant.[7] |
| Heterogeneous Cu-Zn/Al-Ti | 2-Aminopyridines & Nitriles | Fused & Substituted 1,2,4-Triazoles | Moderate to Excellent | Recyclable, ligand-free, uses air as a green oxidant.[12] |
Troubleshooting Guide: A-Q&A Approach to Common Issues
Even with careful planning, experimental challenges can arise. This section provides a logical framework for diagnosing and solving common problems related to catalyst performance.
Problem: Low or No Product Yield
Q: My reaction yield is disappointingly low. Could the catalyst be the culprit?
A: Absolutely. Low yield is frequently linked to catalyst issues. Here’s how to troubleshoot:
`dot graph "Troubleshooting_Low_Yield" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
q1 [label="Is the catalyst air/moisture sensitive?\n(e.g., some Cu(I) species)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Action: Rerun under inert atmosphere\n(N₂ or Ar) with anhydrous solvents."];
q2 [label="Is the catalyst loading optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_no [label="Action: Perform a loading screen\n(e.g., 1 mol%, 5 mol%, 10 mol%).\nHigher is not always better."];
q3 [label="Could substrate impurities be\npoisoning the catalyst?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Action: Purify starting materials.\nCommon poisons include sulfur\n and strong chelating agents."];
q4 [label="Is the reaction temperature appropriate\nfor catalyst activation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a4_no [label="Action: Increase temperature incrementally.\nConsider microwave heating for rapid\noptimization.[2][14]"];
end [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; a1_yes -> q2; q2 -> a2_no [label="No"]; q2 -> q3 [label="Yes"]; a2_no -> q3; q3 -> a3_yes [label="Yes"]; q3 -> q4 [label="No"]; a3_yes -> q4; q4 -> a4_no [label="No"]; q4 -> end [label="Yes"]; a4_no -> end; } ` Caption: Troubleshooting workflow for low reaction yield.
-
Causality: Many copper-catalyzed reactions involve an oxidative cycle.[15] If the catalyst cannot be efficiently re-oxidized (e.g., by air), the cycle will shut down. Similarly, impurities in your starting materials can bind irreversibly to the metal center, rendering it inactive. Some reactions, particularly those involving C-H activation, require sufficient thermal energy to overcome the activation barrier.
Problem: Formation of Isomeric Mixtures
Q: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
A: The formation of isomeric mixtures is a classic challenge, especially with methods like the Einhorn-Brunner reaction.[13] The solution often lies in leveraging catalyst-controlled synthesis.
-
The Cause: In many cyclization reactions, there are multiple competing pathways that can lead to different isomers. The catalyst, through its coordination with the intermediates, can lower the activation energy for one pathway over another.
-
The Solution: As previously discussed, switching the metal catalyst can be a powerful strategy. If you are attempting a [3+2] cycloaddition and obtaining a mixture, switching from a copper source to a silver catalyst (or vice-versa) can dramatically shift the isomeric ratio.[1][7][13] This allows for precise control over the final product architecture.
Problem: Formation of 1,3,4-Oxadiazole Side Products
Q: I'm observing a significant amount of a 1,3,4-oxadiazole byproduct. Why is this happening and how can I prevent it?
A: This is a common side reaction, particularly when using acylhydrazines as starting materials.
-
The Cause: Acylhydrazines can undergo an intramolecular cyclodehydration to form the highly stable 1,3,4-oxadiazole ring.[16] This process often competes with the desired intermolecular reaction needed to form the 1,2,4-triazole. This side reaction is often promoted by harsh, dehydrating conditions or strong acids.
-
The Solution:
-
Modify Reaction Conditions: Switch to milder conditions. If using high temperatures, try lowering it. If using a strong acid catalyst, consider a metal-catalyzed or base-mediated method instead.
-
Choose a More Active Catalyst: Select a catalyst that significantly accelerates the rate of the desired triazole formation, allowing it to outcompete the slower, background oxadiazole formation. A copper-catalyzed system, for instance, is often highly efficient at promoting the desired N-C and N-N bond formations for the triazole ring.[5]
-
Key Experimental Protocols
The following are representative protocols that highlight the practical application of different catalytic systems.
Protocol 1: Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Amidines
This protocol is adapted from a highly efficient copper-catalyzed system utilizing an oxidant.[7]
-
To a reaction vial, add the amidine hydrochloride (1.0 mmol), K₃PO₄ (2.0 mmol), and the copper catalyst (e.g., CuCl₂, 0.1 mmol).
-
Add the solvent (e.g., DMF, 3 mL) and the second reactant (e.g., a trialkylamine, 2.0 mmol).
-
Seal the vial and stir the mixture under an atmosphere of O₂ (or air) at 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.
Protocol 2: Microwave-Assisted Catalyst-Free Synthesis
Microwave irradiation can dramatically accelerate triazole synthesis, often without the need for a catalyst.[2][14][17] This protocol is based on the reaction of hydrazines and formamide.[2]
-
In a microwave-safe reaction vial, add the hydrazine derivative (1 mmol) and formamide (20 mmol).[2]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 160 °C for 10 minutes.[2]
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole.
Conclusion
The synthesis of 1,2,4-triazoles is a mature field, yet one that continues to evolve with the discovery of novel catalytic systems. A deep understanding of the catalyst's role in directing reactivity and selectivity is essential for success. By approaching catalyst selection with a clear understanding of the desired product, the potential side reactions, and the principles of green chemistry, researchers can significantly streamline their synthetic efforts. This guide provides a foundational framework for making informed decisions, troubleshooting common problems, and ultimately achieving efficient and reliable access to this important class of heterocyclic compounds.
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- Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innov
- Proposed reaction mechanism for the copper-catalyzed synthesis of 1,2,4-triazole analogues from dioxazolones and N-iminoquinolinium ylides.
- An efficient and recyclable heterogeneous catalytic system for the synthesis of 1,2,4-triazoles using air as the oxidant. RSC Publishing.
- Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cycliz
- Copper-Catalyzed Synthesis of 1,2,4-Triazoles. Sci-Hub.
- Troubleshooting common issues in 1,2,4-triazole synthesis p
- Common challenges in the synthesis of 1,2,4-triazole deriv
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.
- Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine.
- Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Compounds. Benchchem.
- Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.
- 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review).
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.
- Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. The Journal of Organic Chemistry.
- Troubleshooting side reactions in 1,2,4-triazole synthesis. Benchchem.
- Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI.
- A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES.
- Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst.
- Iron-Catalyzed C–H Functionalizations under Triazole-Assistance. PMC - NIH.
- Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Green Chemistry.
- 1,2,3-Triazole synthesis. Organic Chemistry Portal.
- Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P
- Unbelievable Challenges in Triazole Synthesis!. YouTube.
- Iron‐catalyzed 1,2,3‐triazole synthesis.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrectly identified compound can lead to the misinterpretation of biological data, wasted resources, and significant delays in discovery pipelines. This guide provides an in-depth, multi-technique approach to the structural validation of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry.
This document moves beyond a simple listing of analytical techniques. It delves into the causality behind experimental choices, outlines self-validating protocols, and compares expected data with that of plausible alternative structures, providing a robust framework for structural confirmation.
The Imperative of Rigorous Validation
The synthesis of 1,5-disubstituted 1,2,4-triazoles can sometimes yield regioisomers or other closely related heterocyclic systems. For instance, depending on the synthetic route, the formation of a 1,3- or 1,5-disubstituted triazole can be a possibility. Furthermore, incomplete cyclization or side reactions can lead to impurities that may confound biological assays. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for ensuring the identity and purity of the target compound.
A Multi-Technique Validation Workflow
The structural elucidation of a novel compound is akin to solving a puzzle. Each analytical technique provides a unique piece of information, and only by assembling them logically can a complete and accurate picture emerge. Our validation workflow for this compound integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography.
A Comparative Guide to 1,2,3-Triazole and 1,2,4-Triazole Derivatives: Synthesis, Properties, and Applications
Introduction
Within the vast landscape of nitrogen-containing heterocycles, triazoles represent a cornerstone of modern medicinal chemistry, materials science, and agrochemicals.[1][2][3] These five-membered aromatic rings, with the molecular formula C₂H₃N₃, exist as two principal isomers: 1,2,3-triazole and 1,2,4-triazole.[4][5] The distinct arrangement of their three nitrogen atoms imparts unique physicochemical and electronic properties, leading to divergent synthetic strategies, chemical reactivity, and, ultimately, functional applications. While both scaffolds are lauded as "privileged structures" in drug discovery, their roles are often complementary rather than interchangeable.[6]
This guide provides an in-depth, objective comparison of 1,2,3- and 1,2,4-triazole derivatives for researchers, scientists, and drug development professionals. We will dissect their core structural differences, explore the synthetic logic that governs their formation, and present comparative data on their biological activities and material properties. The aim is to furnish the reader with the foundational knowledge required to strategically select the appropriate triazole isomer for a given application.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between the two isomers lies in the placement of their nitrogen atoms, a seemingly subtle distinction that profoundly influences their electronic distribution, stability, and potential for intermolecular interactions.[7]
Caption: Structural representations of 1,2,3-triazole and 1,2,4-triazole isomers.
The 1,2,3-triazole features three contiguous nitrogen atoms, while the 1,2,4-triazole contains two adjacent and one isolated nitrogen.[8] This variance dictates the stability and reactivity of the respective rings.
Table 1: Comparison of Core Physicochemical Properties
| Property | 1,2,3-Triazole | 1,2,4-Triazole | Rationale & Implications |
| Structure | Three contiguous nitrogen atoms. | Two adjacent and one isolated nitrogen atom. | The nitrogen arrangement significantly influences the ring's dipole moment, electronic distribution, and hydrogen bonding potential. |
| Stability | Exceptionally stable to thermal stress, strong acids/bases, oxidation, and reduction.[7][9][10] | Generally stable, but can be more susceptible to hydrolysis under harsh conditions compared to its isomer.[7] | The high stability of the 1,2,3-triazole makes it an ideal inert linker in drug design and materials science ("click chemistry").[11][12] |
| Aromaticity | Aromatic, which contributes to its high stability.[10][13] | Aromatic and highly stable.[14] | Both isomers benefit from the thermodynamic stability conferred by aromaticity. |
| Acidity (pKa of N-H) | 9.4[9] | 10.26[7][14] | 1,2,3-triazole is a slightly stronger acid, which can influence its role as a hydrogen bond donor in biological systems. |
| Basicity (pKa of conjugate acid) | 1.2[9] | 2.45[14] | 1,2,4-triazole is more basic, enhancing its ability to act as a ligand for metal coordination. |
| Dipole Moment | High dipole moment, enhancing water solubility and hydrogen bonding capacity.[12] | Significant dipole moment, contributing to its polarity and interaction capabilities.[6] | These properties are crucial for drug-receptor interactions and solubility in biological media. |
Synthesis Methodologies: Convergent vs. Divergent Pathways
The synthetic routes to these isomers are fundamentally different, reflecting their distinct structural assembly. The synthesis of 1,2,3-triazoles is dominated by cycloaddition reactions, whereas 1,2,4-triazoles are typically formed through the cyclization of linear precursors.
Caption: Contrasting synthetic pathways for 1,2,3- and 1,2,4-triazole derivatives.
Synthesis of 1,2,3-Triazoles
The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition , a reaction between an azide and an alkyne.[15]
-
Thermal Cycloaddition: The original Huisgen method requires elevated temperatures and often produces a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its utility where regiochemical purity is critical.[15]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This Nobel prize-winning "click" reaction is a landmark in chemical synthesis.[15][16] It proceeds under mild conditions, is highly reliable, and, most importantly, is exclusively regioselective, yielding only the 1,4-disubstituted isomer.[1][15] This precision has made the 1,2,3-triazole a ubiquitous linker in drug discovery, bioconjugation, and materials science.[10]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Complementary to CuAAC, ruthenium catalysis selectively yields the 1,5-disubstituted regioisomer, providing access to the alternative substitution pattern.
Synthesis of 1,2,4-Triazoles
The construction of the 1,2,4-triazole ring typically involves the condensation and subsequent cyclization of precursors containing the requisite N-N-C-N framework.
-
Pellizzari Reaction: This method involves the reaction of an acyl hydrazide with an amide, typically at high temperatures, to form a 3,5-disubstituted 1,2,4-triazole.[17]
-
Einhorn–Brunner Reaction: This reaction synthesizes 1,2,4-triazoles from the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid.[17]
-
From Thiosemicarbazides: A common route involves acylating a thiosemicarbazide and then cyclizing the intermediate, followed by oxidation, to yield the 1,2,4-triazole core.[14]
The causality behind these distinct synthetic approaches is rooted in the target ring structure. For 1,2,3-triazoles, the [3+2] cycloaddition of an azide (N-N-N) and an alkyne (C-C) is a highly convergent and efficient way to form the five-membered ring. For 1,2,4-triazoles, building the N-C-N-N-C backbone step-wise via condensation reactions is more chemically logical and efficient.[18]
Biological and Pharmacological Profile
Both triazole isomers are considered privileged scaffolds in medicinal chemistry, but they often serve different therapeutic purposes. Their ability to act as stable pharmacophores, engage in hydrogen bonding, and serve as bioisosteres for other functional groups (like amides or esters) makes them highly valuable.[6][19]
Table 2: Comparative Biological Activities and Approved Drugs
| Biological Activity | 1,2,3-Triazole Derivatives | 1,2,4-Triazole Derivatives |
| Antifungal | Some activity reported, but less prominent.[19] | Dominant application area. Drugs like Fluconazole , Itraconazole , and Voriconazole are mainstays of antifungal therapy.[2][20] They act by inhibiting fungal cytochrome P450 enzymes. |
| Anticancer | Significant potential. Derivatives have shown cytotoxicity against various cancer cell lines (e.g., MCF-7, HT-29).[12] The drug Mubritinib is an example.[9][11] | Potent anticancer activity is also well-documented.[4][6] The drug Letrozole (an aromatase inhibitor) is a key example. |
| Antibacterial | Broad-spectrum activity has been demonstrated.[12][21] The β-lactamase inhibitor Tazobactam is a clinically used drug containing this core.[9] | Numerous derivatives exhibit antibacterial properties, often acting as enzyme inhibitors.[4][13] |
| Antiviral | Derivatives have shown activity against various viruses, including HIV-1 and Hepatitis C.[11][19] | The antiviral drug Ribavirin is a well-known example of a triazole nucleoside analog. |
| Anti-inflammatory | Many derivatives show potent anti-inflammatory effects by inhibiting enzymes like COX.[12][22] | Also exhibit significant anti-inflammatory and analgesic properties.[23] |
The prevalence of 1,2,4-triazoles in antifungal drugs is a classic example of structure-function relationships. The N4 nitrogen of the 1,2,4-triazole ring is crucial for coordinating to the heme iron atom within the fungal CYP51 enzyme, leading to potent and selective inhibition. The 1,2,3-triazole isomer lacks a nitrogen in this specific position, explaining its lesser role in this particular therapeutic area.
Conversely, the rise of the 1,2,3-triazole scaffold, propelled by click chemistry, has made it a go-to choice for linking different pharmacophores together to create novel hybrid drugs with multifunctional activity.[16] Its exceptional chemical stability ensures that the linker remains intact under metabolic conditions.[12]
Applications in Materials Science
Beyond medicine, both isomers are valuable in materials science, particularly in the development of coordination polymers, organic electronics, and functional coatings.
-
1,2,3-Triazole Derivatives: The robustness of the 1,2,3-triazole ring makes it an excellent component for creating stable polymers and functional coatings.[24] Its strong dipole moment and ability to be easily synthesized via CuAAC have led to applications in:
-
1,2,4-Triazole Derivatives: The greater basicity and versatile coordination modes of the 1,2,4-triazole ring make it a superior ligand for creating metal-organic frameworks (MOFs) and spin-crossover materials.[14][25] Key applications include:
-
Electron-Transport Materials: The electron-deficient nature of the ring is exploited in organic light-emitting diodes (OLEDs).[25][26]
-
Coordination Chemistry: Widely used as a bridging ligand to create complex metal-based structures with interesting magnetic and electronic properties.[14]
-
Data Storage Devices: Certain derivatives have shown potential in the development of new data storage technologies.[26]
-
Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for the synthesis of a derivative of each isomer.
Protocol 1: Synthesis of 1-(Phenyl)-4-phenyl-1H-1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole using a standard "click chemistry" protocol, which validates the high efficiency and regioselectivity of the CuAAC reaction.
Materials:
-
Phenylacetylene (1.0 mmol, 102 mg)
-
Phenyl azide (1.0 mmol, 119 mg)
-
Sodium Ascorbate (0.1 mmol, 20 mg)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)
-
tert-Butanol (4 mL)
-
Water (4 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of NaHCO₃
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve phenylacetylene and phenyl azide in a 1:1 mixture of tert-butanol and water (8 mL total).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (20 mg in 1 mL H₂O) and an aqueous solution of CuSO₄·5H₂O (12.5 mg in 1 mL H₂O).
-
Reaction Initiation: To the stirred solution of alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The causality for this order is that sodium ascorbate reduces the Cu(II) salt to the active Cu(I) catalytic species in situ.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. A successful reaction is self-validating through the near-complete conversion to a single, new product spot.
-
Work-up: Once the reaction is complete, add 15 mL of water and extract the mixture with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure 1-(Phenyl)-4-phenyl-1H-1,2,3-triazole as a white solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm the exclusive formation of the 1,4-regioisomer.
Protocol 2: Synthesis of 3,5-Diphenyl-1,2,4-triazole via the Pellizzari Reaction
Objective: To synthesize a symmetrically substituted 1,2,4-triazole from an acyl hydrazide and an amide, demonstrating a classic condensation/cyclization pathway.
Materials:
-
Benzoyl hydrazide (1.0 mmol, 136 mg)
-
Benzamide (1.1 mmol, 133 mg)
-
Glycerol (as a high-boiling solvent, ~2 mL)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: Combine benzoyl hydrazide and benzamide in a 10 mL thick-walled glass tube or a small round-bottom flask equipped with a reflux condenser.
-
Heating: Add a small amount of glycerol (~2 mL) to serve as a high-boiling solvent. Heat the mixture to 210-220 °C in a sand bath or heating mantle. The high temperature is necessary to drive the condensation and subsequent dehydrative cyclization.
-
Reaction Monitoring: Maintain the temperature for 2-3 hours. The reaction progress can be monitored by TLC (if soluble). The evolution of water vapor is an indicator of the reaction proceeding.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The mixture will likely solidify.
-
Purification: Add hot ethanol to the cooled mixture to dissolve the product and transfer it to a beaker. Add hot water until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Filtration: Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Drying: Dry the purified 3,5-diphenyl-1,2,4-triazole product in a vacuum oven. The identity and purity can be validated by melting point determination and spectroscopic analysis (NMR, IR). A sharp melting point close to the literature value confirms the purity of the cyclized product.
Conclusion
The choice between 1,2,3- and 1,2,4-triazole derivatives is a strategic decision guided by the intended application.
-
The 1,2,3-triazole , particularly the 1,4-disubstituted isomer synthesized via CuAAC, is the preeminent choice for use as a stable, inert, and easily-installable linker in complex molecular architectures. Its remarkable stability and the reliability of its synthesis have cemented its role in bioconjugation, drug discovery, and polymer chemistry.[12][16]
-
The 1,2,4-triazole is a more versatile pharmacophore and coordinating ligand .[6][27] Its unique electronic structure, particularly the N4 nitrogen, makes it indispensable in certain therapeutic classes like antifungal agents and as a powerful building block for functional coordination materials.[14][26]
Understanding the fundamental differences in their synthesis, stability, and electronic properties is paramount for researchers seeking to harness the full potential of these powerful heterocyclic scaffolds. Future research will undoubtedly continue to uncover novel applications for both isomers, further solidifying their status as privileged structures in chemical science.
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Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available from: [Link]
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Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. SciSpace. Available from: [Link]
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PubMed. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
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Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A.. Available from: [Link]
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Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. Available from: [Link]
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Antimicrobial and Antifungal Activity: A Comparative Overview
A Comprehensive Guide to the Biological Evaluation of Substituted Triazoles: A Comparative Analysis for Drug Discovery Professionals
In the landscape of medicinal chemistry, the triazole nucleus stands out as a privileged scaffold, consistently featured in a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including potent antimicrobial, antifungal, and anticancer properties.[3][4][5] This guide offers an in-depth, comparative analysis of the biological evaluation of various substituted triazoles, providing researchers, scientists, and drug development professionals with the essential experimental data, detailed protocols, and mechanistic insights required for advancing novel therapeutic candidates.
The versatility of the triazole ring, existing as 1,2,3-triazole and 1,2,4-triazole isomers, allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles.[6][7] This guide will delve into the structure-activity relationships (SAR) that govern their efficacy, offering a rationale for the design of next-generation triazole-based drugs.
Triazole derivatives have long been a cornerstone in the fight against microbial and fungal infections.[1][8] Their primary mechanism of action, particularly in fungi, involves the inhibition of cytochrome P450-dependent enzymes like lanosterol 14α-demethylase (CYP51).[9][10] This disruption of ergosterol biosynthesis compromises the integrity of the fungal cell membrane, leading to cell death.[11][12]
Comparative Antimicrobial and Antifungal Efficacy
The following table summarizes the in vitro activity of various substituted triazoles against a panel of bacterial and fungal strains. The data, presented as Minimum Inhibitory Concentration (MIC) or zone of inhibition, highlights the impact of different substituents on their potency.
| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) or Zone of Inhibition (mm) | Reference |
| Series A: 1,2,4-Triazole Derivatives | ||||
| Compound 1 | 4-chlorophenyl, 5-mercapto-1,3,4-oxadiazol-2-ylmethyl | Staphylococcus aureus | Moderate Activity | [13] |
| Compound 2 | 4-methylphenyl, morpholin-4-yl | Various bacteria | Not specified | [13] |
| Compound 3a | 4-pyridyl, various substituted methylidine-amino | Staphylococcus aureus | Significant Activity | [14] |
| Compound 3b | 4-pyridyl, various substituted methylidine-amino | Escherichia coli | Significant Activity | [14] |
| Compound 5a | 4-pyridyl, various substituted 1H-1,2,3-triazol-1-yl | Aspergillus niger | Good Activity | [14] |
| Series B: 1,2,3-Triazole Glycosides | ||||
| Compound 5-7, 9-11 | Aryl-substituted linked to carbohydrate units | Staphylococcus aureus | Susceptible | [15] |
| Pseudomonas aeruginosa | Less Susceptible | [15] | ||
| Candida albicans | Promising Activity | [15] | ||
| Aspergillus niger | Promising Activity | [15] | ||
| Series C: Thiazolo[3,2-b][3][11][16]triazole Derivatives | ||||
| Compound 6u | 6-fluoroquinazolinyl | Xanthomonas oryzae pv. oryzae | Excellent Activity | [17] |
| Rhizoctonia solani | 80.8% inhibition at 50 µg/mL | [17] |
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
The nature and position of substituents on the triazole ring significantly influence antimicrobial and antifungal activity.[18][19]
-
Hybrid molecules, combining the triazole scaffold with other pharmacophores like oxadiazoles, quinazolines, or sugar moieties, often exhibit enhanced potency and a broader spectrum of activity.[4][15][17]
-
For instance, the introduction of a cyclopropane moiety into 1,2,4-triazole derivatives has been shown to yield compounds with significant fungicidal activity, in some cases superior to commercial fungicides.[20]
-
Similarly, thiazolo[4,5-d]pyrimidine hybrids with a 1H-1,2,4-triazole have demonstrated potent antifungal activity, with substitutions at the para position of a phenyl ring playing a crucial role.[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol outlines a standardized method for evaluating the antimicrobial activity of substituted triazoles.
Objective: To determine the susceptibility of a microbial strain to the synthesized triazole derivatives by measuring the zone of inhibition.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Sterile Whatman filter paper discs (6 mm diameter)
-
Bacterial or fungal cultures
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
-
Standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Fluconazole) for positive control
-
Solvent-loaded discs for negative control
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Evenly spread the microbial suspension over the entire surface of the agar plate using a sterile cotton swab.
-
Disc Application: Aseptically place the sterile filter paper discs impregnated with the test compounds at various concentrations onto the inoculated agar surface.[21] Ensure adequate spacing between the discs. Include positive and negative control discs.
-
Incubation: Invert the plates and incubate at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of complete inhibition (in mm) around each disc.
-
Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity of the compound. Compare the results with the standard controls.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow of the Agar Disc Diffusion Method.
Anticancer Activity: Unveiling the Potential of Triazole Scaffolds
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with triazoles emerging as a particularly promising class.[22][23] Their derivatives have been shown to exert cytotoxic effects against a multitude of cancer cell lines through diverse mechanisms, including cell cycle arrest and induction of apoptosis.[24][25]
Comparative In Vitro Cytotoxicity
The following table presents a comparative analysis of the anticancer activity of different substituted triazoles, with IC₅₀ values indicating their potency against various cancer cell lines.
| Compound ID | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Series D: 1,2,3-Triazole Derivatives | ||||
| 13a,b | Indole derivatives | A549 (Lung) | 3.65 and 3.29 | [16] |
| 16a | Spirooxindole-derived morpholine-fused | A549 (Lung) | 1.87 | [16] |
| 40a | Pyrrolo[2,3-b]pyridine | A549 (Lung) | 0.082 | [16] |
| Compound 8 | Phosphonate derivative | HT-1080 (Fibrosarcoma) | 15.13 | [25] |
| A-549 (Lung) | 21.25 | [25] | ||
| MCF-7 (Breast) | 18.06 | [25] | ||
| MDA-MB-231 (Breast) | 16.32 | [25] | ||
| Series E: 1,2,4-Triazole Derivatives | ||||
| Bet-TZ1 | Diacetyl betulin derivative | A375 (Melanoma) | 22.41 | [26] |
| MCF-7 (Breast) | 33.52 | [26] | ||
| HT-29 (Colorectal) | 46.92 | [26] | ||
| TP6 | Pyridine hybrid | B16F10 (Melanoma) | ~41.12 | [27] |
| Series F: Triazole-linked Hybrids | ||||
| Naphthalene-substituted spirodienone 6a | Naphthalene | MDA-MB-231 (Breast) | Not specified (remarkable activity) | [24] |
| Thymol-1,3,4-oxadiazole derivative 9 | 2-hydroxyphenyl | MCF-7 (Breast) | 1.1 | [28] |
| HCT-116 (Colorectal) | 2.6 | [28] | ||
| HepG2 (Liver) | 1.4 | [28] |
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
The anticancer activity of triazoles is highly dependent on the nature and position of the substituents on both the triazole ring and any appended scaffolds.[16][28]
-
For instance, in a series of 1,2,3-triazole-containing indole derivatives, the presence of a para-bromobenzyl group was found to be more favorable for activity against A549 lung cancer cells.[16]
-
The hybridization of triazoles with other bioactive moieties, such as naphthalene, coumarin, or natural products like betulin, has proven to be a successful strategy for developing potent anticancer agents.[24][26][29]
-
SAR studies on thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids revealed that ortho-substituted compounds on the phenyl ring exhibited better anticancer activity than their meta and para-substituted counterparts.[28]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[30][31]
Objective: To determine the cytotoxic effect of substituted triazoles on cancer cell lines by measuring the reduction of MTT to formazan.
Materials:
-
Test compounds (dissolved in DMSO)
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[32]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[30][32] Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well.[33]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[30][33]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[32][34]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[34] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay.
Conclusion and Future Directions
The biological evaluation of substituted triazoles continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent versatility of the triazole scaffold, coupled with the power of medicinal chemistry to introduce a diverse array of substituents, has led to the identification of compounds with potent and selective antimicrobial, antifungal, and anticancer activities.
This guide has provided a comparative framework for understanding the structure-activity relationships of these compounds, supported by detailed experimental protocols. The presented data underscores the importance of a systematic approach to lead optimization, where subtle modifications to the molecular structure can lead to significant improvements in biological activity.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by novel triazole derivatives to better understand their therapeutic potential and potential for off-target effects.
-
In Vivo Efficacy and Safety: Progressing the most promising in vitro candidates to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.[35]
-
Combating Drug Resistance: Designing and synthesizing novel triazole derivatives that can overcome existing mechanisms of drug resistance in both microbial pathogens and cancer cells.[9]
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of triazole-based therapeutics to address unmet medical needs.
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A Researcher's Guide to Triazole Bioactivity: A Comparative Analysis of In-Silico and In-Vitro Methodologies
In the landscape of modern medicinal chemistry, the 1,2,4-triazole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a remarkable breadth of biological activities, including antifungal, anticancer, antiviral, and antimicrobial properties.[1][2][3] The journey from a promising triazole derivative to a clinically viable drug is a long and arduous one, demanding a multifaceted approach to preclinical evaluation. This guide provides a comprehensive comparison of two cornerstone methodologies in this process: in-silico computational studies and in-vitro laboratory assays. We will delve into the technical underpinnings of each approach, providing field-proven insights into their synergistic application for accelerating the discovery and development of novel triazole-based therapeutics.
The Two Pillars of Preclinical Assessment: A Head-to-Head Comparison
The decision to employ in-silico or in-vitro methods—or, more commonly, a combination of both—is a strategic one, dictated by the stage of the drug discovery pipeline, available resources, and the specific questions being asked. The following table offers a high-level comparison of these two powerful approaches.
| Feature | In-Silico Studies | In-Vitro Studies |
| Principle | Computational modeling and simulation to predict biological activity based on molecular structure. | Experiments conducted in a controlled laboratory environment (e.g., test tubes, cell cultures) to directly measure biological activity. |
| Throughput | High to ultra-high; capable of screening millions of virtual compounds rapidly. | Low to medium; throughput is limited by experimental setup and resources. |
| Cost | Generally low, primarily associated with software licenses and computational resources. | Can be high, requiring expensive reagents, cell lines, and laboratory equipment. |
| Timeframe | Rapid, with initial screening results obtainable within hours to days. | Slower, with experiments often taking days to weeks to complete. |
| Predictive Power | Provides valuable predictions and hypotheses about binding affinity, mechanism of action, and ADMET properties.[4][5] | Provides direct, quantifiable evidence of biological activity under specific experimental conditions. |
| Data Output | Binding energies, interaction poses, QSAR models, pharmacokinetic predictions.[1][6][7] | IC50/MIC values, enzyme kinetics, cell viability data, gene expression changes.[6][8] |
| Limitations | Predictions are theoretical and require experimental validation; accuracy depends on the quality of the models and algorithms used.[9] | May not fully recapitulate the complexity of a whole organism; results can be influenced by experimental conditions. |
In-Silico Approaches: The Power of Prediction
In-silico techniques have revolutionized early-stage drug discovery by enabling the rapid, cost-effective screening of vast chemical libraries and the rational design of novel compounds.[2] For triazole derivatives, these computational tools are invaluable for prioritizing candidates for synthesis and subsequent in-vitro testing.
Key In-Silico Methodologies for Triazole Bioactivity Prediction
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the triazole compound) when bound to a specific protein target to form a stable complex.[2][10] The primary output is a "docking score" or binding energy, which estimates the binding affinity.[1][6] This is crucial for understanding how a triazole derivative might interact with a key enzyme, such as the fungal lanosterol 14α-demethylase (CYP51), a common target for antifungal triazoles.[11][12]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[2][3][7] By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of unsynthesized triazole derivatives, guiding the design of more effective compounds.[13][14]
-
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. This "virtual fingerprint" can then be used to screen large compound databases for molecules with similar features.
-
ADMET Prediction: In-silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[4][5] This early assessment of a drug's likely behavior in the body is critical for avoiding costly late-stage failures.[15][16]
Experimental Workflow: A Step-by-Step Guide to Molecular Docking of a Triazole Derivative
The following workflow outlines a typical molecular docking study to predict the binding affinity of a novel triazole compound against a target protein.
Caption: A typical in-silico molecular docking workflow.
In-Vitro Assays: The Ground Truth of Biological Activity
While in-silico methods provide powerful predictions, in-vitro experiments are essential for providing concrete, measurable data on the biological activity of triazole compounds. These assays form the bedrock of preclinical research, validating computational hypotheses and providing the quantitative data necessary for further development.
Key In-Vitro Assays for Evaluating Triazole Bioactivity
-
Antifungal Susceptibility Testing (AST): The minimum inhibitory concentration (MIC) is a cornerstone of antifungal drug discovery. It is the lowest concentration of a drug that prevents the visible growth of a microorganism.[8] The broth microdilution method is a widely accepted standard for determining the MIC of antifungal agents.[8]
-
Cytotoxicity Assays: When evaluating triazoles for anticancer activity, cytotoxicity assays are paramount. The MTT assay, for instance, measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Enzyme Inhibition Assays: To confirm the mechanism of action, enzyme inhibition assays are employed. For antifungal triazoles, this would involve directly measuring the inhibition of the target enzyme, CYP51.[12]
Experimental Protocol: Broth Microdilution for Antifungal MIC Determination
The following protocol details the steps for determining the MIC of a triazole compound against a fungal strain.
Caption: Workflow for antifungal MIC determination.
The Synergy of In-Silico and In-Vitro: A Powerful Partnership
The true strength in modern drug discovery lies not in the isolated use of either in-silico or in-vitro methods, but in their intelligent and iterative integration.[9][17] In-silico screening can rapidly identify a manageable number of high-potential triazole candidates from a vast virtual library, significantly reducing the number of compounds that need to be synthesized and tested in the lab.[18] The results of in-vitro assays can then be used to refine and validate the computational models, leading to more accurate predictions in subsequent rounds of virtual screening. This synergistic cycle of prediction and validation accelerates the discovery process and increases the likelihood of identifying promising drug candidates.[19][20]
For instance, a study might begin with a molecular docking screen of thousands of virtual triazole derivatives against a cancer-related protein target.[6] The top-scoring compounds would then be synthesized and evaluated for their cytotoxic effects in cancer cell lines using an in-vitro assay.[6] The experimental IC50 values can then be used to build a QSAR model, which in turn can be used to design a new generation of triazole derivatives with even greater predicted potency. This integrated approach ensures that laboratory resources are focused on the most promising compounds, maximizing efficiency and a successful outcome.
Conclusion
The evaluation of triazole biological activity is a complex but essential process in the development of new medicines. Both in-silico and in-vitro methodologies offer indispensable tools for researchers, each with its own unique strengths and limitations. By understanding the principles and applications of each approach and, most importantly, by leveraging their synergistic potential, the scientific community can continue to unlock the vast therapeutic promise of the triazole scaffold. The future of drug discovery will undoubtedly be shaped by the ever-closer integration of these computational and experimental worlds.[3]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Triazole Isomers
Introduction: The Critical Need for Isomer-Specific Analysis in Triazole Chemistry
The triazole scaffold is a cornerstone in modern medicinal chemistry and drug development.[1] These five-membered heterocyclic rings, containing three nitrogen atoms, exist as two principal isomers: 1,2,3-triazole and 1,2,4-triazole.[2] While structurally similar, the distinct placement of nitrogen atoms imparts unique physicochemical properties, profoundly influencing their biological activity, metabolic stability, and potential for therapeutic application.[3] Consequently, the unambiguous identification and differentiation of these isomers are not merely an academic exercise but a critical step in the synthesis, quality control, and mechanistic understanding of novel pharmaceutical agents.
This guide provides an in-depth comparison of the spectroscopic signatures of 1,2,3- and 1,2,4-triazole isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, offering field-proven insights and experimental data to empower researchers in their analytical workflows. The causality behind experimental choices and the interpretation of spectral data will be explained to ensure a robust and self-validating analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing between triazole isomers due to its sensitivity to the local electronic environment of each nucleus.
Expertise & Experience: Why NMR is Decisive
The key to differentiating triazole isomers with NMR lies in the inherent symmetry and electronic differences between the two rings. The 1,2,3-triazole ring is asymmetric, leading to distinct chemical environments for its carbon and hydrogen atoms. In contrast, the unsubstituted 1H-1,2,4-triazole possesses a C2v symmetry axis, rendering certain positions chemically equivalent. This fundamental difference is the foundation of our analytical strategy.
¹H and ¹³C NMR: Comparative Analysis
The chemical shifts of the ring protons and carbons are highly diagnostic. For 1,4-disubstituted 1,2,3-triazoles, a common product of copper-catalyzed "click chemistry," the C5 carbon signal appears significantly upfield compared to the C4 signal of the isomeric 1,5-disubstituted product.[4] This empirical rule is a reliable first-pass indicator for regiochemistry.
| Nucleus | 1,2,3-Triazole Derivatives (Typical Ranges) | 1,2,4-Triazole Derivatives (Typical Ranges) | Rationale for Difference |
| ¹H NMR (CH) | δ 7.5 - 8.5 ppm | δ 8.0 - 9.0 ppm | The protons in 1,2,4-triazoles are often more deshielded due to the arrangement of the nitrogen atoms, leading to a downfield shift. |
| ¹³C NMR (C4) | δ 130 - 135 ppm (for 1,5-isomer) | δ 140 - 155 ppm (C3/C5) | The carbon atoms in the 1,2,4-triazole ring are adjacent to two nitrogen atoms, resulting in a more electron-deficient environment and a downfield chemical shift.[5] |
| ¹³C NMR (C5) | δ 120 - 125 ppm (for 1,4-isomer)[4] | δ 140 - 155 ppm (C3/C5) | The C5 in a 1,4-disubstituted 1,2,3-triazole is adjacent to only one nitrogen, leading to a more shielded, upfield signal. This is a key diagnostic marker.[4] |
Note: Chemical shifts are highly dependent on substituents and the solvent used. The ranges provided are general guidelines.
Advanced NMR Techniques: ¹⁵N NMR
For unambiguous characterization, especially in complex molecules or when isomers are difficult to separate, ¹⁵N NMR spectroscopy is an exceptionally powerful tool. Although it requires more specialized equipment and longer acquisition times due to the low natural abundance and gyromagnetic ratio of the ¹⁵N nucleus, the resulting chemical shifts provide direct insight into the nitrogen environment. Heteronuclear Multiple Bond Correlation (HMBC) experiments (¹H-¹⁵N) can definitively establish the connectivity and thus the isomeric form of the triazole ring.[6]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the triazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7][8] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[7]
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
For distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles, a gated decoupling experiment can be used to observe the one-bond ¹³C-¹H coupling, which helps in assigning the C4 and C5 signals.[4]
-
-
Data Processing and Analysis: Process the FID using appropriate software (e.g., Mnova, TopSpin).[9] Reference the spectra to the residual solvent peak.[7][10] Compare the observed chemical shifts of the triazole ring protons and carbons to established literature values and the comparative data in the table above.
Caption: High-level workflow for NMR-based triazole isomer analysis.
Infrared (IR) Spectroscopy: Probing Vibrational Differences
FTIR spectroscopy provides a rapid and non-destructive method for obtaining structural information based on the vibrational modes of molecules. The differences in bond distribution and symmetry between 1,2,3- and 1,2,4-triazoles result in distinct IR absorption patterns.
Expertise & Experience: Identifying "Marker Bands"
While many IR bands, such as C-H and N-H stretches, will be present in both isomers, the key to differentiation lies in the "fingerprint" region (below 1600 cm⁻¹). This region contains complex vibrations involving the stretching and bending of the entire triazole ring. Theoretical and experimental studies have identified "marker bands" that are characteristic of each isomeric ring system.[11] The different topological features of the electron density distribution in 1,2,3- and 1,2,4-triazoles underlie the differences in their vibrational spectra.[11]
| Vibrational Mode | 1,2,3-Triazole (Typical Wavenumber cm⁻¹) | 1,2,4-Triazole (Typical Wavenumber cm⁻¹) | Comments |
| N-H Stretch | ~3100 - 3150 | ~3120 - 3130[12] | Broad peak, often overlapping with C-H stretches. |
| C-H Aromatic Stretch | ~3050 - 3100 | ~3030 - 3100[12] | Generally weak to medium intensity. |
| C=N/N=N Ring Stretch | ~1450 - 1550 | ~1480 - 1550[12] | A complex region with multiple bands. The pattern and relative intensities are key differentiators. |
| Ring Breathing/Deformation | ~1100 - 1250, ~900-1000 | ~1050 - 1150, ~850-950 | These regions often contain characteristic "marker bands" that are highly specific to the isomer and its substitution pattern.[11] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.
-
Liquids: A thin film can be prepared by placing a drop of the liquid between two NaCl or KBr plates.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected in the 4000-400 cm⁻¹ range.[13]
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum, paying close attention to the characteristic absorption bands in the fingerprint region as detailed in the table above.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can be used to differentiate isomers based on their unique fragmentation patterns upon ionization.
Expertise & Experience: From Molecular Ion to Fragment Fingerprint
The stability of the triazole ring and the nature of its substituents heavily influence how it breaks apart in the mass spectrometer. Under Electron Ionization (EI), 1,2,4-triazole often exhibits a characteristic loss of a stable HCN molecule.[14] In contrast, 1,2,3-triazoles can undergo a retro 1,3-dipolar cycloaddition, leading to the loss of a nitrogen molecule (N₂).[15] These distinct neutral losses provide a powerful diagnostic handle. Electrospray Ionization (ESI), a softer ionization technique, is often coupled with tandem MS (MS/MS) to induce and analyze fragmentation by varying the fragmentor voltage.[16] This allows for controlled fragmentation and detailed structural elucidation.[14][16]
Common Fragmentation Pathways
| Isomer | Ionization | Primary Fragmentation | Key Fragment Ions (m/z) |
| 1,2,3-Triazole | EI, ESI-MS/MS | Loss of N₂ (retro-cycloaddition)[15] | [M - 28]⁺ |
| 1,2,4-Triazole | EI, ESI-MS/MS | Loss of HCN[14] | [M - 27]⁺ |
| Both | ESI-MS/MS | Loss of substituents | Varies depending on the substituent |
Note: The observed fragmentation is highly dependent on the compound's structure and the instrument's settings.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with liquid chromatography and mass spectrometry (e.g., acetonitrile/water with 0.1% formic acid).[14][16]
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source (e.g., Agilent 6120).[14][16]
-
LC Separation (Optional but Recommended): Use a suitable column (e.g., C18) to separate the analyte from impurities.[14][16]
-
MS Acquisition (Full Scan): Acquire a full scan mass spectrum to determine the molecular weight of the parent compound ([M+H]⁺ in positive ion mode).
-
Tandem MS (MS/MS) Acquisition:
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) energy (or vary the fragmentor voltage) to induce fragmentation.[16]
-
Acquire the product ion spectrum (MS/MS spectrum).
-
-
Data Analysis: Analyze the fragmentation pattern, looking for characteristic neutral losses (e.g., 28 Da for N₂ or 27 Da for HCN) to identify the isomeric core.
Caption: A typical workflow for isomer differentiation using LC-MS/MS.
UV-Visible (UV-Vis) Spectroscopy: A Complementary Technique
UV-Vis spectroscopy probes the electronic transitions within a molecule. While it is generally less specific for isomer differentiation than NMR or MS, it can serve as a rapid, complementary technique, particularly for substituted triazoles with chromophoric groups.
Expertise & Experience: Interpreting Electronic Transitions
The absorption maxima (λ_max) of triazoles are influenced by the electronic conjugation between the ring and its substituents. The different arrangement of nitrogen atoms in 1,2,3- and 1,2,4-triazoles affects the energy of their molecular orbitals (HOMO and LUMO). This can lead to subtle but measurable differences in their absorption spectra.[17] For example, a study on nonhydroxyaromatic triazoles showed that while both 1,4- and 1,5-disubstituted isomers had a primary absorption peak around 260-270 nm, the 1,5-isomer exhibited an additional hump around 300 nm, attributed to an n→π* transition favored by the anilino group's position.[18] Tautomeric forms, which can be influenced by the solvent, also play a significant role in the observed UV-Vis spectra.[17][19]
Conclusion: An Integrated Analytical Approach
No single technique tells the whole story. The robust and trustworthy differentiation of triazole isomers relies on an integrated analytical approach. NMR spectroscopy provides the most definitive structural information, while mass spectrometry reveals characteristic fragmentation patterns. FTIR offers a rapid method to identify key vibrational markers. By combining the data from these orthogonal techniques, researchers and drug development professionals can confidently determine the isomeric nature of their triazole-containing compounds, ensuring the integrity and validity of their scientific findings.
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A Researcher's Guide to the Thermal Stability Analysis of Triazole Derivatives
Triazole derivatives form a cornerstone of modern medicinal chemistry and materials science, prized for their diverse biological activities and robust chemical structures.[1][2] The five-membered heterocyclic ring, containing three nitrogen atoms, imparts unique physicochemical properties, including metabolic stability and a capacity for diverse molecular interactions.[1][3] However, for applications ranging from pharmaceutical formulation to the development of high-energy materials, understanding the thermal stability of these compounds is not merely an academic exercise—it is a critical determinant of their viability, safety, and shelf-life.[4][5]
This guide provides an in-depth comparison of the thermal behavior of various triazole derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and thermal stability, detail the gold-standard analytical protocols, and present comparative data to inform your research and development.
Core Principles: Why Thermal Analysis is Critical
Thermal analysis techniques are essential for characterizing the physicochemical properties of triazole derivatives.[6] They provide crucial data on melting points, decomposition temperatures, and phase transitions, which are vital for drug development, quality control, and hazard assessment.[4][7] The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is the definitive method for determining a compound's thermal stability, decomposition profile, and compositional analysis.[8] For triazoles, TGA can reveal the temperature at which decomposition begins (onset temperature, Tonset), the temperature of maximum decomposition rate (Tmax), and the mass of any residual material.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine transition temperatures, such as melting (Tm) and crystallization, and to quantify the enthalpy of these transitions.[9][10] For triazole derivatives, DSC is particularly useful for identifying polymorphs, assessing purity, and detecting potentially hazardous exothermic decompositions that might not be apparent from mass loss alone.[7]
The choice to use both TGA and DSC is deliberate and synergistic. TGA tells us when and how much mass is lost, while DSC tells us the energetic changes associated with thermal events, providing a more complete picture of the material's behavior under thermal stress.
The Workflow of Thermal Stability Assessment
A rigorous thermal analysis follows a structured, self-validating workflow. Each step is designed to ensure data integrity and reproducibility.
Caption: Workflow for comprehensive thermal analysis of triazole derivatives.
Structure-Stability Relationships: A Comparative Analysis
The thermal stability of a triazole derivative is intrinsically linked to its molecular structure. Substituents on the triazole ring can dramatically alter decomposition temperatures by influencing bond dissociation energies and reaction pathways.[11][12]
Key Influencing Factors:
-
Isomerism: 1,2,4-triazole is generally more thermally stable than 1,2,3-triazole.[11][13] Theoretical studies suggest the primary decomposition path for 1,2,4-triazole (H-transfer) has a higher energy barrier than that for 1,2,3-triazole (ring-opening).[11]
-
Electron-Withdrawing vs. Donating Groups: The effect is nuanced. Electron-withdrawing groups like nitro (–NO₂) can enhance thermal stability in some contexts but can also introduce new, lower-energy decomposition pathways, such as C–NO₂ bond cleavage.[5][11] Conversely, electron-donating groups like amino (–NH₂) can also influence stability, with their position on the ring playing a crucial role.[5]
-
Substituent Position: The placement of functional groups significantly impacts stability. For instance, studies on nitro-1,2,4-triazoles have shown that the stability of different tautomers to thermal decomposition can be correlated with their electronic structure.[14]
-
Intermolecular Forces: The presence of groups capable of hydrogen bonding, such as hydroxyl (–OH) or amino (–NH₂) groups, can increase the energy required to disrupt the crystal lattice, often leading to higher melting points and decomposition temperatures.[12]
The following diagram illustrates these relationships:
Caption: Relationship between triazole structure and thermal stability.
Comparative Experimental Data
The table below summarizes thermal decomposition data for a selection of 1,2,4-triazole derivatives from the literature, illustrating the impact of different substituents.
| Compound | Substituent(s) | Tonset (°C) | Tmax (°C) | Key Observations | Source |
| 1 | 3-Amino | ~275 | >320 | Decomposes in a single stage in an inert atmosphere. | [12] |
| 2 | 3-Amino, 5-Carboxymethyl | 166 | 188 (1st), 212 (2nd) | Shows a two-stage decomposition, indicating a more complex pathway. | [5] |
| 3 | 3-Nitramino | ~248 (as polymer) | ~199.7 (as polymer) | The nitramino group significantly alters the decomposition process. | [13] |
| 4 | Phenyl-substituted (Parent) | 253 | >320 | Serves as a baseline for substituted phenyl derivatives. | [12] |
| 5 | Phenyl-substituted (p-CH₃) | 266 | >320 | The para-methyl group slightly increases thermal stability. | [12] |
| 6 | Phenyl-substituted (m-Cl) | >253 | >320 | A single chlorine substituent increases thermal stability. | [12] |
| 7 | Phenyl-substituted (di-Cl) | 300 | >320 | Two chlorine substituents significantly increase thermal stability. | [12] |
Note: Decomposition temperatures are highly dependent on experimental conditions (e.g., heating rate, atmosphere). The data presented is for comparative purposes.
Standardized Experimental Protocols
To ensure the generation of reliable and comparable data, adherence to standardized protocols is paramount. The following methodologies are based on established ASTM standards.[4][15]
Protocol 1: Thermogravimetric Analysis (TGA)
This protocol is aligned with the principles outlined in ASTM E1131: Standard Test Method for Compositional Analysis by Thermogravimetry .[8][16]
-
Instrument Calibration: Perform temperature and mass calibration according to the instrument manufacturer's guidelines.
-
Sample Preparation: Weigh 5–10 mg of the triazole derivative into a clean, tared TGA pan (typically alumina or platinum). Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge Gas: Set a high-purity nitrogen purge gas at a flow rate of 20–50 mL/min. This inert atmosphere prevents oxidative decomposition, allowing for the assessment of inherent thermal stability.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 600°C (or a suitable upper limit) at a constant heating rate of 10°C/min. A 10°C/min rate offers a good balance between resolution and experimental time.
-
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Calculate the first derivative of the mass loss curve (DTG curve).
-
Determine the onset temperature (Tonset) of decomposition from the TGA curve and the peak temperature (Tmax) from the DTG curve.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
This protocol is based on the principles of ASTM E967: Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters .[17][15]
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard, such as high-purity indium (Tm = 156.6°C).[10]
-
Sample Preparation: Weigh 2–5 mg of the triazole derivative into a clean, tared aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge Gas: Use a high-purity nitrogen purge gas at a flow rate of 20–50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to a temperature just beyond the final decomposition event observed in TGA, at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify and integrate endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Advanced Insights and Conclusion
For a deeper understanding of decomposition mechanisms, hyphenated techniques such as TGA-FTIR or TGA-MS are invaluable.[5] These methods allow for the real-time identification of gaseous products evolved during decomposition, providing direct evidence of bond cleavage and rearrangement pathways.[5]
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Conti Testing Laboratories. ASTM E1131. [Online] Available at: [Link]
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ASTM International. ASTM E967-03 - Standard Practice for Temperature Calibration of Differential Scanning Calorimeters. [Online] Available at: [Link]
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Infinita Lab. Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. [Online] Available at: [Link]
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ResearchGate. The Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. [Online] Available at: [Link]
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-
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-
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-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid
Understanding the Compound: Hazard Profile and Considerations
1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid belongs to the triazole family, a class of compounds with diverse applications, including in pharmaceuticals and as pesticides.[1][2] The presence of the carboxylic acid group suggests it may exhibit acidic properties.[3] General safety data for similar compounds indicate that triazole derivatives and carboxylic acids should be handled with care, as they can be skin and eye irritants.[4][5][6] Furthermore, many triazole-containing compounds are classified as hazardous to the environment, particularly aquatic life.
Given these characteristics, this compound must be treated as hazardous waste. Improper disposal, such as drain disposal or mixing with non-hazardous waste, is strictly prohibited and can lead to regulatory penalties and environmental harm.[7]
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant disposal process.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles or splashes.[4][8] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if handling large quantities or generating dust) | To prevent inhalation of airborne particles.[5][6] |
2. Waste Segregation and Containerization: Preventing Reactions and Ensuring Compatibility
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Waste Characterization: This compound should be classified as a non-halogenated organic solid waste.
-
Container Selection: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[9] Do not use metal containers for acidic waste.[10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[9][11]
3. Accumulation and Storage: Maintaining a Safe Laboratory Environment
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]
-
Location: The SAA should be at or near the point of generation and under the direct control of laboratory personnel.[10]
-
Containment: Store the waste container in secondary containment to prevent spills from reaching the environment.[10]
-
Segregation: Keep the container segregated from incompatible materials, especially strong oxidizing agents, strong acids, and bases.[8][12]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[9]
4. Disposal Pathway: Professional Handling is Key
Never attempt to treat or dispose of this chemical waste yourself.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[11] Schedule a pickup for your properly labeled and sealed container.
-
Licensed Disposal Facility: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility.[10] The primary method of disposal for many organic compounds is incineration at high temperatures, which ensures complete destruction.[13]
Emergency Procedures: Preparedness is Paramount
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an inert absorbent material (such as vermiculite or sand), and collect it into a labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team and EHS.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.
-
Inhalation: Move to fresh air.[4][5] If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres. Retrieved from [Link]
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U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions. Retrieved from [Link]
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eCFR. 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet. Retrieved from [Link]
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Chemsrc. (2025, August 25). CAS#:85232-24-2 | 1,5-diphenyl-1,2,4-triazole-3-carboxamide. Retrieved from [Link]
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U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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GovInfo. (2008, September 5). Federal Register/Vol. 73, No. 173/Friday, September 5, 2008/Rules and Regulations. Retrieved from [Link]
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Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
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GovInfo. (2015, December 24). Federal Register/Vol. 80, No. 247/Thursday, December 24, 2015/Rules and Regulations. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid
This document provides essential safety and handling protocols for 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid. As specific safety data for this compound is not extensively published, this guide is built upon a conservative, first-principles approach. We will analyze the potential hazards based on its constituent chemical moieties—the 1,2,4-triazole ring and the carboxylic acid group—to establish a robust framework for ensuring laboratory safety. This approach is designed to empower researchers to work confidently and safely, minimizing exposure and mitigating risk from initial handling to final disposal.
Proactive Hazard Assessment: Understanding the Chemistry of Safety
The cornerstone of safe laboratory practice is a thorough understanding of the potential risks associated with a chemical's structure. For this compound, we must consider the combined properties of its functional groups.
-
The 1,2,4-Triazole Core: The triazole ring system is a common feature in many biologically active compounds, including pharmaceuticals and fungicides.[1] While invaluable, this heterocyclic structure warrants careful handling. Some triazole-containing compounds are known to be irritants to the skin, eyes, and respiratory system.[2][3][4] Furthermore, if the compound is a fine powder, it may form explosive mixtures with air, and decomposition upon heating can produce toxic fumes like nitrogen oxides.[5] Certain triazole derivatives are also suspected of having reproductive or developmental toxicity, necessitating a cautious approach to minimize any potential for exposure.[6]
-
The Carboxylic Acid Group (-COOH): This functional group defines the compound as an acid. While generally weak acids, carboxylic acids can be corrosive and irritating, particularly to the eyes and skin.[7] They are chemically incompatible with bases, oxidizing agents, and reducing agents, and can corrode certain metals.[8] Proper segregation during storage and waste disposal is therefore critical to prevent hazardous reactions.[7][8]
Table 1: Summary of Potential Hazards
| Potential Hazard | Associated Moiety | Rationale & Key Considerations |
| Skin & Eye Irritation | Triazole, Carboxylic Acid | Both functional groups are known to cause irritation.[2][3][4][7] Direct contact must be avoided. |
| Respiratory Irritation | Triazole, Carboxylic Acid (if dusty) | Inhalation of fine dust or aerosols can irritate the respiratory tract.[2][3][4] |
| Combustibility/Dust Explosion | Triazole (as a solid) | Finely dispersed particles of organic solids can form explosive mixtures in the air.[5] |
| Reactivity | Carboxylic Acid | Incompatible with bases, oxidizing agents, and certain metals.[8] |
| Reproductive/Developmental Toxicity | Triazole | Some triazole derivatives are suspected of damaging fertility or the unborn child.[6] Assume this potential hazard and minimize exposure. |
Engineering Controls: Your Primary Shield
Before any personal protective equipment is considered, the work environment itself must be engineered for safety. This is the most effective way to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, especially the weighing and transfer of the solid powder, must be conducted within a certified chemical fume hood.[8][9] This is non-negotiable. The fume hood's primary function is to contain and exhaust dust, aerosols, or potential vapors, providing a critical barrier between you and the chemical.
-
Safety Stations: Ensure that a fully functional safety shower and eyewash station are located nearby and are unobstructed.[3][10] Familiarize yourself with their operation before beginning any work.
Personal Protective Equipment (PPE): The Essential Last Line of Defense
PPE is your final barrier against exposure. Its selection must be deliberate and based on the hazards identified above. Never consider PPE a substitute for robust engineering controls like a fume hood.
Table 2: Required Personal Protective Equipment
| Protection Type | Specific Equipment | Rationale & Standards |
| Eye/Face Protection | Chemical Splash Goggles | Standard safety glasses are insufficient. Chemical splash goggles provide a complete seal around the eyes, protecting against dust particles and accidental splashes.[1][11][12] They must conform to EN166 (EU) or ANSI Z87.1 (US) standards. |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Nitrile gloves offer good resistance to a range of chemicals.[1] Always inspect gloves for tears or holes before use.[13] Use proper removal techniques to avoid contaminating your skin.[2][13] For extended work or higher concentrations, consider double-gloving. |
| Body Protection | Fully-Buttoned Laboratory Coat | A lab coat protects your skin and personal clothing from contamination.[1][8] Ensure it is made of a suitable material and fits properly. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | While a fume hood is the primary control, a respirator (e.g., N95 or higher) is required for any tasks with a higher risk of aerosolization outside of a hood, such as cleaning up a significant spill.[2][11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to ensure safety at every stage of the process.
Workflow for PPE Selection and Use
Caption: PPE selection and use workflow for handling the target compound.
Experimental Protocol: Handling and Disposal
-
Pre-Handling Preparations:
-
Thoroughly review this guide and any available Safety Data Sheets (SDS) for structurally similar compounds like 1,2,4-Triazole or other aromatic carboxylic acids.[2]
-
Ensure the chemical fume hood is on and functioning correctly.
-
Prepare your workspace by laying down absorbent bench paper.
-
Assemble all necessary PPE as detailed in Table 2. Don the lab coat and safety goggles.
-
-
Handling the Solid Compound (in Fume Hood):
-
Don nitrile gloves.
-
To minimize dust, do not pour the powder from a height. Use a spatula to carefully transfer the solid from its container to the weigh boat.
-
Clean any residual powder from the spatula and weigh boat using a solvent-moistened wipe before disposal.
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[3][5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if easy to do so.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For a small spill inside a fume hood, use an inert absorbent material (like vermiculite or sand) to collect the powder.[8] Place the absorbed material in a sealed, labeled hazardous waste container.[8] For larger spills, evacuate the area and follow your institution's emergency procedures.[8]
-
-
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste.[8] This includes empty containers, contaminated gloves, bench paper, and absorbent materials.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[8] The label should include the full chemical name and associated hazards (e.g., "Irritant," "Corrosive").[8]
-
Collection: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials.[8] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8] Do not dispose of this chemical down the drain.[9]
-
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. Always prioritize caution and treat unknown compounds with the respect they deserve.
References
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- FAO. 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
